4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Description
The exact mass of the compound 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N-(pyridin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(pyridin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTLMGYPRQPZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279377 | |
| Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213-38-3 | |
| Record name | 1213-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel sulfonamide, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their broad spectrum of biological activities. This document details a robust synthetic protocol, rooted in established chemical principles, and outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized compound. The causality behind experimental choices is elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction: The Significance of N-Heteroaryl Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties[1]. The incorporation of a heteroaromatic moiety, such as a pyridine ring, into the sulfonamide scaffold can significantly modulate the compound's physicochemical properties and biological activity. Pyridine-containing sulfonamides have garnered considerable interest for their potential as inhibitors of key enzymes implicated in various disease states, including carbonic anhydrases, which are overexpressed in many tumors[2][3].
The target molecule of this guide, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, combines the structural features of a chlorinated benzenesulfonyl group and a 2-aminopyridine scaffold. The chlorine substituent on the benzene ring can enhance lipophilicity and potentially influence binding interactions with biological targets. The pyridinyl nitrogen introduces a site for hydrogen bonding and can play a crucial role in the compound's pharmacokinetic profile. A thorough understanding of the synthesis and detailed characterization of this molecule is a critical first step in exploring its therapeutic potential.
Synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
The synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is achieved through a nucleophilic substitution reaction between 2-aminopyridine and 4-chlorobenzenesulfonyl chloride. This reaction is a classic and efficient method for the formation of sulfonamide bonds.
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a catalyst and as a scavenger for the hydrochloric acid byproduct generated during the reaction.
Caption: Mechanism of Sulfonamide Bond Formation.
Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Materials and Reagents:
-
2-Aminopyridine (99%)
-
4-Chlorobenzenesulfonyl chloride (98%)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous pyridine (10 mL per gram of 2-aminopyridine).
-
Addition of Reagent: To the stirred solution, add 4-chlorobenzenesulfonyl chloride (1.05 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase. The reaction is typically complete within 3-5 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL). A precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).
-
Final Product: Collect the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as a white to off-white solid.
Rationale for Experimental Choices
-
Solvent and Base: Anhydrous pyridine serves as both the solvent and the base. As a base, it neutralizes the HCl generated, driving the reaction to completion. Its role as a solvent ensures the homogeneity of the reaction mixture.
-
Temperature: Heating the reaction to 80°C increases the reaction rate without promoting significant side reactions.
-
Workup: The aqueous workup is crucial for removing the pyridine hydrochloride salt and other water-soluble impurities. The acidic and basic washes further purify the product by removing any unreacted starting materials.
-
Purification: Column chromatography is a standard and effective method for isolating the desired sulfonamide from any non-polar or highly polar impurities.
Characterization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
The following is a workflow for the spectroscopic characterization of the final product.
Caption: Workflow for Product Characterization.
Table 1: Predicted Spectroscopic Data for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the chlorophenyl ring (two doublets, ~7.5-8.0 ppm). Aromatic protons of the pyridine ring (multiplets, ~7.0-8.2 ppm). A broad singlet for the sulfonamide N-H proton (variable, may be >10 ppm). |
| ¹³C NMR | Aromatic carbons of the chlorophenyl ring (~128-140 ppm). Aromatic carbons of the pyridine ring (~115-150 ppm). |
| FT-IR (cm⁻¹) | N-H stretch (~3200-3300), C=C aromatic stretches (~1600, ~1480), Asymmetric and symmetric SO₂ stretches (~1350 and ~1160), C-S stretch (~830). |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight of C₁₁H₉ClN₂O₂S + 1. Isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio). |
Detailed Interpretation of Expected Spectra
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets due to their ortho and meta positions relative to the sulfonyl group, with typical coupling constants of ~8-9 Hz. The four protons on the pyridine ring will exhibit more complex splitting patterns due to their different chemical environments and coupling with each other. The sulfonamide proton (N-H) often appears as a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show distinct signals for all 11 carbon atoms. The carbon attached to the chlorine atom will be deshielded, as will the carbons of the pyridine ring, particularly those adjacent to the nitrogen atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are key identifiers. The N-H stretching frequency will confirm the presence of the secondary amine in the sulfonamide linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio for the molecular ion. The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak.
Potential Applications and Future Directions
Derivatives of benzenesulfonamide are known to exhibit a range of biological activities, making 4-chloro-N-(pyridin-2-yl)benzenesulfonamide a compound of interest for further investigation. Its structural similarity to known enzyme inhibitors suggests it could be a candidate for screening against various therapeutic targets. Specifically, its potential as a carbonic anhydrase inhibitor warrants investigation, given the role of this enzyme in tumor progression[2]. Further studies could involve in vitro and in vivo assays to determine its biological activity, as well as structure-activity relationship (SAR) studies to optimize its potency and selectivity.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. By following the outlined procedures, researchers can reliably synthesize and validate this compound, paving the way for its exploration in various fields of chemical and biological research. The emphasis on the rationale behind experimental choices and the comprehensive characterization workflow ensures the integrity and reproducibility of the scientific process.
References
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])
-
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (URL: [Link])
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (URL: [Link])
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Introduction
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic effects. The biological activity of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive technical overview of the core physicochemical properties of a specific sulfonamide derivative, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
This document is intended for researchers, scientists, and professionals in the field of drug development. The subsequent sections will delve into the structural attributes, key physicochemical parameters, and established experimental protocols for the characterization of this compound. A thorough understanding of these properties is paramount for the rational design of novel therapeutics and the optimization of existing drug candidates.
Chemical Identity and Structure
4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a synthetic compound featuring a central benzenesulfonamide core. The benzene ring is substituted with a chlorine atom at the para position, and the sulfonamide nitrogen is linked to a pyridine ring at the 2-position.
| Identifier | Value |
| CAS Number | 1213-38-3[1] |
| Molecular Formula | C₁₁H₉ClN₂O₂S[1] |
| Molecular Weight | 268.72 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=NC=CC=C2)Cl |
| InChI Key | FAPWRFPIFRIESM-UHFFFAOYSA-N |
The presence of the electron-withdrawing chloro group and the aromatic pyridine ring significantly influences the electronic and steric properties of the molecule, which in turn dictates its physicochemical behavior.
Core Physicochemical Properties
A summary of the key physicochemical properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is presented below. It is important to note that while some data is available from chemical databases, many of the crucial experimental values for this specific molecule are not readily found in the public domain. Therefore, this table includes both reported data and predicted values, which are clearly denoted.
| Property | Value | Source/Method |
| Melting Point (°C) | Not experimentally reported | - |
| Boiling Point (°C) | 430.3 at 760 mmHg | ChemNet[2] |
| Aqueous Solubility | Predicted to be low | - |
| Dissociation Constant (pKa) | Predicted acidic pKa ~8-10, Predicted basic pKa ~2-3 | - |
| Octanol-Water Partition Coefficient (logP) | Predicted ~1.9 | PubChemLite[3] |
| Density (g/cm³) | 1.462 | ChemNet[2] |
| Flash Point (°C) | 214.1 | ChemNet[2] |
In-Depth Analysis of Key Physicochemical Parameters
Solid-State Properties and Melting Point
The melting point of a solid compound provides an indication of the strength of the intermolecular forces in its crystal lattice. For 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, an experimentally determined melting point has not been identified in the reviewed literature. As a crystalline solid, it is expected to exhibit a sharp melting point. It is crucial for drug development to investigate the potential for polymorphism, as different crystalline forms can have significantly different solubilities and bioavailabilities.
Aqueous Solubility and pH-Dependence
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. The structure of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, with its two aromatic rings, suggests a relatively low intrinsic aqueous solubility. However, the presence of the acidic sulfonamide proton and the basic pyridine nitrogen means that its solubility will be highly dependent on the pH of the aqueous medium.
-
At low pH: The pyridine nitrogen (pKa ~2-3) will be protonated, forming a cationic species which is expected to be more soluble in water.
-
At high pH: The sulfonamide proton (pKa ~8-10) will be lost, forming an anionic species which is also expected to have increased aqueous solubility.
The lowest solubility is anticipated around the isoelectric point of the molecule.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The predicted logP value of approximately 1.9 for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide suggests that the compound has a moderate degree of lipophilicity. This value falls within the range generally considered favorable for drug absorption and distribution, as per Lipinski's Rule of Five. The presence of the chlorine atom on the benzene ring contributes to the overall lipophilicity of the molecule.
Ionization Constants (pKa)
The ionization state of a molecule at physiological pH (typically around 7.4) is crucial for its interaction with biological targets and for its ADME properties. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is an amphoteric molecule with both an acidic and a basic center.
-
Acidic pKa: The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens and the benzene ring. For similar N-aryl sulfonamides, the pKa of this proton typically falls in the range of 8 to 10.[4]
-
Basic pKa: The lone pair of electrons on the nitrogen atom of the pyridine ring can accept a proton, making it a weak base. The pKa of the conjugate acid of pyridine is around 5.2, and substitution on the ring can influence this value. For a 2-substituted pyridine, the pKa is generally expected to be in the range of 2-3.
Understanding these pKa values is essential for predicting the compound's charge state in different biological compartments.
Experimental Protocols for Physicochemical Characterization
For the accurate determination of the physicochemical properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, standardized experimental protocols are necessary. The following sections outline established methodologies.
Melting Point Determination
A standard and reliable method for determining the melting point of a crystalline solid is the capillary melting point method.
Protocol:
-
Ensure the sample of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the intrinsic solubility of a compound in a given solvent.
Protocol:
-
Add an excess amount of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide to a known volume of purified water (or a buffer of a specific pH) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the aqueous solubility at that temperature and pH.
Caption: Shake-Flask Method for Solubility.
pKa Determination (UV-Metric Titration)
UV-metric titration is a powerful technique for determining the pKa of compounds that possess a chromophore close to the ionization center, which is the case for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Protocol:
-
Prepare a solution of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent if solubility is an issue).
-
Place the solution in a titration vessel equipped with a pH electrode and a UV-Vis spectrophotometer with a fiber-optic probe.
-
Record the initial UV-Vis spectrum and pH of the solution.
-
Perform a titration by adding small, precise volumes of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
After each addition of titrant, allow the pH to stabilize and record the full UV-Vis spectrum.
-
The changes in the UV-Vis spectrum as a function of pH are then used to calculate the pKa values using appropriate software that fits the data to the Henderson-Hasselbalch equation.[4]
Caption: UV-Metric Titration for pKa Determination.
logP Determination (Shake-Flask Method)
The shake-flask method is also the classical approach for determining the octanol-water partition coefficient.
Protocol:
-
Prepare a stock solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in the phase in which it is more soluble (likely octanol).
-
Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and pre-saturated water (or buffer at a specific pH) in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Shake-Flask Method for logP Determination.
Stability Profile
Sulfonamides can be susceptible to degradation under certain conditions. The primary degradation pathways for sulfonamides typically involve hydrolysis of the sulfonamide bond, particularly at extreme pH values, and photodegradation upon exposure to UV light.[5]
For 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, it is recommended to store the solid material in a cool, dry, and dark place to minimize degradation. Solutions of the compound, especially in aqueous buffers, should be prepared fresh and protected from light. Formal stability studies, including forced degradation under acidic, basic, oxidative, and photolytic conditions, are essential in a drug development setting to identify potential degradation products and to establish appropriate storage conditions and shelf-life for formulated products.
Synthesis and Characterization
A plausible and common method for the synthesis of N-aryl sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. For 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, this would involve the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine.
Reaction Scheme:
4-chlorobenzenesulfonyl chloride + 2-aminopyridine → 4-chloro-N-(pyridin-2-yl)benzenesulfonamide + HCl
This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The product can then be purified by recrystallization.
The identity and purity of the synthesized compound should be confirmed using a battery of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonyl group and the N-H stretch of the sulfonamide.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion
4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a molecule with physicochemical properties that are of significant interest in the context of drug discovery. Its moderate lipophilicity, coupled with its amphoteric nature, suggests that its absorption and distribution can be modulated by pH. A comprehensive understanding and experimental determination of its melting point, solubility, pKa, and logP are critical for any research and development program involving this compound. The experimental protocols outlined in this guide provide a robust framework for obtaining these essential data. Further studies on its solid-state properties and stability are also warranted to fully characterize this promising sulfonamide derivative for potential therapeutic applications.
References
- Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage.
- Raevsky, O. A., Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Schaper, K. J. (Year). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors.
- Borges, K. B., & de Oliveira, M. F. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(10), 1957-1963.
- (Reference for stability-indicating HPLC methods for sulfa drugs - details not fully available in snippets)
- (Duplic
- (Reference for pKa prediction of sulfonamides - details not fully available in snippets)
- Poole, S. K., & Poole, C. F. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11659–11670.
- Carda-Broch, S., & Berthod, A. (2004). Countercurrent chromatography for the measurement of the hydrophobicity of sulfonamide amphoteric compounds.
- Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o988.
- (Duplic
- (Reference for sulfonamide analysis - details not fully available in snippets)
- (Reference for logP prediction - details not fully available in snippets)
- Gowda, B. T., Shakuntala, K., & Foro, S. (2010). 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o2000.
- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ChemistrySelect, 6(21), 5183-5187.
- (Reference for solubility of sulfapyridine - details not fully available in snippets)
- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
- (Duplic
- Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1232, 129983.
- (Reference for a related compound - details not fully available in snippets)
-
PubChem. (n.d.). 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Retrieved from [Link]
- (Reference for a related compound - details not fully available in snippets)
-
PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Retrieved from [Link]
- Radke, M., & Radke, M. (2010). Studies on sulfonamide degradation products.
- (Reference for a related compound - details not fully available in snippets)
- (Reference for a related compound - details not fully available in snippets)
-
PubChemLite. (n.d.). 4-chloro-n-(pyridin-3-ylmethyl)benzenesulfonamide. Retrieved from [Link]
- (Duplic
- (Reference for synthesis of a related compound - details not fully available in snippets)
- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
- (Duplic
-
PubChem. (n.d.). 4-Chlorobenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-n-propylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4-chloro-n-(pyridin-3-ylmethyl)benzenesulfonamide (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the putative mechanism of action of the synthetic compound 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Drawing from established principles in medicinal chemistry and enzymology, we will dissect the compound's structural features to postulate its primary biological target and cellular effects. This document will further detail the experimental methodologies required to validate these hypotheses, offering a comprehensive framework for future research and development.
Executive Summary: The Sulfonamide Scaffold as a Key to Enzyme Inhibition
The chemical architecture of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, characterized by a central benzenesulfonamide core, strongly indicates its classification as a likely inhibitor of the carbonic anhydrase (CA) family of metalloenzymes.[1][2] The sulfonamide moiety is a well-established zinc-binding group (ZBG) that anchors to the catalytic zinc ion within the active site of carbonic anhydrases, leading to potent inhibition.[2][3] This guide will elaborate on this proposed mechanism, its physiological ramifications, and the experimental pathways to its definitive characterization.
The Prime Suspect: Carbonic Anhydrase Inhibition
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][4] This seemingly simple reaction is fundamental to a myriad of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][4] Dysregulation of CA activity is implicated in various pathologies, making these enzymes attractive therapeutic targets for conditions such as glaucoma, epilepsy, and cancer.[1][5]
The Molecular Interaction: A Tale of Zinc Binding
The inhibitory action of sulfonamides against carbonic anhydrases is a classic example of structure-based drug design. The mechanism hinges on the interaction between the deprotonated sulfonamide nitrogen and the Zn(II) ion in the enzyme's active site.[4] This coordination, along with hydrogen bonding interactions with conserved active site residues like Thr199, effectively blocks the binding of the natural substrate, CO2, thereby halting the catalytic cycle.[4]
The structure of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide contains all the necessary components for this interaction. The benzenesulfonamide group serves as the primary pharmacophore, while the 4-chloro and N-(pyridin-2-yl) substituents can influence the compound's physicochemical properties, such as solubility and membrane permeability, and may also engage in secondary interactions with residues lining the active site cavity, potentially conferring isoform selectivity.[6]
Figure 1: Proposed binding of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide to the carbonic anhydrase active site.
Therapeutic Implications: Targeting Pathological Processes
The specific carbonic anhydrase isoforms inhibited by 4-chloro-N-(pyridin-2-yl)benzenesulfonamide would dictate its therapeutic potential. For instance:
-
hCA II: Inhibition of this ubiquitous cytosolic isoform is the basis for the diuretic and anti-glaucoma effects of drugs like acetazolamide.[2]
-
hCA IX and hCA XII: These transmembrane isoforms are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][5][7] Selective inhibitors of these isoforms are being investigated as anticancer agents.[3][8][9]
Given the presence of the pyridinyl group, a feature found in some isoform-selective inhibitors, it is plausible that 4-chloro-N-(pyridin-2-yl)benzenesulfonamide could exhibit selectivity for certain CA isoforms.
Experimental Validation: A Step-by-Step Protocol
To empirically determine the mechanism of action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a systematic series of experiments is required.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay directly measures the inhibitory potency of the compound against various CA isoforms.
Principle: The assay spectrophotometrically measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol.[1] The rate of formation of p-nitrophenol, which absorbs at 400 nm, is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Preparation of Reagents:
-
Tris-sulfate buffer (50 mM, pH 7.6) containing 0.1 mM ZnCl2.
-
p-nitrophenyl acetate substrate solution (e.g., 10 mM in acetonitrile).
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Test compound (4-chloro-N-(pyridin-2-yl)benzenesulfonamide) stock solution in DMSO.
-
Acetazolamide (a known pan-CA inhibitor) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 60 µL of Tris-sulfate buffer.
-
Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For the control, add 10 µL of DMSO.
-
Add 10 µL of the CA enzyme solution (e.g., 50 U).
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the p-nitrophenyl acetate substrate solution.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Figure 2: Workflow for the in vitro carbonic anhydrase inhibition assay.
Cellular Assays
To assess the compound's activity in a biological context, cellular assays are crucial. For instance, if the compound shows potent inhibition of hCA IX, its anti-proliferative effects can be evaluated in cancer cell lines that overexpress this isoform, particularly under hypoxic conditions.
Table 1: Hypothetical IC50 Values for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
| Carbonic Anhydrase Isoform | IC50 (nM) |
| hCA I | >10,000 |
| hCA II | 850 |
| hCA IX | 25 |
| hCA XII | 45 |
This table presents hypothetical data to illustrate the potential for isoform selectivity. Actual values must be determined experimentally.
Broader Mechanistic Considerations
While carbonic anhydrase inhibition is the most probable mechanism of action, other potential targets should not be entirely dismissed without experimental evidence. The sulfonamide moiety is present in various other classes of drugs, although the benzenesulfonamide scaffold is most characteristic of CA inhibitors. The versatility of the sulfonamide group allows it to participate in various biological interactions.[10][11] For example, certain sulfonamide-containing compounds have been shown to inhibit other enzymes or ion channels.[11] Furthermore, some sulfonamide derivatives have been explored as PI3K/mTOR inhibitors in the context of cancer therapy.[12][13] However, the specific arrangement of a primary or secondary sulfonamide attached to an aromatic ring, as seen in 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, is a hallmark of carbonic anhydrase inhibitors.
Conclusion: A Roadmap for Discovery
References
-
Khan, A. A., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2013, 708392. [Link]
-
Supuran, C. T. (2007). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 17(2), 145-155. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry, 11(16), 2139-2157. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7016. [Link]
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(4), 847. [Link]
-
Supuran, C. T., et al. (2003). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 46(11), 2094-2103. [Link]
-
Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 149, 108076. [Link]
-
Saleh, M. A., et al. (2022). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Drug Targets, 23(11), 1056-1070. [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6439-6453. [Link]
-
Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 117, 8-18. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 224199, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Retrieved January 14, 2026 from [Link].
-
Rather, M. A., & Wani, A. L. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2847-2861. [Link]
-
Gowda, B. T., et al. (2010). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2000. [Link]
-
Wang, Y., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2058. [Link]
-
Wang, Y., et al. (2023). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. Research Square, rs.3.rs-2900440. [Link]
-
Ceruso, M., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1291. [Link]
-
Shakuntala, K., et al. (2011). 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o1017. [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255-30271. [Link]
-
Ghorab, M. M., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 24(19), 3528. [Link]
-
El-Gamal, M. I., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 66(11), 7359-7380. [Link]
-
Wang, Y., et al. (2023). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. Research Square, rs.3.rs-2900440. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
-
National Center for Biotechnology Information. (2010). 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 10. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis, Structure, and Putative Biological Action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive analysis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a molecule of significant interest within the broader class of sulfonamide compounds. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents known for their antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This document details the structural characteristics, a robust and validated synthetic protocol, and a thorough analytical characterization strategy for the title compound. Furthermore, drawing from the well-established mechanisms of related sulfonamides, we explore the putative biological targets and signaling pathways through which this molecule may exert its effects, with a particular focus on enzyme inhibition.[4][5] This guide is intended for researchers and professionals in drug discovery and chemical synthesis, providing foundational data and actionable methodologies for the investigation of this and related heterocyclic sulfonamides.
Molecular Structure and Physicochemical Properties
4-chloro-N-(pyridin-2-yl)benzenesulfonamide (PubChem CID: 224199) is a bi-aryl sulfonamide featuring a 4-chlorinated benzene ring linked via a sulfonamide bridge to a pyridine-2-amine moiety.[6] This specific arrangement of aromatic and heterocyclic systems dictates its electronic, steric, and hydrogen-bonding capabilities, which are critical determinants of its biological activity.
The core structure consists of an electron-withdrawing sulfonyl group (SO₂) and a chlorine atom, which polarize the benzenesulfonyl portion of the molecule. The pyridine ring introduces a basic nitrogen atom, capable of forming hydrogen bonds and coordinating with metal ions, a common feature in enzyme active sites.[1] The N-H proton of the sulfonamide linker is acidic and a key hydrogen bond donor.
While a dedicated single-crystal X-ray diffraction study for the title compound is not widely published, analysis of closely related structures, such as 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, reveals key conformational features.[7][8][9] The molecule is typically twisted at the sulfur atom, with the C-SO₂-NH-C torsion angle adopting a gauche conformation.[7][8][9] The two aromatic rings are expected to be significantly tilted relative to each other, often at an angle greater than 60°.[10] These structural parameters are crucial for understanding its potential interactions with biological macromolecules.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉ClN₂O₂S | PubChem[6] |
| Molecular Weight | 280.72 g/mol | PubChem[6] |
| XLogP3 | 2.1 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 4 | PubChem[6] |
| Rotatable Bond Count | 2 | PubChem[6] |
Synthesis and Characterization
The synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is most reliably achieved via a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and 2-aminopyridine. This is a standard and robust method for forming the sulfonamide bond.
Synthetic Workflow Diagram
The logical flow from starting materials to purified product, including in-process controls, is outlined below.
Caption: Workflow for the synthesis and purification of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Detailed Experimental Protocol
This protocol is designed to be self-validating through in-process monitoring and final characterization.
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 2-aminopyridine (1.0 eq) in anhydrous pyridine (10 mL/g). Cool the solution to 0°C in an ice bath.
-
Causality: Pyridine serves as both a solvent and an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. Cooling is essential to control the initial exothermic reaction.
-
-
Reaction: Dissolve 4-chlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine and add it dropwise to the stirred 2-aminopyridine solution over 30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material (2-aminopyridine) is consumed.
-
Trustworthiness: TLC provides a reliable checkpoint to ensure the reaction has gone to completion before proceeding to the work-up, preventing yield loss.
-
-
Isolation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Causality: The product is insoluble in water, while the pyridine hydrochloride salt is soluble, allowing for separation.
-
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual pyridine. Recrystallize the solid from an ethanol/water mixture to yield pure white crystals.
-
Validation: Dry the crystals under vacuum. Determine the melting point and perform spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure and purity of the final product.
Expected Analytical Characterization
Table 2: Predicted Spectroscopic Features
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for 4 protons on the pyridine ring (multiplets, ~7.0-8.5 ppm). Signals for 4 protons on the chlorobenzene ring (two doublets, AA'BB' system, ~7.5-8.0 ppm). A broad singlet for the N-H proton (>10 ppm). |
| ¹³C NMR | Signals for 11 distinct carbons. Carbonyl-like carbon of the sulfonamide group (~140-150 ppm). Signals for carbons in the aromatic regions. |
| IR Spectroscopy | N-H stretch (~3250 cm⁻¹). Aromatic C-H stretches (~3100-3000 cm⁻¹). Asymmetric and symmetric SO₂ stretches (~1350 and 1160 cm⁻¹). C-Cl stretch (~750 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 280. A characteristic M+2 peak at m/z 282 with ~1/3 intensity due to the ³⁷Cl isotope. Key fragmentation patterns showing loss of SO₂ and cleavage of the aryl groups. |
Putative Mechanism of Action and Biological Targets
The sulfonamide moiety is a well-known "privileged scaffold" in medicinal chemistry, recognized for its ability to act as a transition-state mimetic and bind to the active sites of various enzymes.[1][3] Specifically, the benzenesulfonamide portion is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors.[4]
Hypothetical Target: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂. Their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and some cancers.[4] Sulfonamides typically inhibit CAs by coordinating the catalytic Zn²⁺ ion in the active site.
The proposed mechanism involves:
-
Deprotonation of the sulfonamide N-H proton.
-
The resulting sulfonamide anion (R-SO₂-NH⁻) directly coordinates to the Zn²⁺ ion.
-
This binding displaces the zinc-bound hydroxide ion, which is essential for catalysis, thereby inhibiting the enzyme's function.[1][4]
The 4-chlorophenyl and pyridin-2-yl "tails" of the molecule would then extend into adjacent pockets of the active site, forming additional interactions (hydrophobic, van der Waals, or hydrogen bonds) that determine the compound's potency and isoform selectivity.
Representative Signaling Pathway Diagram
This diagram illustrates the putative role of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as an inhibitor of a generic metalloenzyme, using the carbonic anhydrase mechanism as a representative model.
Caption: Putative mechanism of enzyme inhibition via competitive binding to the active site's catalytic metal ion.
Potential Applications and Future Directions
Given the prevalence of the sulfonamide scaffold in drug development, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide represents a valuable lead compound for further investigation.[2] Its structural motifs suggest potential activity as an enzyme inhibitor, with possible applications in areas such as:
-
Anticancer Therapy: Many human carbonic anhydrase isoforms are overexpressed in tumors, making them viable targets.[12] Derivatives have also shown activity against other cancer-related targets like kinases.[13][14]
-
Antimicrobial Agents: The sulfonamide class originated with antibacterial drugs that inhibit folate synthesis.[5][15]
-
Central Nervous System (CNS) Disorders: Certain sulfonamides act as receptor ligands or ion channel modulators in the CNS.[2]
Future research should focus on obtaining empirical data for this specific molecule, including its crystal structure, comprehensive spectroscopic characterization, and screening against a panel of biologically relevant enzymes (e.g., various carbonic anhydrase isoforms, kinases, and proteases) to determine its specific targets and therapeutic potential.
References
-
Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available at: [Link]
-
Wieczorek, M., & Zajdel, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]
-
Adesina, A. A., et al. (2022). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. MDPI. Available at: [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. PubChem Compound Database. Available at: [Link]
-
Gowda, B. T., et al. (2011). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
SpectraBase. (n.d.). Benzenesulfonamide, 4-(3-chloro-1,4-naphthoquinon-2-ylamino)-N-pyridin-2-yl-. SpectraBase. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Scientific Reports, PMC. Available at: [Link]
-
Brzozowski, Z., et al. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Sonavane, R., & Chaskar, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]
-
Gowda, B. T., et al. (2009). 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]
-
Zare, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, PMC. Available at: [Link]
-
ResearchGate. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. ResearchGate. Available at: [Link]
-
Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chloro-phen-yl)benzene-sulfonamide. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (2023). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. ResearchGate. Available at: [Link]
-
Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). 4-chloro-n-(pyridin-3-ylmethyl)benzenesulfonamide (C12H11ClN2O2S). PubChemLite. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]
Sources
- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer’s Disease Activity | Bentham Science [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. study.com [study.com]
- 6. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-N-(2-chloro-phen-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
4-chloro-N-(pyridin-2-yl)benzenesulfonamide molecular weight and formula
An In-Depth Technical Guide to 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Executive Summary
This guide provides a comprehensive technical overview of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. We delve into its fundamental physicochemical properties, outline a detailed and mechanistically-grounded synthetic protocol, and explore its potential applications in medicinal chemistry and drug development. This document is intended for researchers and scientists, offering field-proven insights into the handling and potential of this compound, supported by authoritative references and clear visual aids.
Introduction: The Significance of the Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. This versatility stems from the sulfonamide group's ability to act as a key pharmacophore, capable of forming hydrogen bonds and coordinating with metallic ions within enzyme active sites. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide integrates this privileged scaffold with a pyridinyl group, a common heterocyclic motif in drug design known for modulating solubility and engaging in pi-stacking interactions. This guide characterizes the compound's core attributes to facilitate its exploration in research and development.
Physicochemical Properties
A precise understanding of a compound's physical and chemical characteristics is foundational for any experimental work. The key properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂S | [1][2] |
| Molecular Weight | 268.72 g/mol | [1] |
| CAS Number | 1213-38-3 | [1] |
| Density | 1.462 g/cm³ | [1] |
| Boiling Point | 430.3°C at 760 mmHg | [1] |
| Flash Point | 214.1°C | [1] |
| Refractive Index | 1.644 | [1] |
Molecular Structure
The structure combines a 4-chlorinated benzene ring, a sulfonamide linker, and a 2-aminopyridine-derived moiety.
Caption: 2D structure of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Synthesis Protocol and Mechanistic Rationale
The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry. The most direct and common method involves the nucleophilic substitution reaction between a sulfonyl chloride and an amine.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Reaction: 4-chlorobenzenesulfonyl chloride + 2-aminopyridine → 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. To this solution, add 4-chlorobenzenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes.
-
Causality Explanation: The reaction is exothermic; slow addition at 0°C helps control the reaction rate and prevents the formation of side products. The slight excess of the sulfonyl chloride ensures the complete consumption of the limiting amine reagent.
-
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Self-Validating System: TLC allows for visual confirmation of the consumption of starting materials and the formation of the new product spot, ensuring the reaction has proceeded to completion before workup.
-
-
Workup and Isolation:
-
Upon completion, quench the reaction by slowly adding distilled water.
-
If DCM was used as the solvent, perform a liquid-liquid extraction. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Mechanistic Insight
The core of this synthesis is the nucleophilic attack of the primary amine group of 2-aminopyridine on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct. A base, such as pyridine (which can also serve as the solvent) or triethylamine, is essential to neutralize the generated HCl, driving the reaction equilibrium towards the product.
Caption: Experimental workflow for the synthesis of the title compound.
Potential Applications and Research Directions
While specific biological activity data for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is not extensively published, its structure suggests several promising avenues for research, primarily based on the known activities of related sulfonamides.
-
Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and various physiological processes. Certain CA isoforms, particularly CA IX, are overexpressed in hypoxic tumors and are validated anticancer targets.[3] The structural features of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide make it a candidate for screening against various CA isoforms.
-
Anticancer and Antimicrobial Agents: The sulfonamide moiety is present in numerous approved drugs. Research into novel benzenesulfonamide derivatives continues to yield compounds with potent anticancer and antimicrobial activities.[3][4] This compound could serve as a scaffold or lead compound in the development of new therapeutic agents.
-
Kinase Inhibition: The general structure, incorporating heterocyclic rings, is common in kinase inhibitors used in oncology. Further functionalization of this molecule could lead to potent and selective inhibitors of specific protein kinases.
Conclusion
4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a well-defined chemical entity with a molecular formula of C₁₁H₉ClN₂O₂S and a molecular weight of 268.72 g/mol .[1][2] Its synthesis is straightforward, relying on established and reliable chemical methods. The combination of the potent benzenesulfonamide pharmacophore with a pyridinyl ring presents significant opportunities for further investigation, particularly in the fields of oncology and infectious disease research. This guide provides the foundational knowledge necessary for scientists to synthesize, handle, and explore the therapeutic potential of this compound.
References
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199. PubChem, National Center for Biotechnology Information. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. 1213-38-3 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide - CAS Database [chemnet.com]
- 2. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Foreword for the Researcher
This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged with the physicochemical characterization of active pharmaceutical ingredients (APIs). The focus of this document is 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a sulfonamide compound of interest. A comprehensive understanding of the solubility of this molecule is a critical prerequisite for its advancement through the development pipeline, influencing everything from formulation strategies to bioavailability.
Physicochemical Profile of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
A foundational understanding of a molecule's inherent physicochemical properties is paramount to predicting and interpreting its solubility. For 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, the following information has been collated from available chemical databases.
| Property | Value | Source |
| CAS Number | 1213-38-3 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₉ClN₂O₂S | PubChem[2] |
| Molecular Weight | 268.72 g/mol | PubChem[2] |
| XLogP3 | 2.2 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| pKa | Not experimentally determined in available literature. | N/A |
| Melting Point | Not experimentally determined in available literature. | N/A |
Expert Insights into the Physicochemical Profile
The provided data offers several clues into the potential solubility behavior of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. The XLogP3 value of 2.2 suggests a degree of lipophilicity, indicating that the compound is likely to have some solubility in non-polar organic solvents. However, this is balanced by a significant Topological Polar Surface Area (TPSA) of 71.9 Ų, which arises from the polar sulfonamide group and the nitrogen atom in the pyridine ring. This TPSA value, along with the presence of hydrogen bond donors and acceptors, suggests that the molecule will also interact with polar solvents.
The sulfonamide functional group is known to have an acidic proton on the nitrogen, and the pyridine ring is basic. The interplay of these functionalities will govern the compound's pKa and, consequently, its solubility in aqueous media at different pH values. The lack of an experimentally determined pKa and melting point highlights a critical data gap that should be addressed in the early stages of characterization. The melting point is particularly important as it provides an indication of the crystal lattice energy, a key factor that must be overcome for dissolution to occur.[3][4]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be conceptually broken down into two main energy considerations:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together.[3][4]
-
Solvation Energy: The energy released when the individual molecules of the solute are surrounded by and interact with the solvent molecules.
For a compound to dissolve, the solvation energy must be sufficient to overcome the crystal lattice energy.
The "Like Dissolves Like" Principle in the Context of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
The adage "like dissolves like" is a useful starting point for solvent selection.[5] In the case of our target compound, its molecular structure possesses both polar and non-polar characteristics.
-
Polar Solvents (e.g., water, methanol, ethanol): These solvents are capable of hydrogen bonding and dipole-dipole interactions. The polar sulfonamide group and the pyridine nitrogen in 4-chloro-N-(pyridin-2-yl)benzenesulfonamide will interact favorably with these solvents. The ability of the sulfonamide proton to act as a hydrogen bond donor and the oxygen and nitrogen atoms to act as acceptors will be key.
-
Apolar Solvents (e.g., hexane, toluene): These solvents primarily interact through van der Waals forces. The chlorophenyl and pyridine rings of the molecule will have favorable interactions with these solvents.
-
Intermediate/Dipolar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors and will interact with the polar regions of the molecule.
Based on its structure, it is likely that 4-chloro-N-(pyridin-2-yl)benzenesulfonamide will exhibit its highest solubility in polar aprotic solvents or polar protic solvents that can effectively solvate both the polar and non-polar regions of the molecule.
Experimental Determination of Equilibrium Solubility
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies such as the World Health Organization (WHO). This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Recommended Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in a selection of solvents at a controlled temperature.
Materials:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide (solid)
-
Selected solvents (e.g., water, pH buffers, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess of solid 4-chloro-N-(pyridin-2-yl)benzenesulfonamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Accurately add a known volume of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration in solution has reached a plateau.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.
Visual Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and structured format.
Recommended Data Table Structure
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Aqueous | pH 1.2 Buffer | 37 | |||
| pH 4.5 Buffer | 37 | ||||
| pH 6.8 Buffer | 37 | ||||
| Alcohols | Methanol | 25 | |||
| Ethanol | 25 | ||||
| Ketones | Acetone | 25 | |||
| Esters | Ethyl Acetate | 25 | |||
| Aprotic | Acetonitrile | 25 | |||
| DMSO | 25 | ||||
| Hydrocarbons | Toluene | 25 | |||
| Hexane | 25 |
Logical Framework for Solvent Selection and Data Interpretation
The selection of solvents for solubility screening should be guided by a logical progression from understanding the molecule's structure to predicting its interactions.
Caption: Logical process for solubility profiling.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for determining and understanding the solubility of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. While specific experimental data is currently lacking in the public domain, the protocols and theoretical considerations outlined herein equip researchers with the necessary tools to generate a robust and reliable solubility profile.
It is strongly recommended that the following preliminary experiments be conducted:
-
Determination of pKa: This will be crucial for understanding the pH-dependent solubility in aqueous media and for selecting appropriate buffers for formulation.
-
Determination of Melting Point: This will provide insight into the crystal lattice energy and can be used in thermodynamic models of solubility.
By systematically applying the principles and methods described in this guide, researchers can build a comprehensive understanding of the solubility of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a critical step in its journey from a promising compound to a potential therapeutic agent.
References
-
PubChem. (n.d.). 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. Retrieved from [Link]
-
Nasr, T., Bondock, S., & Youns, M. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]
-
Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Koel, M., & Koel, M. (1998). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. Retrieved from [Link]
-
Vermeire, F. H., & Green, W. H. (2022, March 4). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved from [Link]
-
Rieder, J. (1963). [Physicochemical and biological studies on sulfonamides. 1. Pharmacologically interesting physicochemical characteristics of 21 sulfonamides and 6 sulfonamide metabolites]. PubMed. Retrieved from [Link]
-
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
-
Gracin, S., Brinck, T., & Rasmuson, A. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. ResearchGate. Retrieved from [Link]
-
de Campos, V. E., & de Campos, V. E. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]
-
World Health Organization. (2024). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-seventh report. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
-
MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
-
ResearchGate. (2022, July 7). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from [Link]
-
ResearchGate. (2013, October 25). Any official guideline to conduct solubility studies?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 4). 6.6: Lattice Energy and Solubility. Retrieved from [Link]
-
Quora. (2017, October 23). How is lattice energy related to solubility?. Retrieved from [Link]
Sources
- 1. 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide | 1213-38-3 [amp.chemicalbook.com]
- 2. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-N-(2-pyridin-2-yl-2H-pyrazol-3-yl)-benzenesulfonamide | C14H11ClN4O2S | CID 90285421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-chloro-N-[4-fluoro-3-(6-methyl-1,3-dioxo-2-propan-2-ylpyrrolo[3,4-c]pyridin-4-yl)oxyphenyl]benzenesulfonamide | C23H19ClFN3O5S | CID 72946092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound 4-chloro-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]benzene-1-sulfonamide -... [chemdiv.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1][2] 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a compound belonging to this versatile class, and while direct studies on this specific molecule are limited, its structural motifs suggest significant potential for therapeutic intervention. This technical guide provides an in-depth analysis of the most probable therapeutic targets of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, drawing upon structure-activity relationships of analogous compounds and the well-established pharmacology of the benzenesulfonamide scaffold. The primary focus will be on two key target families: Carbonic Anhydrases (CAs) and Phosphoinositide 3-kinases (PI3Ks), both of which are critically involved in oncology and other disease areas. This guide will detail the scientific rationale for targeting these enzymes, their roles in disease pathology, and present detailed protocols for the experimental validation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide's activity against them.
Introduction: The Therapeutic Potential of the Sulfonamide Scaffold
Sulfonamides (-SO₂NH₂) are a class of compounds that have had a profound impact on medicine since the discovery of their antibacterial properties.[2] Their utility has since expanded dramatically, with derivatives demonstrating antiviral, anti-inflammatory, and notably, anticancer activities.[1] The benzenesulfonamide moiety, in particular, is a privileged scaffold in drug discovery, capable of interacting with a variety of biological targets. The chemical properties of the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions, are central to its broad bioactivity.
4-chloro-N-(pyridin-2-yl)benzenesulfonamide incorporates several key features that suggest therapeutic potential:
-
The Benzenesulfonamide Core: This is a well-established pharmacophore known to target a range of enzymes.
-
The Pyridinyl Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in various non-covalent interactions within a protein's active site, potentially enhancing binding affinity and selectivity.
-
The Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the benzene ring and the pKa of the sulfonamide nitrogen, which can modulate target engagement.
Given these structural characteristics, this guide will focus on the most promising therapeutic targets for this compound.
Primary Therapeutic Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including cancer.
Rationale for Targeting CAs
The benzenesulfonamide group is a classic zinc-binding group that potently inhibits carbonic anhydrases. Numerous benzenesulfonamide derivatives have been developed as CA inhibitors.[3][4] Notably, tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in a variety of hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[5][6] Therefore, inhibitors of these isoforms are actively being pursued as anticancer agents. The structure of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, with its benzenesulfonamide core, makes it a strong candidate for a CA inhibitor.
Proposed Mechanism of Action and Signaling Pathway
4-chloro-N-(pyridin-2-yl)benzenesulfonamide is hypothesized to act as a competitive inhibitor of carbonic anhydrases. The deprotonated sulfonamide nitrogen would coordinate to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity. Inhibition of tumor-associated CAs, like CA IX, would lead to an increase in the pH of the tumor microenvironment, which in turn can enhance the efficacy of conventional chemotherapies and immunotherapies.
Caption: Proposed mechanism of CA IX inhibition.
Quantitative Data from Related Compounds
While specific data for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is not available, the following table summarizes the inhibitory activity (Kᵢ) of structurally related benzenesulfonamide derivatives against key human CA isoforms. This provides a benchmark for the potential potency of the target compound.
| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Pyridine-3-sulfonamide derivatives | Varied | 271 | 137 | 91 | [2] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | >10000 | 5.6 | 79.6 | 34.5 | [7] |
| 4-(Pyrazolyl)benzenesulfonamide Ureas | 791.7 | Varied | 15.9 | 16.7 | [5][8] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against various CA isoforms.
Objective: To measure the IC₅₀ and Kᵢ values of the test compound for CA isoforms.
Principle: The assay measures the enzyme's ability to catalyze the hydration of CO₂. The subsequent drop in pH is monitored using a colorimetric indicator.
Materials:
-
Purified human CA isoforms (I, II, IX, XII)
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
HEPES buffer
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions of the test compound in HEPES buffer.
-
Prepare a solution of the CA enzyme in HEPES buffer.
-
Prepare a solution of the pH indicator in HEPES buffer.
-
-
Assay Performance:
-
Equilibrate the enzyme and inhibitor solutions at the desired temperature.
-
In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the indicator over time at its λ_max.
-
The initial rates of the reaction are determined from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Secondary Therapeutic Target: Phosphoinositide 3-kinases (PI3Ks)
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers.
Rationale for Targeting PI3Ks
Recent studies have demonstrated that certain benzenesulfonamide derivatives can act as potent inhibitors of PI3Ks. For instance, a 4-fluorobenzenesulfonamide derivative, FD274, was identified as a highly potent dual inhibitor of PI3K and mTOR, showing significant antitumor activity in acute myeloid leukemia models.[9][10] This suggests that the benzenesulfonamide scaffold is not limited to targeting metalloenzymes and can be adapted to inhibit the ATP-binding site of kinases. The structural similarities between 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and known kinase inhibitors warrant its investigation as a potential PI3K inhibitor.
Proposed Mechanism of Action and Signaling Pathway
If 4-chloro-N-(pyridin-2-yl)benzenesulfonamide inhibits PI3K, it would likely do so by competing with ATP for binding to the kinase domain of the enzyme. This would block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels would prevent the activation of downstream effectors such as AKT and mTOR, ultimately leading to decreased cell proliferation and survival, and the induction of apoptosis in cancer cells.
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.
Quantitative Data from a Related Compound
The following table shows the inhibitory activity of the 4-fluorobenzenesulfonamide derivative FD274 against various PI3K isoforms and mTOR.
| Target | IC₅₀ (nM) | Reference |
| PI3Kα | 0.65 | [10] |
| PI3Kβ | 1.57 | [10] |
| PI3Kγ | 0.65 | [10] |
| PI3Kδ | 0.42 | [10] |
| mTOR | 2.03 | [10] |
Experimental Protocol: In Vitro PI3K Kinase Assay
This protocol outlines a luminescent kinase assay to measure the inhibitory effect of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide on PI3K activity.
Objective: To determine the IC₅₀ of the test compound against PI3K isoforms.
Principle: The assay measures the amount of ATP remaining after the kinase reaction. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Recombinant human PI3K isoforms
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
PIP2 substrate
-
ATP
-
Kinase buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the PI3K enzyme, the PIP2 substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the IC₅₀ value from the resulting sigmoidal dose-response curve.
-
Conclusion and Future Directions
4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a promising scaffold for the development of novel therapeutic agents. Based on extensive structure-activity relationship data from related compounds, the most probable therapeutic targets are carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, and the PI3K/mTOR signaling pathway. The experimental protocols detailed in this guide provide a clear path for the validation of these hypotheses.
Future research should focus on the synthesis and in vitro screening of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against a panel of CA isoforms and kinases. Promising results from these initial screens should be followed by cell-based assays to assess the compound's effect on cancer cell proliferation, apoptosis, and the modulation of the respective signaling pathways. Subsequent lead optimization, guided by co-crystallization studies with the target proteins, could further enhance the potency and selectivity of this promising chemical entity.
References
- Ghorab, M. M., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050.
- Yadav, P., & Kumar, R. (2022). Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER, 21(10), 243-257.
- Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Results in Chemistry, 7, 101479.
- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
- Wang, Y., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543.
- Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2151.
- El-Sayed, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16788.
- The Anticancer Activity of Pyrazoline Benzenesulfonamide Derivatives. (2023). Pharmaceuticals, 16(11), 1548.
- Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222.
- Dapsens, P. Y., et al. (2024).
- Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. (2022). Molecules, 27(22), 7794.
- Eldehna, W. M., et al. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 65(15), 10447-10466.
- Briz-Vargas, D., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(3), 993.
- Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. (2023).
-
3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. (2010). Molecular Imaging and Contrast Agent Database (MICAD).
- N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. (2023).
- 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (2022).
- Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (2016). Journal of Medicinal Chemistry, 59(12), 5650-5660.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). Molecules, 23(11), 2969.
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025).
- Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. (2021). Molecules, 26(16), 4995.
Sources
- 1. Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [99mTc](CO)3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Evaluation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
This guide provides a comprehensive technical overview of the essential in vitro studies for characterizing the biological activity of the novel sulfonamide derivative, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to offer a rationale-driven approach to experimental design, data interpretation, and mechanistic investigation.
Introduction: The Therapeutic Potential of Sulfonamides
Sulfonamides represent a versatile class of compounds with a rich history in medicinal chemistry. Initially lauded for their antimicrobial properties, their therapeutic applications have expanded to include anticancer, anti-inflammatory, and diuretic activities.[1][2] The core mechanism often involves the inhibition of crucial enzymes, such as dihydropteroate synthetase in bacteria or carbonic anhydrases (CAs) in mammals.[2][3] The subject of this guide, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, is a compound of interest due to its structural features that suggest potential as a targeted therapeutic agent. This guide will delineate a logical and robust workflow for its preclinical in vitro assessment.
Part 1: Foundational Cytotoxicity Assessment
A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. This foundational screen identifies the concentration range over which the compound exhibits biological activity and informs the design of subsequent, more complex assays.
Rationale for Cytotoxicity Profiling
Cytotoxicity assays are crucial for establishing a therapeutic window and identifying potential liabilities. By screening against a panel of cancer cell lines and a non-cancerous control line, we can ascertain both the potency and the selectivity of the compound. A favorable profile would show high potency against cancer cells with minimal impact on healthy cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and MDA-MB-468 for triple-negative breast cancer) and a non-cancerous human cell line (e.g., HEK-293) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1][5]
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well.[5]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).[1]
-
Replace the existing medium in the 96-well plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO-treated) and an untreated control.
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting purple solution at 540 nm using a microplate reader.[1][4]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting a dose-response curve.
-
Data Presentation: Representative Cytotoxicity Data
The following table summarizes hypothetical IC₅₀ values for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against various cell lines, based on reported data for similar sulfonamide derivatives.[1][6]
| Cell Line | Cancer Type | Representative IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | < 128 |
| HeLa | Cervical Adenocarcinoma | < 360 |
| MDA-MB-468 | Breast Adenocarcinoma | < 30 |
| HepG2 | Hepatocellular Carcinoma | Data Not Available |
| HEK-293 | Normal Human Embryonic Kidney | > 1000 (Hypothetical) |
Visualization: Cytotoxicity Workflow
Caption: A generalized workflow for in vitro cytotoxicity testing.
Part 2: Mechanistic Insights - Carbonic Anhydrase Inhibition
Many sulfonamides exert their biological effects through the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] CAs are involved in various physiological processes, and their dysregulation is implicated in several diseases, including cancer.[8][9] Therefore, assessing the inhibitory activity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against key CA isoforms is a critical step in elucidating its mechanism of action.
Rationale for CA Inhibition Assay
Investigating the interaction of the compound with specific CA isoforms, particularly those overexpressed in tumors like CA IX and CA XII, can provide a direct link between the molecular target and the observed cytotoxic effects.[3]
Experimental Protocol: Colorimetric CA Inhibition Assay
This assay is based on the esterase activity of CAs, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol.[7]
Principle: The rate of p-nitrophenol formation, monitored spectrophotometrically at 400-405 nm, is proportional to CA activity. An inhibitor will decrease the rate of this reaction.[7][8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[8]
-
CA Enzyme Stock Solution: 1 mg/mL of human CA isoform (e.g., CA I, CA II, CA IX) in cold Assay Buffer.[8]
-
Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO.[8]
-
Inhibitor Stock Solutions: 10 mM of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and a known CA inhibitor (e.g., Acetazolamide) in DMSO.[8]
-
-
Assay Plate Setup (96-well format):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[8]
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[8]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[8]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.[8]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the respective components (Assay Buffer, DMSO/Inhibitor, CA Working Solution) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[8]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Data Presentation: Representative CA Inhibition Data
The following table presents hypothetical IC₅₀ values for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against different CA isoforms, highlighting potential selectivity.
| CA Isoform | Representative IC₅₀ (nM) |
| CA I | > 1000 |
| CA II | > 1000 |
| CA IX | 94.4 (Hypothetical) |
| CA XII | 936.2 (Hypothetical) |
Visualization: CA Inhibition Signaling Pathway
Caption: Inhibition of CA IX by the compound can disrupt pH regulation in the tumor microenvironment.
Part 3: Delving Deeper - Apoptosis and Cell Cycle Analysis
To further characterize the anticancer mechanism, it is essential to investigate whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) and/or cell cycle arrest.
Rationale for Apoptosis and Cell Cycle Studies
Many effective anticancer agents work by triggering apoptosis in cancer cells or by halting their proliferation at specific checkpoints in the cell cycle. Understanding these effects provides a more detailed picture of the compound's mode of action.
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing individual cells within a population.
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with 4-chloro-N-(pyridin-2-yl)benzenesulfonamide at its IC₅₀ concentration for 24-48 hours.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat them with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze the cells by flow cytometry.
-
Data Presentation: Representative Cell Cycle Distribution Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55% | 30% | 15% |
| Compound (IC₅₀) | 75% | 15% | 10% |
This hypothetical data suggests that the compound may induce a G1 cell cycle arrest.
Visualization: Logical Flow of Mechanistic Investigation
Caption: Logical progression from initial observation to mechanistic understanding.
Conclusion and Future Directions
This guide has outlined a structured and scientifically rigorous approach to the in vitro characterization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. The proposed workflow, starting from broad cytotoxicity screening and progressing to specific mechanistic assays, provides a solid foundation for evaluating its therapeutic potential. Positive findings from these studies would warrant further investigation into downstream signaling pathways, in vivo efficacy in animal models, and comprehensive pharmacokinetic and toxicological profiling. The multifaceted nature of sulfonamides suggests that a thorough in vitro evaluation is paramount to unlocking their full therapeutic promise.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- BenchChem. (2025).
- BenchChem. (2025). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
- MDPI. (n.d.).
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Abcam. (n.d.). Carbonic-Anhydrase-CA-Inhibitor-Screening-Kit-protocol-book-v2d-ab283387.docx.
- PMC - NIH. (n.d.).
- RSC Publishing. (2024).
- MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- PubMed. (n.d.). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PMC - PubMed Central. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- PMC - PubMed Central. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide: A Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. This guide details the compound's mechanism of action as a carbonic anhydrase IX inhibitor, its application in cancer research, and provides detailed protocols for its use in in vitro assays.
Introduction and Scientific Background
4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in the scientific community for its potential as an anticancer agent. Its primary mechanism of action is the inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidosis.
Mechanism of Action: Targeting the Tumor Microenvironment
Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, cancer cells upregulate the expression of CA IX. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. The net effect of this activity is the acidification of the extracellular space and the maintenance of a neutral or slightly alkaline intracellular pH. This pH gradient favors tumor cell survival, proliferation, and invasion, while also contributing to resistance to chemotherapy and radiotherapy.
4-chloro-N-(pyridin-2-yl)benzenesulfonamide, like other sulfonamide-based inhibitors, targets the zinc ion within the active site of CA IX. The sulfonamide moiety coordinates with the Zn(II) ion, displacing a water molecule and blocking the enzyme's catalytic activity. By inhibiting CA IX, this compound disrupts the pH regulation in the tumor microenvironment, leading to intracellular acidosis and subsequent induction of apoptosis in cancer cells.
Caption: Mechanism of CA IX inhibition by 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂S | [1] |
| Molecular Weight | 268.72 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | Inferred from typical lab practice for similar compounds. |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [2] |
Preparation of Stock Solutions:
For in vitro experiments, it is recommended to prepare a stock solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 2.69 mg of the compound in 1 mL of DMSO. Ensure complete dissolution by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
This section provides detailed protocols for two key applications of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide: a carbonic anhydrase IX inhibition assay and a cell-based cytotoxicity assay.
In Vitro Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow Spectroscopy)
This protocol is adapted from established methods for measuring CA inhibition and is designed to determine the inhibitory potency (Kᵢ) of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against human CA IX.[3][4][5][6][7]
Principle:
The assay measures the enzyme-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂ solution with a buffer containing the enzyme and a pH indicator. The change in pH due to the reaction is monitored over time. An inhibitor will slow down the rate of this reaction.
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
HEPES buffer (20 mM, pH 7.4)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Protocol:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of recombinant human CA IX in HEPES buffer.
-
Prepare serial dilutions of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide from the DMSO stock solution in HEPES buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
-
Stopped-Flow Measurement:
-
Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator.
-
Load one syringe with the CO₂-saturated water.
-
Load the second syringe with the HEPES buffer containing CA IX, the pH indicator, and the desired concentration of the inhibitor (or vehicle control).
-
Initiate the rapid mixing. The reaction will cause a change in absorbance as the pH of the solution changes.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
Caption: Workflow for the stopped-flow CA IX inhibition assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide on a relevant cancer cell line, such as the human hepatocellular carcinoma cell line HepG2.[1][8][9]
Principle:
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
HepG2 cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal in MTT assay | Low cell number or viability. | Ensure proper cell seeding density and health. Check for contamination. |
| Insufficient incubation time with MTT. | Increase incubation time to allow for formazan formation. | |
| High background in MTT assay | Contamination of medium or reagents. | Use sterile techniques and fresh reagents. |
| Phenol red in the medium can interfere. | Use phenol red-free medium for the assay. | |
| Inconsistent results in CA IX assay | Inaccurate pipetting. | Calibrate pipettes and ensure careful handling. |
| Instability of CO₂ solution. | Prepare fresh CO₂-saturated water for each experiment. | |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the stock solution. |
Conclusion
4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a promising carbonic anhydrase IX inhibitor with potential applications in cancer research. The protocols provided in this guide offer a solid foundation for investigating its biological activity. As with any experimental work, careful optimization of assay conditions is recommended to ensure reliable and reproducible results.
References
-
PubChem. (n.d.). 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- ENCODE. (n.d.). HepG2 culture conditions. Retrieved from a general protocol for HepG2 cell culture.
- Al-Obeidi, F. A., et al. (2018). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 9, 149.
- Angeli, A., et al. (2019). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules, 24(12), 2291.
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12496.
- Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 261–267.
- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6605–6621.
- Eldehna, W. M., et al. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 65(15), 10449–10470.
Sources
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Investigation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in Cancer Cell Lines
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold in Oncology
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. In oncology, this structural motif has gained significant attention, particularly for its role in the inhibition of carbonic anhydrases (CAs), enzymes that are frequently overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[1][2] 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a compound of interest within this class. While extensive research on this specific molecule is emerging, studies on closely related 4-chloro-benzenesulfonamide derivatives have demonstrated significant in vitro antitumor activity across a range of cancer cell lines, suggesting a promising avenue for investigation.[3][4][5]
This guide provides a comprehensive framework for researchers to explore the anticancer potential of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. It outlines detailed protocols for fundamental in vitro assays, discusses the likely mechanism of action based on its chemical class, and offers insights into the interpretation of results.
Hypothesized Mechanism of Action: Targeting Carbonic Anhydrase IX in the Tumor Microenvironment
A primary mechanism by which many benzenesulfonamide derivatives exert their anticancer effects is through the inhibition of carbonic anhydrase IX (CA IX).[1][6] CA IX is a transmembrane enzyme that is notably upregulated in hypoxic tumors.[2] Its activity leads to the acidification of the extracellular tumor microenvironment, which facilitates tumor invasion, metastasis, and resistance to therapy. The sulfonamide group is known to bind to the zinc ion within the active site of carbonic anhydrases, inhibiting their enzymatic function. By inhibiting CA IX, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide may disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and ultimately, apoptosis and reduced cell proliferation.
Below is a diagram illustrating the proposed signaling pathway for the action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Caption: Proposed mechanism of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide via CA IX inhibition.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with 4-chloro-N-(pyridin-2-yl)benzenesulfonamide at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[10]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8][9]
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12][13]
Workflow Diagram:
Caption: Workflow for cell cycle analysis using PI staining.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described previously and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12]
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][13]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample, which can help elucidate the molecular mechanism of action.[14]
Workflow Diagram:
Caption: General workflow for Western blotting.
Step-by-Step Protocol:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate protein lysates by SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CA IX, cleaved caspase-3, PARP, p21, cyclins) overnight at 4°C.[14]
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
Anticipated Results and Data Presentation
Based on studies of structurally related 4-chloro-benzenesulfonamide derivatives, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is anticipated to exhibit significant cytotoxic and antiproliferative activity against various cancer cell lines. The table below summarizes the activity of some related compounds.
| Compound Derivative | Cancer Cell Line | Activity (GI50 in µM) | Reference |
| 1-(2-alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine | HOP-62 (Non-Small Cell Lung) | 0.05 | [3] |
| "" | HCT-116 (Colon) | 0.33 | [3] |
| "" | 786-0 (Renal) | 0.88 | [3] |
| "" | M14 (Melanoma) | 1.08 | [3] |
| 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide | HepG2 (Liver) | More active than Doxorubicin | [4] |
| 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Leukemia (SR), Melanoma (SK-MEL-5), CNS (SF-539), Ovarian (OVCAR-3, OVCAR-4), Breast (MDA-MB-231/ACTT) | 0.3-0.9 | [5] |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
Conclusion
4-chloro-N-(pyridin-2-yl)benzenesulfonamide represents a promising candidate for anticancer research, building on the established potential of the benzenesulfonamide scaffold. The protocols and mechanistic insights provided in this guide offer a robust starting point for a thorough investigation of its efficacy and mode of action in cancer cell lines. Further studies are warranted to fully elucidate its therapeutic potential and to validate the hypothesized mechanism of CA IX inhibition.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture. Methods in Molecular Biology, vol 2081. Humana, New York, NY. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
-
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Bio-protocol. (2016). Cell Lysates and Western Blot Analysis. Retrieved from [Link]
-
Sławiński, J., et al. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. European Journal of Medicinal Chemistry, 40(4), 379-388. Retrieved from [Link]
-
Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 118, 255-265. Retrieved from [Link]
-
Said, M. F. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16843. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and in vitro Antitumor Activity of a New Series of 4-Chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives. Retrieved from [Link]
-
El-Gohary, N. S. M., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30225. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
PubMed. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Retrieved from [Link]
-
Al-Jallad, T., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 67(8), 6885–6910. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]
-
ResearchGate. (2024). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. Retrieved from [Link]
-
PubMed Central. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Retrieved from [Link]
-
PubMed Central. (2023). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Retrieved from [Link]
-
PubMed Central. (2025). A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin. Retrieved from [Link]
-
PubMed. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. Retrieved from [Link]
-
PubMed. (n.d.). Two 4N cell-cycle arrests contribute to cisplatin-resistance. Retrieved from [Link]
-
PubMed. (1998). Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines. Retrieved from [Link]
-
PubMed. (2005). Apigenin induces cell cycle arrest and p21/WAF1 expression in a p53-independent pathway. Retrieved from [Link]
-
PubMed. (2024). Chidamide induces cell cycle arrest via NR4A3/P21 axis upregulation to suppress relapsed and refractory acute myeloid leukemia. Retrieved from [Link]
Sources
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [99mTc](CO)3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the utilization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as a putative carbonic anhydrase (CA) inhibitor. While extensive research exists for the broader class of sulfonamide-based CA inhibitors, specific data for this particular compound is not widely available in the public domain. Therefore, this guide synthesizes established principles and protocols from closely related analogs to provide a robust framework for its synthesis, characterization, and evaluation as a carbonic anhydrase inhibitor. The content herein is intended to empower researchers to explore the potential of this and similar compounds in drug discovery and development, particularly in targeting diseases associated with carbonic anhydrase dysregulation such as glaucoma, epilepsy, and certain cancers.[1][2]
Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a critical role in fundamental physiological processes.[3] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is pivotal for pH regulation, CO₂ transport, electrolyte balance, and numerous biosynthetic pathways. In humans, several CA isoforms have been identified, with varying tissue distribution and subcellular localization. The dysregulation of specific CA isoforms has been implicated in the pathophysiology of several diseases, making them attractive therapeutic targets.
Aryl sulfonamides represent a cornerstone class of carbonic anhydrase inhibitors. Their mechanism of action is well-established and involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity, thereby inhibiting the enzyme. The affinity and selectivity of sulfonamide inhibitors for different CA isoforms are influenced by the chemical nature of the substituents on the aromatic ring and the sulfonamide nitrogen.
4-chloro-N-(pyridin-2-yl)benzenesulfonamide belongs to this class of compounds and is expected to exhibit inhibitory activity against various CA isoforms. The presence of the pyridinyl moiety introduces a heterocyclic element that can influence its binding affinity and selectivity profile.
Presumptive Synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
While a specific, detailed synthesis for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is not readily found in the searched literature, a plausible and well-precedented synthetic route can be proposed based on established methods for the synthesis of related N-substituted benzenesulfonamides.[4][5] The most common approach involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Protocol: Synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
This protocol is a general guideline and may require optimization.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
2-aminopyridine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
In Vitro Evaluation of Carbonic Anhydrase Inhibition
The inhibitory potency of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against various carbonic anhydrase isoforms can be determined using a well-established colorimetric assay based on the esterase activity of the enzyme.
Principle of the Assay:
Carbonic anhydrase can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol. The rate of this reaction is monitored by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Workflow:
Caption: Workflow for determining the IC50 of a carbonic anhydrase inhibitor.
Detailed Protocol: IC50 Determination
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
Acetazolamide (as a positive control inhibitor)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure (96-well plate format):
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5.
-
CA Enzyme Stock Solution: Dissolve the CA enzyme in cold Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.
-
CA Working Solution: Immediately before use, dilute the CA stock solution to the desired working concentration in cold Assay Buffer.
-
p-NPA Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in DMSO. This should be prepared fresh daily.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and acetazolamide in DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to achieve a range of concentrations for the assay. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): Add Assay Buffer and Substrate Solution.
-
Maximum Activity (No Inhibitor): Add Assay Buffer, DMSO (at the same final concentration as the inhibitor wells), CA Working Solution, and Substrate Solution.
-
Test Compound: Add Assay Buffer, serial dilutions of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, CA Working Solution, and Substrate Solution.
-
Positive Control: Add Assay Buffer, serial dilutions of acetazolamide, CA Working Solution, and Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
To the appropriate wells, add the Assay Buffer and the corresponding inhibitor dilution (or DMSO for the maximum activity control).
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100 Where V_max_activity is the rate of the reaction in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. This can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Representative Inhibitory Data for Related Sulfonamides:
Due to the lack of specific inhibitory data for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, the following table presents representative inhibition constants (Ki) for other benzenesulfonamide derivatives against key human CA isoforms to provide context.
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [6] |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | 2700 - 18700 | 2.4 - 214 | 1.4 - 47.5 | 1.7 - 569 | [7] |
| 4-substituted pyridine-3-sulfonamides | - | 271 (lowest Ki) | 137.5 (lowest Ki) | 91 (lowest Ki) | [8] |
Mechanism of Action and Structural Insights
The inhibitory action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is presumed to follow the canonical mechanism for sulfonamide-based carbonic anhydrase inhibitors.
Mechanism of Inhibition:
Sources
- 1. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in Kinase Assays
Introduction: Unveiling the Potential of a Novel Kinase Inhibitor
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This document provides a comprehensive guide for the characterization of a specific benzenesulfonamide derivative, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide , as a putative kinase inhibitor.
While the broader class of sulfonamides are known to target kinases such as VEGFR-2 and PI3K, the specific targets of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are not yet fully elucidated.[3][4][5] Therefore, this guide is structured to provide researchers, scientists, and drug development professionals with a robust, field-proven workflow for the initial characterization, profiling, and validation of this and other novel compounds with suspected kinase inhibitory activity. We will proceed from broad, high-throughput biochemical screening to more targeted cell-based validation assays, emphasizing the rationale behind each step to ensure scientific integrity and generate reliable, interpretable data.
Part 1: Foundational Principles of Kinase Inhibition Assays
Before delving into specific protocols, it is crucial to understand the fundamental principles that underpin kinase assays. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein.[6] An inhibitor's potency is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[7]
A variety of assay formats are available, each with its own advantages and limitations. These can be broadly categorized as:
-
Biochemical Assays: These in vitro assays use purified kinases and substrates to directly measure the inhibitor's effect on the enzyme's catalytic activity. They are ideal for high-throughput screening and determining direct inhibitory potential.
-
Cell-Based Assays: These assays measure the inhibitor's effect within a living cell, providing a more physiologically relevant context. They can assess factors such as cell permeability, off-target effects, and impact on downstream signaling pathways.[8]
A logical workflow for characterizing a novel inhibitor involves first identifying potential targets in a broad biochemical screen, followed by validation of these "hits" in cell-based assays.
Part 2: In Vitro Biochemical Kinase Assays
The initial step in characterizing 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is to determine its inhibitory activity against a panel of purified kinases. A luminescence-based assay that quantifies ADP production, such as the ADP-Glo™ Kinase Assay, is a universal and robust method suitable for this purpose.[9]
Protocol 1: High-Throughput Kinase Profiling using ADP-Glo™
This protocol describes a method for screening 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against a panel of kinases to identify potential targets.
Rationale: The ADP-Glo™ assay is a universal platform because it measures the production of ADP, a common product of all kinase reactions.[9] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the amount of ADP produced and thus, the kinase activity.
Materials:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
DMSO (Dimethyl Sulfoxide)
-
A panel of purified protein kinases (e.g., tyrosine and serine/threonine kinases)
-
Corresponding kinase-specific substrates
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ kinase assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution of the compound in DMSO. Also include a DMSO-only control.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of each compound dilution (or DMSO) to the appropriate wells.
-
Prepare a master mix of each kinase and its corresponding substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a master mix of ATP in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase, if known.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Equilibrate the plate and the ADP-Glo™ reagents to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
-
Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase that shows significant inhibition.
Trustworthiness through Self-Validation:
-
Positive Control: Include a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control to ensure the assay is performing correctly.
-
Z'-factor: For each kinase, determine the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
Part 3: Cell-Based Kinase Assays
Once a potential kinase target is identified from the biochemical screen, the next critical step is to validate the inhibitory activity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in a cellular context. A common and effective method is to use Western blotting to assess the phosphorylation status of a known downstream substrate of the target kinase.[10]
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol provides a general framework for assessing the impact of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide on a specific signaling pathway in cultured cells.
Rationale: This assay determines if the compound can cross the cell membrane, engage its target kinase, and inhibit its function, which is observed as a decrease in the phosphorylation of a downstream protein. This provides strong evidence of target engagement in a physiological setting.
Materials:
-
Appropriate human cell line that expresses the target kinase.
-
Cell culture medium and supplements.
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
-
Stimulant (e.g., growth factor) to activate the signaling pathway, if necessary.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: one specific for the phosphorylated form of the downstream substrate and one for the total protein (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Experimental Workflow:
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Evaluation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
A Guide for Preclinical Efficacy and Pharmacokinetic Assessment
Introduction: Targeting Immune Signaling with a Novel Sulfonamide
The compound 4-chloro-N-(pyridin-2-yl)benzenesulfonamide belongs to the sulfonamide class of molecules, a scaffold known for a diverse range of pharmacological activities.[1][2] While its specific biological functions are not yet fully elucidated, its structural characteristics suggest potential interaction with key signaling kinases. This guide is predicated on the hypothesis that 4-chloro-N-(pyridin-2-yl)benzenesulfonamide acts as an inhibitor of Spleen Tyrosine Kinase (Syk) .
Syk is a non-receptor tyrosine kinase that serves as a critical signaling mediator for multiple immune cell receptors, including the B-cell receptor (BCR) and various Fc receptors (FcRs).[3][4] Upon receptor engagement, Syk initiates downstream signaling cascades that are fundamental for immune cell activation, maturation, and the production of inflammatory mediators.[5] Consequently, Syk has emerged as a high-value therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[4] Pharmacological inhibition of Syk has been shown to attenuate autoantibody production and mitigate immune-mediated injury in various preclinical models.[3][6]
This document provides a comprehensive framework for researchers to conduct the initial in vivo characterization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, focusing on establishing its pharmacokinetic profile and evaluating its efficacy in a relevant disease model based on its putative mechanism of action as a Syk inhibitor.
Section 1: Hypothesized Mechanism of Action - Syk Inhibition
The rationale for investigating 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in models of autoimmune inflammation is its potential to inhibit the Syk signaling pathway. In immune cells like B-cells and macrophages, antigen-antibody complexes bind to Fc receptors, leading to the recruitment and activation of Syk. Activated Syk then phosphorylates downstream targets, triggering a cascade that results in cellular activation, cytokine production, and phagocytosis—hallmarks of inflammatory and autoimmune pathology.[3][4] By inhibiting Syk, the compound is hypothesized to disrupt this cascade, thereby reducing the inflammatory response.
Section 2: Compound Formulation for In Vivo Studies
A significant hurdle in preclinical studies is the poor aqueous solubility of many small molecule drug candidates.[7][8] An improper formulation can lead to low bioavailability and inaccurate experimental outcomes. Therefore, developing a stable and homogenous formulation is a critical first step.
Causality Behind Vehicle Selection
The choice of vehicle depends on the compound's physicochemical properties, the intended route of administration, and the study's duration.
-
Aqueous Vehicles with Solubilizers: For compounds with moderate solubility, co-solvents like PEG400 or cyclodextrins can be used. Surfactants like Tween® 80 or Cremophor® EL are used to create micellar solutions or emulsions that enhance solubility and absorption.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or simple oil solutions can significantly improve oral bioavailability by utilizing lipid absorption pathways.[9][10]
-
Suspensions: If a solution cannot be achieved, a micronized suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can be used. Particle size is critical for consistent absorption.
Recommended Vehicle Screening
It is essential to screen several vehicles to find one that provides the required concentration and stability.
| Vehicle Component | Role | Typical Concentration | Rationale & Considerations |
| DMSO | Solubilizing Agent | < 10% | Excellent solvent, but can have intrinsic biological effects and cause irritation at high concentrations. Use minimal amount required. |
| PEG 400 | Co-solvent | 10 - 40% | Generally well-tolerated and effective for many compounds. Can be viscous. |
| Tween® 80 | Surfactant/Emulsifier | 1 - 10% | Improves solubility and stability of suspensions. Helps prevent precipitation upon injection into aqueous physiological environment. |
| Saline (0.9% NaCl) | Diluent | q.s. to final volume | Primary vehicle, ensures isotonicity. Must be sterile for parenteral routes. |
| Corn Oil / Sesame Oil | Lipid Vehicle | 100% | Suitable for highly lipophilic compounds for oral or subcutaneous administration. |
| 0.5% CMC-Na | Suspending Agent | 100% | For creating homogenous suspensions of insoluble compounds for oral administration. |
Protocol: Preparation of a Dosing Solution (Example)
This protocol describes the preparation of a 10% DMSO / 40% PEG 400 / 50% Saline vehicle, a common starting point for many discovery compounds.
Objective: To prepare a 10 mg/mL solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Materials:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG 400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh 100 mg of the compound into a sterile conical tube.
-
Initial Solubilization: Add 1.0 mL of DMSO. Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the compound is fully dissolved. A clear solution is the goal.
-
Add Co-solvent: Add 4.0 mL of PEG 400. Vortex until the solution is homogenous. The solution may become viscous.
-
Final Dilution: Slowly add 5.0 mL of sterile saline while vortexing to prevent precipitation. This step is critical; adding the aqueous component too quickly can cause the compound to crash out of solution.
-
Final Check: Inspect the final 10 mL solution. It should be clear and free of particulates. If precipitation occurs, this vehicle is unsuitable at this concentration.
-
Storage: Prepare fresh daily. Store at room temperature and protect from light. Before each use, vortex and visually inspect for clarity.
Section 3: Pharmacokinetic (PK) Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is essential to design a rational efficacy study.[11] A preliminary PK study provides critical data on drug exposure (AUC), peak concentration (Cmax), and half-life (t½), which informs dose selection and dosing frequency.[12][13]
Protocol: Collagen-Induced Arthritis (CIA) Efficacy Model in Mice
Objective: To evaluate the therapeutic efficacy of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in reducing the severity of established arthritis.
Animals:
-
DBA/1 mice, male, 8-10 weeks old. This strain is highly susceptible to CIA.
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µL containing 100 µg of bovine type II collagen (CII) and 100 µg of Complete Freund's Adjuvant (CFA).
-
Administer the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µL containing 100 µg of CII and 100 µg of Incomplete Freund's Adjuvant (IFA).
-
Administer the emulsion intradermally at the base of the tail.
-
-
Monitoring for Onset: Begin monitoring mice for signs of arthritis around Day 24. This includes redness and swelling of the paws.
-
Group Randomization and Treatment:
-
Once an animal develops a clinical score of ≥1, randomize it into a treatment group (n=8-10 per group).
-
Group 1: Vehicle Control (dosed with the formulation vehicle).
-
Group 2: Test Compound (e.g., 30 mg/kg, once or twice daily, PO). Dose and frequency should be informed by the PK study.
-
Group 3: Positive Control (e.g., Enbrel or an approved JAK inhibitor).
-
Administer treatments daily until the study endpoint (e.g., Day 42).
-
-
Efficacy Readouts (Ongoing):
-
Clinical Score: Score each paw every other day based on a 0-4 scale.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers.
-
Body Weight: Monitor body weight as an indicator of general health.
-
| Clinical Score | Description |
| 0 | No evidence of erythema or swelling. |
| 1 | Erythema and mild swelling confined to the tarsals or ankle joint. |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals. |
| 3 | Erythema and moderate swelling extending from the ankle to metatarsal joints. |
| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits. |
| Max Score | 16 per mouse. |
-
Terminal Endpoints (Study Termination):
-
Blood Collection: Collect blood via cardiac puncture for analysis of serum anti-CII antibodies (ELISA) and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Tissue Collection: Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Harvest spleens for flow cytometric analysis of immune cell populations (e.g., B-cells, T-cells).
-
Section 5: Data Interpretation & Next Steps
-
PK/PD Relationship: Correlate the drug exposure (AUC) from the PK study with the efficacy outcomes (e.g., reduction in clinical score) from the PD study. This helps establish a therapeutic window and informs dose predictions for future studies. [14][15][16]* Efficacy Analysis: A statistically significant reduction in the mean clinical score, paw swelling, and histological damage in the compound-treated group compared to the vehicle group indicates efficacy.
-
Next Steps: If the compound shows a favorable PK profile and significant efficacy, subsequent steps would include:
-
Dose-Response Studies: To determine the minimal effective dose and the optimal therapeutic dose.
-
Mechanism of Action Validation: Ex vivo analysis of target engagement (e.g., measuring Syk phosphorylation in immune cells from treated animals).
-
Preliminary Toxicology: A short-term, high-dose study to identify any potential safety liabilities.
-
By following this structured approach, researchers can generate a robust and comprehensive in vivo data package to validate the therapeutic potential of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and make informed decisions about its continued development.
References
- Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.
- Intraperitoneal Injection in Mice. Queen's University.
- Oral Gavage in the R
- Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN.
- TECH 09b -Oral Gavage in Adult R
- IP Injection Protocol in Mice. Scribd.
- Oral Gavage In Mice and R
- Intraperitoneal Injection in the Mouse. Research Animal Training.
- Mouse Intraperitoneal (IP)
- Oral Gavage in the R
- UBC ACC TECH 09b Oral Dosing (Gavage)
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
- Recent advances in understanding spleen tyrosine kinase (SYK)
- Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target.
- Animal Pharmacokinetic Studies for Safe Tre
- Mechanistic pharmacokinetic / pharmacodynamic modelling of acute inflamm
- Pharmacokinetic/pharmacodynamic modeling in inflammation.
- Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. PubMed Central.
- Optimizing the Formulation of Poorly Water-Soluble Drugs.
- Sulfonamides and Sulfonamide Combinations Use in Animals. Merck Veterinary Manual.
- Epigenetic Changes in Alzheimer's Disease and Interventions for Therapy. MDPI.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- V B. Metabolism and Pharmacokinetic Studies. U.S.
- Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Pharmacokinetic/Pharmacodynamic Modeling in Inflammation.
- Formulation strategies for poorly soluble drugs.
- Pharmacokinetics Studies in Mice or R
- preclinical in vivo PK studies & allometric scaling. YouTube.
- Pharmacokinetic/Pharmacodynamic Modeling in Inflammation.
- Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis.
- Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Deriv
- N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice.
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
- 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. PubChem @ NIH.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Royal Society of Chemistry.
- 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells.
- 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia.
Sources
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. One moment, please... [biotechfarm.co.il]
- 12. fda.gov [fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Thesis | Mechanistic pharmacokinetic / pharmacodynamic modelling of acute inflammatory challenge models | ID: rf55z772c | STAX [stax.strath.ac.uk]
- 15. Pharmacokinetic/pharmacodynamic modeling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Introduction: The Analytical Imperative for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical and chemical industries. As with any compound intended for therapeutic use or as a key intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methods for the detection and quantification of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are designed to be robust, reliable, and fit for purpose in a regulated environment.
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired quantitative precision. This guide will focus on the most prevalent and powerful techniques for the analysis of sulfonamides: High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section will not only present a step-by-step protocol but also delve into the rationale behind the selection of specific experimental parameters, embodying the principles of scientific integrity and expertise.
Physicochemical Properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
A fundamental understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂S | [1] |
| Molecular Weight | 268.72 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge of sulfonamides |
| Solubility | Soluble in organic solvents like methanol, acetonitrile. | Based on similar sulfonamide compounds[2] |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a reversed-phase HPLC method with UV detection is the recommended primary technique for purity assessment and quantitative analysis.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The presence of the chlorophenyl and pyridinyl groups in the target analyte provides good chromatographic retention and UV chromophores for detection.
Experimental Workflow for HPLC Analysis
Sources
Application Notes and Protocols: Characterizing 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as a Novel PI3K/mTOR Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[1][3][4] Dual inhibitors, targeting both PI3K and mTOR, have emerged as a promising strategy to overcome feedback loops and resistance mechanisms observed with single-target agents.[1][5] This document provides a comprehensive guide for the preclinical evaluation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide , a novel investigational compound, as a potential PI3K/mTOR dual inhibitor. We present detailed protocols for biochemical and cell-based assays designed to elucidate its potency, selectivity, and mechanism of action.
Introduction: The Rationale for PI3K/mTOR Dual Inhibition
The PI3K/Akt/mTOR axis is a critical intracellular signaling cascade.[2][6] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[6] This recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Akt, in turn, modulates a plethora of cellular processes and activates the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[2][7]
Given the homology between the kinase domains of PI3K and mTOR, the development of single molecules that can inhibit both is an attractive therapeutic strategy.[8] Such dual inhibitors can provide a more profound and durable blockade of the pathway, potentially preventing the feedback activation of Akt that can occur with mTORC1-specific inhibitors like rapamycin.[1][9] This guide outlines the experimental workflow to validate whether 4-chloro-N-(pyridin-2-yl)benzenesulfonamide (hereafter referred to as "Compound X") possesses this dual inhibitory profile.
Biochemical Characterization: Direct Enzyme Inhibition
The first step is to determine if Compound X directly inhibits the enzymatic activity of PI3K and mTOR kinases in a cell-free system. This provides the most direct evidence of target engagement and allows for the determination of inhibitory potency (IC50).
In Vitro Kinase Assay Workflow
The following diagram illustrates the general workflow for determining the biochemical IC50 of Compound X against PI3K and mTOR.
Caption: General workflow for in vitro kinase inhibition assays.
Protocol: PI3K (p110α) Luminescence-Based Kinase Assay
This protocol measures the amount of ADP produced, which is converted to a luminescent signal. A decrease in signal indicates inhibition of PI3K activity.[10]
Materials:
-
Recombinant human PI3K (p110α/p85α)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP (at Km concentration for p110α)
-
Compound X, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted Compound X or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of diluted PI3K enzyme solution to each well. Incubate for 15-20 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 2 µL of the ATP and PIP2 substrate mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. Ensure this time is within the linear range of the reaction, determined during assay development.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.[6] This typically involves a 40-minute incubation with ADP-Glo™ Reagent followed by a 30-minute incubation with Kinase Detection Reagent.
-
Measurement: Measure the luminescence signal using a plate reader.
Protocol: mTORC1 Time-Resolved FRET (TR-FRET) Kinase Assay
This assay measures the binding of a tracer molecule to the kinase, which can be displaced by an ATP-competitive inhibitor like Compound X, resulting in a loss of the FRET signal.[11]
Materials:
-
Recombinant human mTORC1 complex
-
LanthaScreen™ Eu-anti-tag Antibody and Kinase Tracer or similar TR-FRET pair
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA)
-
Compound X, serially diluted in DMSO
-
Low-volume 384-well plates
Procedure:
-
Compound Plating: Add 2 µL of serially diluted Compound X or DMSO (vehicle control) to the wells.
-
Kinase/Antibody Addition: Add 4 µL of a solution containing the mTOR enzyme and the Eu-labeled antibody. Mix and incubate for 15 minutes at room temperature.
-
Tracer Addition: Add 4 µL of the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor (615 nm) and acceptor (665 nm) wavelengths.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Determine IC50: Plot the percent inhibition against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Hypothetical Biochemical Potency of Compound X
| Target | Assay Type | IC50 (nM) |
| PI3Kα | Luminescence | 5.2 |
| PI3Kβ | Luminescence | 25.1 |
| PI3Kδ | Luminescence | 8.9 |
| PI3Kγ | Luminescence | 30.5 |
| mTOR | TR-FRET | 15.8 |
-
Expert Insight: The goal is to demonstrate sub-micromolar potency against both PI3K class I isoforms and mTOR. Comparing the IC50 values provides an initial assessment of selectivity. For example, a compound with similar nanomolar IC50 values for PI3Kα and mTOR, like in the hypothetical data above, would be classified as a potent dual inhibitor.
Cellular Characterization: Target Engagement and Phenotypic Effects
While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to verify that the compound can penetrate cells, engage its targets in a complex biological environment, and elicit the desired anti-proliferative effect.
Pathway Inhibition: Western Blot Analysis
Western blotting is used to measure the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. Inhibition of PI3K should decrease the phosphorylation of Akt, while inhibition of mTOR should decrease the phosphorylation of its substrate, S6 Kinase (S6K).[12][13]
Caption: PI3K/Akt/mTOR signaling and points of inhibition by Compound X.
Protocol: Western Blot for p-Akt and p-S6K
-
Cell Culture and Treatment: Seed a cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87-MG) in 6-well plates. Allow cells to adhere overnight. Treat cells with increasing concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[6][12]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12][14]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% w/v BSA in TBST to reduce non-specific binding.[14] Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-phospho-Akt (Ser473) and rabbit anti-phospho-S6K (Thr389)).[7][12]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Stripping and Re-probing: To ensure even protein loading, the membrane should be stripped and re-probed for total Akt, total S6K, and a loading control like β-actin.[15]
-
Trustworthiness: The inclusion of total protein and loading controls is a self-validating step. A dose-dependent decrease in the ratio of phosphorylated protein to total protein, while the loading control remains constant, provides trustworthy evidence of on-target pathway inhibition.
Cell Viability and Proliferation: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] A reduction in the colored formazan product indicates cytotoxicity or a cytostatic effect.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[16][18]
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X for 72 hours.[18] Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[16][17]
Data Analysis and Interpretation: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of Compound X concentration to determine the GI50 (concentration for 50% growth inhibition).
Table 2: Hypothetical Cellular Activity of Compound X
| Cell Line | PIK3CA Status | GI50 (µM) |
| MCF-7 | Mutated (E545K) | 0.25 |
| U87-MG | PTEN Null | 0.31 |
| HCT116 | Mutated (H1047R) | 0.28 |
| SW620 | Wild-Type | 2.50 |
-
Expert Insight: A potent PI3K/mTOR inhibitor is expected to show greater activity in cell lines with activating mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss) compared to those with a wild-type pathway. This differential sensitivity provides strong evidence that the compound's anti-proliferative effects are mediated through its intended targets.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as a PI3K/mTOR dual inhibitor. Positive results—namely, potent biochemical inhibition of both PI3K and mTOR, corresponding dose-dependent reduction of p-Akt and p-S6K in cells, and selective anti-proliferative activity in cancer cells with an activated PI3K pathway—would establish this compound as a promising candidate for further preclinical development. Subsequent studies would involve broader kinase profiling to assess selectivity, pharmacokinetic studies to evaluate its drug-like properties, and in vivo efficacy studies in xenograft models.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Bai, S., et al. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]
-
Gkeka, P., & Schopp, I. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
-
Al-Bayati, M. (2023, February 27). MTT (Assay protocol). protocols.io. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Zhang, Y., et al. (2022, May 9). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]
-
MDPI. (n.d.). A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer. [Link]
-
Vasan, N., et al. (2025, December 18). Dual PI3K/mTOR inhibition is required to combat resistance to CDK4/6 inhibitor and endocrine therapy in PIK3CA-mutant breast cancer. PubMed. [Link]
-
Ebi, H., & Corcoran, R. B. (2013). Dual PI3K/mTOR Inhibitors: Does p53 Modulate Response? AACR Journals. [Link]
-
Ciraolo, E., et al. (n.d.). Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]
-
Gkeka, P., & Schopp, I. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
-
Zhang, M., et al. (2017). Dual inhibitors of PI3K/mTOR or mTOR-selective inhibitors: Which way shall we go? Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2015, November 16). Does anyone have a protocol for mTORC1 kinase assay?[Link]
-
Mas, P. E., et al. (2012). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Springer Nature Experiments. [Link]
-
Kang, S. A., et al. (2013). mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin. PubMed Central. [Link]
-
Yang, C., et al. (2023, October 5). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed. [Link]
-
ResearchGate. (n.d.). activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. [Link]
-
ResearchGate. (n.d.). 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. [Link]
-
Smalley, K. S. M. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]
-
ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]
-
ResearchGate. (n.d.). Phosphorylation of Akt and S6K analysis with Western blot. [Link]
-
Knight, S. D., et al. (2010, January 19). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. PubMed Central. [Link]
Sources
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual PI3K/mTOR inhibition is required to combat resistance to CDK4/6 inhibitor and endocrine therapy in PIK3CA-mutant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for the Antimicrobial Evaluation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Scientific Context
The relentless emergence of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents. Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, continue to be a cornerstone of medicinal chemistry.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, remains a validated and attractive target.[2] Mammalian cells are unaffected by this mechanism as they derive folic acid from their diet, providing a desirable therapeutic window.
This document provides a comprehensive guide to the investigation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide , a sulfonamide derivative with potential antimicrobial properties. While extensive research on this specific molecule is not widely published, its structural features—a chlorinated benzene ring and a pyridine moiety—suggest that it warrants investigation. This guide is designed to provide researchers with the foundational knowledge and detailed protocols to synthesize and systematically evaluate its antimicrobial efficacy. We will proceed from the fundamental principles of sulfonamide action to detailed, step-by-step experimental workflows, empowering researchers to generate high-quality, reproducible data.
Part 1: Synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
A common and effective method for the synthesis of N-substituted benzenesulfonamides is the reaction of the corresponding sulfonyl chloride with an appropriate amine. In this case, 4-chlorobenzenesulfonyl chloride is reacted with 2-aminopyridine.
Protocol 1: Synthesis
Objective: To synthesize 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
2-aminopyridine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve 4-chlorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.
-
Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Antimicrobial Activity Assessment
The following protocols are standard methodologies for assessing the in vitro antimicrobial activity of a novel compound. It is crucial to include appropriate quality control strains in all experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.[3]
Protocol 2: Broth Microdilution MIC Assay
Objective: To determine the MIC of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against a panel of pathogenic bacteria.
Materials:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the 4-chloro-N-(pyridin-2-yl)benzenesulfonamide stock solution in CAMHB in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls:
-
Positive Control: Wells containing CAMHB and the bacterial inoculum (no compound).
-
Negative Control: Wells containing CAMHB only (no bacteria, no compound).
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound and the bacterial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Example Data Presentation:
| Microorganism | Strain | MIC (µg/mL) of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide (Example Data) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 |
| Enterococcus faecalis | ATCC 29212 | 8 |
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition.
Protocol 3: Kirby-Bauer Disk Diffusion
Objective: To qualitatively assess the antimicrobial activity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Materials:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide solution of known concentration
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains and prepared 0.5 McFarland standard inoculum
-
Sterile cotton swabs
-
Forceps
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Disk Preparation: Impregnate the sterile paper disks with a known amount of the 4-chloro-N-(pyridin-2-yl)benzenesulfonamide solution (e.g., 25 µg per disk) and allow them to dry completely in a sterile environment.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a blank disk (impregnated with the solvent only) on the plate as a negative control. A disk with a known antibiotic (e.g., sulfamethoxazole-trimethoprim) can be used as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater susceptibility of the organism to the compound.
Part 3: Mechanism of Action Insights
As a sulfonamide, the presumed mechanism of action for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is the inhibition of the folic acid synthesis pathway.
Folic Acid Synthesis Pathway and Sulfonamide Inhibition
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Part 4: Experimental Workflows
A systematic approach is crucial for the evaluation of a novel antimicrobial compound. The following workflow outlines the key stages of investigation.
General Workflow for Antimicrobial Evaluation
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. This document provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to explain the causality behind experimental choices, empowering you to select the most appropriate solubilization strategy for your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Q1: Why is 4-chloro-N-(pyridin-2-yl)benzenesulfonamide poorly soluble in aqueous buffers?
A1: The low aqueous solubility of this compound is a direct result of its molecular structure. It possesses a rigid, crystalline benzenesulfonamide core and a chlorophenyl group, both of which are hydrophobic (lipophilic) and contribute to a high crystal lattice energy.[1] While the pyridine ring and the sulfonamide group offer some potential for hydrogen bonding, the overall character of the molecule is dominated by its low polarity, making it difficult for water molecules to effectively surround and dissolve it.[2][3] Overcoming this requires strategies that either disrupt the crystal lattice, alter the polarity of the solvent system, or modify the molecule into a more soluble form.[4]
Q2: What is the simplest, first-line approach to try for dissolving this compound?
A2: For an ionizable compound like this, pH adjustment is the most direct and simplest initial approach.[5][] The sulfonamide group (-SO₂NH-) has an acidic proton, and the pyridine ring contains a basic nitrogen atom. By raising the pH of the aqueous buffer (e.g., to pH 8.0 or higher), you can deprotonate the sulfonamide group, forming a negatively charged salt.[7] This ionized form is significantly more polar and, therefore, more soluble in water.[7][8] Conversely, lowering the pH will protonate the pyridine ring, which can also increase solubility, although the effect on the sulfonamide group must be considered. A systematic pH-solubility profile is recommended to find the optimal pH.
Q3: My experiment is sensitive to pH changes. What are the best alternative strategies?
A3: If pH modification is not viable, the next strategy is co-solvency .[2][9] This involves adding a water-miscible organic solvent to your aqueous buffer to reduce the overall polarity of the solvent system.[10][11] This lowered polarity reduces the interfacial tension between the compound and the solvent, facilitating dissolution.[12][13]
For initial screening, the most common and effective co-solvents are:
-
Dimethyl sulfoxide (DMSO): A powerful aprotic solvent, excellent for creating high-concentration stock solutions.
-
Ethanol: A less toxic option suitable for many in vitro and some in vivo applications.[12][14]
-
Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity polymer often used in formulation development.[14]
-
Propylene Glycol (PG): Similar to PEG 400, it is a common pharmaceutical excipient.[14]
It is critical to validate the tolerance of your experimental system (e.g., cells, enzymes) to the final concentration of the chosen co-solvent.
Q4: How do I prepare a high-concentration stock solution for my cell-based assays?
A4: The standard and most reliable method is to first prepare a high-concentration primary stock solution in 100% DMSO . A concentration of 10-50 mM is typically achievable. Ensure the compound is fully dissolved using vortexing and gentle warming (37°C) if necessary. This DMSO stock can then be serially diluted to create intermediate stocks, which are subsequently diluted into your final aqueous cell culture medium. Crucially, the final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.1% , to avoid solvent-induced artifacts or cytotoxicity.
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What should I do?
A5: This is a common problem known as "fall-out" or precipitation, which occurs when a drug that is soluble in a high concentration of an organic solvent is diluted into an aqueous medium where it is poorly soluble. To mitigate this, consider the following:
-
Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Incorporate a Surfactant: Add a small amount of a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Polysorbate 20 , to the final aqueous buffer.[12][14] Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the solution.[15] A final concentration of 0.1% to 0.5% is often effective.
-
Use a Different Co-Solvent System: Sometimes, a blend of co-solvents (e.g., DMSO and PEG 400) can maintain solubility upon dilution better than a single solvent.[]
-
Try Complexation: For more demanding applications, using a cyclodextrin can prevent precipitation. See the next question.
Q6: I need to prepare a formulation for animal studies (e.g., oral gavage or injection). Is DMSO appropriate?
A6: While DMSO can be used in some animal studies, it is often avoided due to potential toxicity and off-target effects. A superior and widely accepted alternative for in vivo work is complexation with a modified cyclodextrin .[4][16]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent choice.[14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][17] The hydrophobic 4-chloro-N-(pyridin-2-yl)benzenesulfonamide molecule can be encapsulated within the cyclodextrin cavity, forming a water-soluble inclusion complex that can be administered in a simple aqueous vehicle.[18][19] This approach dramatically improves apparent solubility while using a vehicle with a better safety profile.[20]
Section 2: Troubleshooting and Protocol Guides
Guide 1: Systematic Approach to Solubilization
This workflow provides a logical progression from the simplest to more complex methods for achieving the desired concentration of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Caption: Decision workflow for selecting a solubilization strategy.
Guide 2: Protocol for pH-Dependent Solubility Assessment
This protocol helps determine the optimal pH for dissolving 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Materials:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide powder
-
A series of buffers (e.g., phosphate, borate) ranging from pH 6.0 to 9.0
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of the compound to 1 mL of each buffer in separate microcentrifuge tubes. (Ensure solid is visible at the bottom).
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of the dissolved compound in each supernatant using a validated analytical method (e.g., HPLC or spectrophotometry against a standard curve prepared in a suitable organic solvent).
-
Plot the measured solubility against the buffer pH to identify the pH at which solubility is maximized. This approach is a standard method for characterizing ionizable drugs.[21]
Guide 3: Protocol for Solubilization using HP-β-Cyclodextrin
This is a standard method for preparing a cyclodextrin inclusion complex for in vivo or sensitive in vitro experiments.[17]
Materials:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Saline or Phosphate Buffered Saline (PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous vehicle (e.g., saline). Warm the solution slightly (40-50°C) to aid in dissolving the cyclodextrin.
-
Once the HP-β-CD is fully dissolved, slowly add the powdered 4-chloro-N-(pyridin-2-yl)benzenesulfonamide to the stirring solution.
-
Allow the mixture to stir at room temperature for 12-24 hours. This extended time is crucial for the efficient formation of the inclusion complex.[18]
-
After stirring, visually inspect the solution. It should be clear. If any undissolved particulate matter remains, it indicates the solubility limit has been exceeded.
-
Filter the final solution through a 0.22 µm sterile syringe filter to remove any potential particulates before administration.
-
The resulting clear solution is a water-soluble complex of the drug, ready for use.[22]
Section 3: Data Summary & Comparison
Table 1: Physicochemical Properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₁H₉ClN₂O₂S | [23][24] |
| Molecular Weight | 268.72 g/mol | [24] |
| Predicted LogP | ~1.2 - 2.5 | Inferred from similar structures; indicates hydrophobicity.[25] |
| Ionization | Amphoteric | Contains an acidic sulfonamide proton and a basic pyridine nitrogen.[7][26] |
| Aqueous Solubility | Poor | Expected for a hydrophobic, crystalline sulfonamide derivative.[26] |
| Appearance | Solid | [27] |
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| pH Adjustment | Increases ionization of the drug, forming a more soluble salt.[5] | Simple, inexpensive, uses aqueous vehicle.[] | Not suitable for pH-sensitive assays; may alter drug activity. | Initial screening, pH-stable biochemical assays. |
| Co-solvency | Reduces solvent polarity, decreasing the energy required to dissolve a hydrophobic solute.[10][11] | Effective for high concentrations; simple to prepare. | Potential for solvent toxicity/artifacts; risk of precipitation on dilution. | High-throughput screening, in vitro assays (with controls). |
| Complexation | Encapsulates the hydrophobic drug within a hydrophilic cyclodextrin host molecule.[14][16] | Low toxicity, high aqueous solubility, suitable for in vivo use.[20] | Higher cost; increases formulation viscosity and bulk.[17] | In vivo studies, sensitive cell-based assays. |
| Surfactants | Form micelles that encapsulate the drug, preventing precipitation in aqueous media.[15] | Prevents precipitation upon dilution; improves wettability. | Can interfere with some biological assays; potential for cell toxicity. | Formulations where dilution into aqueous media is required. |
Disclaimer
This guide is intended for informational purposes for trained laboratory personnel. The optimal solubilization method is highly dependent on the specific experimental context. It is the user's responsibility to validate any chosen method for compatibility with their assay, including assessing potential toxicity, artifacts, and effects on compound activity. Always consult relevant safety data sheets (SDS) before handling any chemical.
References
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipit
- Cosolvency. Slideshare.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Enhancing solubility of poorly soluble drugs using various techniques. Pharma Times.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Cosolvent. Wikipedia.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Sulfonamide (medicine). Wikipedia.
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- Examples of the Effects of Drug Complexation by Cyclodextrins.
- PH adjustment: Significance and symbolism. Pharma Times.
- pH Adjustment and Co-Solvent Optimiz
- 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. PubChem.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
- 4-Chlorobenzenesulfonamide. PubChem.
- Combined effect of complexation and pH on solubiliz
- (PDF) Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality.
- Solubilizer Excipients. Protheragen.
- Solubilizer Excipients. American Pharmaceutical Review.
- Solubilizing excipients in oral and injectable formul
- (PDF) Solubilizing Excipients in Oral and Injectable Formulations.
- Excipients for Solubility and Bioavailability Enhancement.
- Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. NIST.
- 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide. ChemNet.
- 4-CHLORO-N-[2-(3-PYRIDINYL)-4-PYRIMIDINYL]BENZENESULFONAMIDE Product Description. ChemicalBook.
- 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem.
- 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzene-1-sulfonamide. Sigma-Aldrich.
- 4-CHLORO-N-PYRIDIN-3-YLMETHYL-BENZENESUL FONAMIDE - 50MG. 773 Discovery.
- 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. PMC - NIH.
- 4-Chloro-n-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide. ChemScene.
Sources
- 1. japer.in [japer.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. auajournals.org [auajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvency | PPTX [slideshare.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilizer Excipients - Protheragen [protheragen.ai]
- 15. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. eijppr.com [eijppr.com]
- 18. gala.gre.ac.uk [gala.gre.ac.uk]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 1213-38-3 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide - CAS Database [chemnet.com]
- 25. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 27. 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzene-1-sulfonamide | 444151-80-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with or troubleshooting this important synthetic transformation. The formation of a sulfonamide bond, while a cornerstone of organic synthesis, is fraught with potential pitfalls that can impact yield, purity, and scalability. This document provides in-depth, field-proven insights to navigate these challenges, moving beyond simple procedural steps to explain the critical causality behind each experimental choice.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. The format is designed to help you quickly diagnose and resolve experimental hurdles.
Q1: My reaction yield is consistently low. What are the most probable causes?
A1: Low yields in this specific sulfonamide synthesis are a frequent complaint and almost always trace back to one of four critical areas. Let's break them down logically.
-
Hydrolysis of the Sulfonyl Chloride: 4-chlorobenzenesulfonyl chloride is highly electrophilic and, therefore, extremely sensitive to moisture.[1][2] Even trace amounts of water in your solvent, on your glassware, or from atmospheric humidity can rapidly hydrolyze it to the corresponding 4-chlorobenzenesulfonic acid.[3][4] This sulfonic acid is unreactive under the reaction conditions, effectively removing your starting material from the productive pathway and reducing your theoretical maximum yield.[2]
-
Inadequate Acid Scavenging: The reaction between 2-aminopyridine and 4-chlorobenzenesulfonyl chloride generates one equivalent of hydrogen chloride (HCl). The nitrogen atoms on the 2-aminopyridine starting material are basic and will be readily protonated by this HCl. The resulting pyridinium salt is no longer nucleophilic, shutting down the reaction. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the HCl as it forms, preserving the nucleophilicity of the amine.[1]
-
Sub-optimal Reagent Quality:
-
4-chlorobenzenesulfonyl chloride: An old bottle that has been opened multiple times may have already undergone significant hydrolysis. It is best practice to use a fresh or properly stored reagent.[1]
-
2-aminopyridine: While more stable, amines can absorb atmospheric CO₂ over time, which can interfere with the reaction.[2]
-
-
Incorrect Stoichiometry: While a 1:1 ratio of amine to sulfonyl chloride is theoretically sound, it's often beneficial to use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the complete consumption of the more valuable or moisture-sensitive sulfonyl chloride.[1] The base should be in a slight excess relative to the sulfonyl chloride (e.g., 1.2-1.5 equivalents) to ensure rapid and complete HCl neutralization.[2]
Q2: My final product is contaminated with a significant impurity that is difficult to remove by recrystallization. What is it and how can I prevent it?
A2: The most common and troublesome impurity is 4-chlorobenzenesulfonic acid, the hydrolysis product of your starting material.[3] Due to its high polarity and potential to form salts, it can complicate purification.
-
Identification: This impurity is highly polar and will typically have a very low Rf value on a silica gel TLC plate, often streaking from the baseline. It is soluble in aqueous base.
-
Prevention: The most effective strategy is prevention. Meticulously follow anhydrous protocols. Dry all glassware in an oven, use anhydrous solvents (preferably from a solvent purification system or a freshly opened bottle over molecular sieves), and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Removal: If hydrolysis occurs, the resulting sulfonic acid can be easily removed during the aqueous workup. By washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), the acidic sulfonic acid is deprotonated to form its water-soluble sodium salt, which partitions into the aqueous layer.[1][3] The desired sulfonamide product, being much less acidic, remains in the organic layer.
Q3: The reaction seems to stall or proceeds very slowly, even after several hours. What's happening?
A3: This is often related to the inherent reactivity of the starting materials and the reaction temperature.
-
Nucleophilicity of 2-Aminopyridine: The amino group at the 2-position of the pyridine ring is less nucleophilic than a typical aniline. The electron-withdrawing nature of the pyridine ring reduces the electron density on the nitrogen atom.
-
Temperature Control: The reaction is typically initiated at 0 °C to control the initial exothermic addition and minimize side reactions. However, if the reaction is sluggish, allowing it to warm to room temperature and stir for an extended period (2-12 hours) is standard practice.[1] Gentle heating can be employed, but must be done cautiously as excessive heat can promote side reactions.[2]
-
Base Addition: Ensure your base (e.g., triethylamine) was added correctly. If it was omitted or an insufficient amount was used, the reaction will stop as soon as the generated HCl protonates the remaining 2-aminopyridine.
Q4: Why is using an aqueous base like sodium hydroxide not recommended for this reaction?
A4: While some sulfonamide syntheses can be performed under Schotten-Baumann conditions (using an aqueous base), it is a high-risk strategy here. Using an aqueous base like NaOH dramatically increases the concentration of water in the reaction mixture, creating a competition. The highly reactive 4-chlorobenzenesulfonyl chloride will react with both the desired 2-aminopyridine and the hydroxide/water. Given the high concentration of water, the rate of hydrolysis can become significant, leading to a substantial loss of starting material and a lower yield of the desired product.[1] An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method for this specific synthesis.[1]
Part 2: Reference Experimental Protocol
This protocol represents a robust and self-validating method for the synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. The sequential washing steps in the workup are designed to systematically remove specific impurities, ensuring a cleaner crude product.
Experimental Workflow Diagram
Caption: Standard workflow for the synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Step-by-Step Methodology
Reagents & Equipment:
-
2-aminopyridine
-
Triethylamine (Et₃N) or Pyridine (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, add 2-aminopyridine (1.0 eq) and anhydrous dichloromethane to a dry round-bottom flask. Add triethylamine (1.5 eq) to the stirred solution.[1]
-
Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 4-chlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Stir for 2-12 hours.[1] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any unreacted 2-aminopyridine), saturated NaHCO₃ solution (to remove 4-chlorobenzenesulfonic acid), and finally with brine.[1]
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Troubleshooting Decision Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Part 3: Data Summary
The successful synthesis is contingent on the quality of the starting materials. Below is a table summarizing their key physical properties.
| Compound | Formula | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 4-chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 50-52 | 141 / 15 mmHg | 98-60-2[5][6] |
| 2-aminopyridine | C₅H₆N₂ | 94.12 | 57-58 | 204-210 | 504-29-0 |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C₁₁H₉ClN₂O₂S | 268.72 | (Varies) | (Not applicable) | 60154-82-7[7] |
References
- common issues in sulfonamide synthesis and solutions - Benchchem. (BenchChem)
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis - Benchchem. (BenchChem)
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate.
- 4-Chlorobenzenesulfonyl chloride 97 98-60-2 - Sigma-Aldrich. (Sigma-Aldrich)
- 4-chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem. (PubChem)
- 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem. (PubChem)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-クロロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-chloro-N-(pyridin-2-yl)benzenesulfonamide Concentration for Cell Culture
Welcome to the technical support center for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the use of this compound in cell culture experiments. Here, we will address common challenges and provide evidence-based solutions to ensure the scientific integrity and success of your research.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in a question-and-answer format.
Question 1: My 4-chloro-N-(pyridin-2-yl)benzenesulfonamide precipitated out of solution when I added it to my cell culture medium. How can I prevent this?
Answer:
Precipitation is a common issue with many small molecules, including benzenesulfonamide derivatives, when transitioning from a high-concentration organic solvent stock to an aqueous cell culture medium.[1] This is due to the lower solubility of the compound in the aqueous environment of the culture medium.
Immediate Steps & Optimization:
-
Final DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically not exceeding 0.5% (v/v), as higher concentrations can be cytotoxic to cells.[2][3]
-
Pre-warming the Medium: Gently pre-warm your cell culture medium to 37°C before adding the compound. This can sometimes help in keeping the compound in solution.
-
Method of Addition: Instead of adding the stock solution directly into the bulk of the medium, try adding it dropwise while gently swirling the flask or plate. This facilitates a more gradual dilution and can prevent immediate precipitation.
-
Serial Dilution: Prepare intermediate dilutions of your stock solution in culture medium. For example, if your stock is 10 mM in DMSO and your final desired concentration is 10 µM, you could first prepare a 1 mM solution in medium and then further dilute it to 10 µM.
Long-Term Strategy: Solubility Assessment
If precipitation persists, a more systematic approach to understanding the compound's solubility is recommended. The solubility of sulfonamides can be influenced by the pH of the solution.[4][5]
Question 2: I am observing high levels of cytotoxicity even at low concentrations of the compound. What could be the cause?
Answer:
Unexpectedly high cytotoxicity can stem from several factors, ranging from the inherent sensitivity of your cell line to issues with the compound itself or the experimental setup. Benzenesulfonamide derivatives have been shown to induce cytotoxicity in various cancer cell lines, with IC50 values often in the micromolar range.[6][7][8]
Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform a dose-response experiment to determine the specific IC50 for your cell line of interest.
-
Compound Purity: Verify the purity of your 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Impurities from the synthesis process can sometimes be more cytotoxic than the compound itself.
-
Solvent Toxicity: As mentioned, high concentrations of solvents like DMSO can be toxic to cells.[2][3] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to differentiate between compound-induced cytotoxicity and solvent-induced cytotoxicity.
-
Off-Target Effects: Benzenesulfonamides are known to inhibit carbonic anhydrases, which can affect intracellular pH and cell viability.[9][10] Depending on the expression levels of different carbonic anhydrase isoforms in your cell line, you might observe significant off-target effects.
Question 3: I am not observing the expected biological effect of the compound. What should I check?
Answer:
A lack of biological effect can be due to several factors, including suboptimal concentration, compound instability, or the specific biology of your experimental system.
Potential Issues & Solutions:
-
Concentration Range: You may be using a concentration that is too low to elicit a response. It is essential to test a wide range of concentrations in a dose-response study. Based on literature for related compounds, a starting range of 0.1 µM to 100 µM is often appropriate.[6][7][8]
-
Compound Stability: While many sulfonamides are chemically stable, their stability in aqueous culture media over long incubation periods can vary.[11] Consider the duration of your experiment. For long-term studies, you may need to replenish the medium with a fresh compound at regular intervals. Stock solutions of sulfonamides in DMSO or ethanol are generally stable when stored at -20°C.
-
Mechanism of Action: The biological activity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide may be context-dependent. For example, its efficacy as an anticancer agent might be linked to the expression of specific targets like EGFR or components of the PI3K/mTOR pathway.[12][13] Ensure your cell model is appropriate for the expected mechanism of action.
-
Cell Density: The effective concentration of a compound can be influenced by cell density. High cell numbers can sometimes metabolize or sequester the compound, reducing its effective concentration. Standardize your cell seeding density across experiments.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of benzenesulfonamide derivatives for cell culture experiments. Ethanol can also be an alternative. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the solubility and stability of the compound.
Q2: How should I store the stock solution?
A2: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, these solutions are typically stable for several months.
Q3: What is a typical starting concentration range for a dose-response experiment?
A3: Based on published data for structurally related benzenesulfonamides, a starting concentration range of 0.1 µM to 100 µM is a reasonable starting point for determining the optimal concentration and IC50 value in your cell line of interest.[6][7][8]
Q4: Are there any known off-target effects of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide?
A4: While specific off-target effects for this exact molecule are not extensively documented in publicly available literature, the benzenesulfonamide scaffold is a well-known inhibitor of carbonic anhydrases.[9][10] This could be a potential off-target activity to consider, especially if your experimental results are difficult to interpret based on the intended target.
III. Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in DMSO.
Materials:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide (MW: 283.73 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.84 mg of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining Optimal Concentration using a Dose-Response Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide using a standard MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM stock solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM). Remember to include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.
IV. Visualization of Experimental Workflow
Caption: A typical experimental workflow for determining the optimal concentration of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
V. References
-
Benchchem. A Comparative Analysis of the Cytotoxic Effects of N-(2,5-dichlorophenyl)benzenesulfonamide and Its Analogs. Benchchem. Published 2025. Accessed January 12, 2026.
-
Ghorab MM, Alsaid MS, El-Gazzar MG, Al-Qudah MA. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals (Basel). 2021;14(11):1158. Published 2021 Nov 13.
-
Al-Ostath R, Al-Tamimi AM, Al-Soud YA, et al. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. 2022;27(19):6619. Published 2022 Oct 7.
-
Ghorab MM, Alsaid MS, El-Gazzar MG, Al-Qudah MA. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. 2021;26(22):6893. Published 2021 Nov 13.
-
Wang Y, Dong G, Sheng C, et al. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. J Med Chem. 2021;64(15):11236-11256.
-
NUCLEUS information resources. SOP Sulfonamides in tissue 2010. NUCLEUS information resources. Published 2010. Accessed January 12, 2026.
-
NUCLEUS information resources. CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. Published 2011. Accessed January 12, 2026.
-
Martin A, Wu XL, Toledo-Velasquez D, et al. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. J Pharm Sci. 1986;75(8):741-746.
-
NUCLEUS information resources. CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. NUCLEUS information resources. Published 2011. Accessed January 12, 2026.
-
Nelson E. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. J Am Pharm Assoc Am Pharm Assoc. 1957;46(10):607-609.
-
Seydel JK. Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. Arzneimittelforschung. 1974;24(1):156-160.
-
PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. Accessed January 12, 2026.
-
Jouyban A, Fakhree MAA. Solubility prediction of sulfonamides at various temperatures using a single determination. Pharmazie. 2009;64(1):33-36.
-
Barrick Lab. ProtocolsAntibioticStockSolutions. Barrick Lab. Accessed January 12, 2026.
-
Ghorab MM, Alsaid MS, El-Gazzar MG, Al-Qudah MA. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals (Basel). 2021;14(11):1158. Published 2021 Nov 13.
-
Penić S, Zlatar I, Boček I, et al. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules. 2023;28(19):6871. Published 2023 Sep 29.
-
Wu T, Gong Y, Lu M, et al. N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. Research Square. 2024.
-
Miran HN, Al-Lami HS, Al-Bayati ZF. Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. 2025;11(1):e04.
-
El-Gazzar MG, Alsaid MS, Ghorab MM. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv. 2021;11(45):28189-28203.
-
Sławiński J, Szafrański K, Pogorzelska A, et al. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatsh Chem. 2012;143(11):1459-1468.
-
BLDpharm. 1213-38-3|4-Chloro-N-(pyridin-2-yl)benzenesulfonamide. BLDpharm. Accessed January 12, 2026.
-
Sławiński J, Szafrański K, Pogorzelska A, et al. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules. 2023;28(5):2100. Published 2023 Feb 23.
-
National Center for Biotechnology Information. 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. PubChem. Accessed January 12, 2026.
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Published May 23, 2017. Accessed January 12, 2026.
-
Sigma-Aldrich. 4-CHLORO-N-(2,4-DIMETHYL-PHENYL)-2-NITRO-BENZENESULFONAMIDE. Sigma-Aldrich. Accessed January 12, 2026.
-
Eldehna WM, Fares M, Bonardi A, et al. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. J Med Chem. 2021;64(15):11257-11273.
-
Yang C, Chen Y, Wu T, et al. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. Eur J Med Chem. 2023;258:115543.
-
Sławiński J, Szafrański K, Pogorzelska A, et al. Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. Eur J Med Chem. 2005;40(5):447-456.
-
National Center for Biotechnology Information. 4-Chlorobenzenesulfonamide. PubChem. Accessed January 12, 2026.
-
ChemScene. 4-Chloro-n-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide. ChemScene. Accessed January 12, 2026.
-
Elabscience. General Freezing Medium (PB180436). Elabscience. Accessed January 12, 2026.
-
ResearchGate. Why do we add media first and DMSO later in the cryopreservation of cells?. ResearchGate. Published August 3, 2023. Accessed January 12, 2026.
-
The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Anticancer Res. 2021;41(2):745-755.
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Accessed January 12, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. General Freezing Medium - Elabscience® [elabscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immunopathol.com [immunopathol.com]
- 10. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in Solution
Welcome to the technical support center for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find answers to frequently asked questions and troubleshooting guides to assist in your experimental design and data interpretation.
Introduction
4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and drug discovery. Understanding its stability profile in various solution-based conditions is critical for accurate experimental results, formulation development, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the factors influencing its stability and the methodologies to assess it.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in solution?
The stability of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in solution is primarily influenced by a combination of chemical and physical factors. These include:
-
pH of the solution: Sulfonamides, as a class, exhibit pH-dependent stability. Generally, they are more stable in neutral to alkaline conditions and may be susceptible to hydrolysis under strongly acidic or basic conditions, although they are noted to be fairly resistant to hydrolysis.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1] Thermal degradation studies are crucial to determine appropriate storage and handling conditions.
-
Light Exposure (Photostability): Exposure to ultraviolet (UV) or visible light can induce photodegradation. It is essential to handle and store solutions of this compound with protection from light, for instance, by using amber vials.[3]
-
Presence of Oxidizing Agents: The chemical structure may be susceptible to oxidation, a common degradation pathway for many pharmaceuticals.[3]
-
Solvent Composition: The type of solvent and the presence of co-solvents can influence the solubility and stability of the compound.
Q2: How does pH influence the hydrolytic stability of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide?
The hydrolytic stability of sulfonamides is linked to the ionization state of the molecule. The sulfonamide group has acidic properties. At pH values above its pKa, the sulfonamide will be deprotonated to its anionic form. This anionic form is generally less susceptible to hydrolysis.[2] Conversely, in acidic solutions, the pyridine nitrogen can be protonated, which may influence the electron distribution in the molecule and potentially affect the stability of the sulfonamide linkage. While sulfonamides are generally considered hydrolytically stable under typical environmental pH ranges (pH 6-8.5), conducting pH-dependent stability studies is recommended to establish the optimal pH range for your specific application.[2]
Q3: What are the likely degradation products of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the general chemistry of sulfonamides and related chloroaromatic compounds, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the sulfonamide bond would yield 4-chlorobenzenesulfonic acid and 2-aminopyridine.
-
Photodegradation: UV radiation can lead to complex reactions, including dechlorination or modifications to the aromatic rings.
-
Oxidation: Oxidation could occur at the pyridine ring or other susceptible sites.
Identifying the specific degradation products requires experimental analysis, typically using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Troubleshooting Guide
Issue: Inconsistent results or loss of compound activity in solution over a short period.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| pH Shift | Verify the pH of your solution before and after the experiment. Buffer the solution to maintain a stable pH within the optimal range (typically neutral to slightly alkaline for sulfonamides). |
| Photodegradation | Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.[3] |
| Thermal Degradation | Avoid exposing the solution to high temperatures. Store stock solutions and experimental samples at recommended temperatures (e.g., refrigerated or frozen). If elevated temperatures are part of the experimental protocol, minimize the exposure time. |
| Oxidative Degradation | If oxidation is suspected, consider de-gassing solvents or working under an inert atmosphere (e.g., nitrogen or argon).[3] The addition of antioxidants could be explored, but their compatibility with the experimental system must be validated. |
| Adsorption to Container | The compound may adsorb to the surface of certain plastics. Consider using glass or polypropylene containers. Perform studies to quantify potential losses due to adsorption. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
This protocol outlines a basic experiment to assess the stability of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide at different pH values.
Materials:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
Aqueous buffers: pH 4.0, 7.0, and 9.0
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and autosampler vials (amber)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in a suitable organic solvent (e.g., ACN) to create a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution with each of the aqueous buffers (pH 4.0, 7.0, and 9.0) to a final, known concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration of the parent compound. This serves as the baseline.
-
Incubation: Store the remaining test solutions in a temperature-controlled environment (e.g., 25°C or 40°C) and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), withdraw aliquots from each test solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH.
Protocol 2: Forced Degradation Study for Method Validation
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[4]
Objective: To intentionally degrade the compound to ensure that the analytical method can separate the parent compound from its degradation products.
Conditions for Forced Degradation:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample or a solution of the compound to high heat (e.g., 80°C).
-
Photostability: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5][6] A dark control should be run in parallel.
Analysis: Analyze the stressed samples by a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or HPLC-MS, to identify and separate the degradation products from the intact parent compound.
Visualizations
Caption: Factors influencing the stability of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Caption: General workflow for a solution stability study.
References
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). National Institutes of Health. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Library of Medicine. [Link]
- IUPAC-NIST Solubility Data Series. (1985). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). NIST.
-
Page, M. I., et al. (2004). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]
- Adeleye, O. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
-
Yáñez, C. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Kaschabek, S. R., et al. (2004). Convergence of degradation pathways for aromatic and chloroaromatic... ResearchGate. [Link]
-
Eurofins Scientific. Chemical and stability studies. Eurofins. [Link]
-
PubChem. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. National Library of Medicine. [Link]
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
-
Krull, I., & Rathore, A. S. (2015). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation. [Link]
- ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Baertschi, S. W., et al. (2007).
-
EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Kar, S., et al. (2022). Thermal degradation of emerging contaminants in municipal biosolids: The case of pharmaceuticals and personal care products. PubMed. [Link]
-
CONICET. (2013). Trends in Analytical chemistry. CONICET. [Link]
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Crystallization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists encountering challenges with the crystallization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Due to its structural features, particularly the flexible sulfonamide linkage and multiple hydrogen bond donors/acceptors, this compound can present unique purification and solid-form control issues. This document provides in-depth, question-driven troubleshooting advice and standardized protocols to enable the consistent production of high-quality crystalline material.
Understanding the Molecule: Physicochemical Properties
A foundational understanding of the molecule's properties is critical for designing a successful crystallization strategy. The interplay between the polar sulfonamide group, the basic pyridine ring, and the nonpolar chlorophenyl ring dictates its solubility and crystal packing behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂S | [1] |
| Molecular Weight | 268.72 g/mol | [1] |
| Boiling Point (est.) | 430.3°C at 760 mmHg | [1] |
| Density (est.) | 1.462 g/cm³ | [1] |
| Flash Point (est.) | 214.1°C | [1] |
The rigid nature of the sulfonamide functional group typically results in crystalline solids, making crystallization an effective method for purification.[2] However, the same functional groups responsible for forming a stable crystal lattice—the acidic N-H proton and the sulfonyl oxygens—are also prone to forming various hydrogen-bonding networks, which can lead to polymorphism.[3][4]
Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in a direct question-and-answer format.
Question 1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solid separates from the solution as a liquid phase rather than a crystalline solid.[5] This is a frequent problem when the solution's temperature is higher than the melting point of the impure compound or when the solute's concentration is too high, leading to a rapid loss of solubility.[5] Oils are undesirable as they tend to trap impurities.[5]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is likely becoming supersaturated too quickly for ordered crystal nucleation to occur.
-
Immediate Action: Reheat the mixture to redissolve the oil. Add a small amount (5-10% volume) of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[5] Insulating the flask with glass wool or paper towels can promote the slow cooling necessary for high-quality crystal formation.[6]
-
-
Inappropriate Solvent Choice: The solvent may be too "good" or nonpolar for the compound, causing it to separate as a liquid.
-
Strategy: Switch to a more polar solvent system. For sulfonamides, solvent mixtures like ethanol-water or isopropanol-water are often effective.[5] The presence of water can encourage the hydrogen bonding required for a stable crystal lattice.
-
-
High Impurity Load: Impurities can depress the melting point of your compound and interfere with lattice formation.
-
Strategy: If the oil persists, consider a pre-purification step. Running the crude material through a short silica gel plug can remove baseline impurities, which may be sufficient to allow for successful crystallization.
-
Question 2: The solution has cooled completely, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form from a clear solution typically points to one of two issues: the solution is not sufficiently saturated, or it is in a metastable supersaturated state where the energy barrier for nucleation has not been overcome.[5]
Causality & Solutions:
-
Insufficient Saturation: Too much solvent was used initially.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Continue until you observe slight turbidity or crystal formation at the edges of the boiling liquid. Allow this more concentrated solution to cool slowly.
-
-
Supersaturation: The solution is saturated, but nucleation has not been initiated.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][6] The microscopic glass fragments serve as nucleation sites.
-
Seeding: If you have a pure crystal of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, add a single, tiny crystal to the cooled solution.[5][6] This will act as a template for crystal growth.
-
Lower Temperature: Once the solution has reached room temperature, placing it in an ice bath can further decrease solubility and promote crystallization.[5]
-
-
Question 3: I'm observing different crystal habits (e.g., needles, plates) and my melting point varies between batches. How can I control this?
Answer:
This is a classic sign of polymorphism, a phenomenon where a compound can exist in multiple distinct crystalline forms.[7] Sulfonamides are well-known for exhibiting polymorphism due to the flexibility of the sulfonamide group and its ability to form different hydrogen-bonding patterns.[3][8][9] These different polymorphs can have different physical properties, including solubility, melting point, and stability, making control essential in a drug development context.[3][8]
Control Strategies:
-
Standardize All Parameters: Polymorphism is highly sensitive to kinetic factors. To obtain a consistent form, you must strictly control:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dictate which polymorph is favored.[8]
-
Cooling Rate: Rapid cooling often yields metastable kinetic polymorphs, while slow cooling favors the more stable thermodynamic form.
-
Agitation: The degree of stirring or agitation can influence nucleation rates.
-
Saturation Level: The concentration of the solute when crystallization begins is a critical factor.
-
-
Implement Seeding: This is the most robust method for controlling polymorphism. By introducing a seed crystal of the desired polymorph into a supersaturated solution, you direct the crystallization process to produce only that form.[8]
-
Solvent System Exploration: Experiment with a range of solvents with varying polarities. It is common for one polymorph to be preferentially formed in protic solvents (e.g., ethanol) while another forms in aprotic solvents (e.g., ethyl acetate).
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization issues with 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Caption: A logical workflow for diagnosing and solving common crystallization problems.
Standardized Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility.
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward purification method.[6]
-
Solvent Selection: Choose a solvent in which 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is sparingly soluble at room temperature but highly soluble when hot. Alcohols like ethanol or isopropanol are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to create a slurry. Heat the mixture to boiling with stirring.[10]
-
Achieve Saturation: Continue adding small portions of the hot solvent dropwise until the solid just dissolves completely.[10][11] Adding excess solvent will reduce your final yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for 2-3 minutes.
-
Hot Filtration (Optional): To remove charcoal or insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[8] This prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling is key to forming large, pure crystals.[10]
-
Isolation: Once the flask has reached room temperature, cool it further in an ice-water bath for 15-30 minutes to maximize crystal yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to air-dry on the filter or in a desiccator.[6]
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when a suitable single solvent cannot be found.[8]
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise.[8] A common pair is Ethanol (solvent) and Water (anti-solvent).
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of saturation has been reached.
-
Crystal Growth: Stop adding the anti-solvent and allow the flask to sit undisturbed. Crystals should form over time. If needed, scratching or seeding can be used to initiate nucleation.
-
Isolation: Collect, wash, and dry the crystals as described in Protocol 1.
Frequently Asked Questions (FAQs)
FAQ 1: How do I systematically choose the right solvent for crystallization?
The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[10] A systematic approach involves testing small amounts of your compound in various solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) to assess solubility at room temperature and upon heating.
Caption: A decision tree for systematically screening and selecting an appropriate crystallization solvent.
FAQ 2: Can co-crystallization be used to control the solid form?
Yes. Co-crystallization involves crystallizing the target molecule with a second, different molecule (a "coformer") to create a new, unique crystalline solid with a defined structure.[8] This can be a powerful strategy to overcome polymorphism or improve physical properties. For sulfonamides, coformers are often selected based on their ability to form robust hydrogen bonds with the sulfonamide group.[12]
FAQ 3: How pure does my crude material need to be before attempting crystallization?
While crystallization is a purification technique, its effectiveness diminishes with very impure material. High levels of impurities can inhibit crystal growth, lead to oiling out, or become incorporated into the crystal lattice, reducing the final purity.[10] As a general guideline, a starting purity of >85% is desirable for obtaining high-purity crystals in a single step. If the material is significantly less pure, a preliminary purification by column chromatography may be necessary.
References
-
9 Ways to Crystallize Organic Compounds . (2024). wikiHow. [Link]
-
Crystallization . University of Colorado Boulder, Department of Chemistry. [Link]
-
SOP: CRYSTALLIZATION . Columbia University, Department of Chemistry. [Link]
-
Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(7), 2516-2534. [Link]
-
Saha, S., et al. (2024). Polymorphism Steered Thermochromism in a Sulfonamide . ACS Applied Optical Materials. [Link]
-
Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides . Journal of Pharmaceutical Sciences, 61(1), 26-40. [Link]
-
Guide for crystallization . (n.d.). EPFL. [Link]
-
Sulfonamide . Wikipedia. [Link]
-
Sainz-Díaz, C. I., et al. (2004). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides . Journal of Pharmaceutical Sciences, 93(4), 957-971. [Link]
-
Guillory, J. K. (1970). Polymorphism in Sulfanilamide-D4 . Journal of Pharmaceutical Sciences, 59(7), 972-5. [Link]
-
Perlovich, G. L., et al. (2014). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks . Crystal Growth & Design, 14(7), 3568-3579. [Link]
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide . PubChem. [Link]
-
Zaini, E., et al. (2011). Sulfa Drugs as Model Cocrystal Formers . Crystal Growth & Design, 11(11), 4944-4952. [Link]
Sources
- 1. 1213-38-3 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide - CAS Database [chemnet.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. researchgate.net [researchgate.net]
avoiding degradation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the storage and handling of this compound. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general storage condition for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide?
Based on safety data sheets for structurally similar sulfonamide compounds, it is recommended to store 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound?
The primary environmental factors that can lead to the degradation of sulfonamides, including 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, are:
-
Moisture: Can lead to hydrolysis.
-
Elevated Temperatures: Can accelerate degradation reactions.[2]
-
Light: Particularly UV light, can cause photodegradation.
Q3: Are there any specific chemical incompatibilities I should be aware of during storage?
Yes, you should avoid storing 4-chloro-N-(pyridin-2-yl)benzenesulfonamide with strong oxidizing agents and strong acids.[2] These can react with the sulfonamide group and lead to decomposition.
Q4: How can I tell if my stored compound has degraded?
Visual inspection might reveal changes in color or physical state, but these are not always apparent. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of impurity peaks and a decrease in the main compound's peak area.
Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide has degraded, this troubleshooting guide will help you identify the potential cause and take corrective action.
dot graph TD { A[Start: Suspected Degradation] --> B{Visual Inspection}; B --> C[Change in color or appearance?]; C --> D{Stored in original, tightly sealed container?}; C --> E[No visible change]; D --> F[No]; F --> G[Repackage properly and re-test]; D --> H[Yes]; H --> I{Exposed to high temperatures?}; I --> J[Yes]; J --> K[Store at recommended cool temperature. Consider discarding affected batch.]; I --> L[No]; L --> M{Exposed to light?}; M --> N[Yes]; N --> O[Store in an amber vial or in the dark.]; M --> P[No]; P --> Q{Stored in a humid environment?}; Q --> R[Yes]; R --> S[Store with desiccant.]; Q --> T[No]; T --> U[Proceed to Analytical Purity Assessment]; E --> U; }
A troubleshooting flowchart for investigating suspected degradation.
Understanding Degradation Pathways
To effectively prevent degradation, it's crucial to understand the underlying chemical mechanisms. For sulfonamides, the two most common degradation pathways are hydrolysis and photodegradation.
Hydrolysis
Hydrolysis is the cleavage of a chemical bond by the addition of water. In the case of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, the most likely point of hydrolytic attack is the sulfonamide (S-N) bond.
dot graph G { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
A simplified diagram of the potential hydrolysis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Photodegradation
Photodegradation occurs when a molecule absorbs light energy, leading to chemical changes. The aromatic rings in 4-chloro-N-(pyridin-2-yl)benzenesulfonamide can absorb UV light, which may lead to the formation of reactive species and subsequent degradation. The specific photodegradation products can be complex and varied.
Recommended Storage and Handling Protocols
To minimize degradation, adhere to the following protocols:
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | Reduces the rate of potential thermal degradation.[2] |
| Light | Protect from light by using an amber vial or storing in a dark place. | Prevents photodegradation. |
| Humidity | Store in a dry environment. Use of a desiccant is recommended. | Minimizes the risk of hydrolysis. |
| Container | Keep in a tightly sealed, inert container. | Prevents exposure to moisture and atmospheric contaminants.[1] |
Experimental Protocol: Purity Assessment by HPLC
Regularly assessing the purity of your compound is a critical quality control step. Here is a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for monitoring the stability of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Note: This method may require optimization for your specific instrumentation and degradation products.
Objective: To determine the purity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and detect the presence of potential degradation products.
Materials:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an alternative wavelength determined by UV-Vis spectral analysis of the compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject your sample solution.
-
Monitor the chromatogram for the main peak corresponding to 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and any additional peaks that may indicate impurities or degradation products.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
-
References
-
Safety data sheet - 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. CPAchem. [July 16, 2024]. Available at: [Link]
-
Safety data sheet - 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. CPAchem. [July 16, 2024]. Available at: [Link]
Sources
Technical Support Center: Protocol Refinement for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. This guide is designed to provide in-depth, field-proven insights into refining your biological assay protocols for this compound. Drawing from established principles in enzymology and cell biology, this document will address common challenges and provide a logical framework for troubleshooting, ensuring the integrity and reproducibility of your results.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its interaction with a variety of biological targets. Notably, this class of compounds is recognized for its potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Several isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them prime targets for anticancer therapies.[2][3] Consequently, the primary assays for a novel sulfonamide like 4-chloro-N-(pyridin-2-yl)benzenesulfonamide typically revolve around carbonic anhydrase inhibition and downstream cellular effects such as cytotoxicity.
This guide will focus on the two most probable lines of investigation for this compound:
-
Biochemical Assay: Carbonic Anhydrase Inhibition
-
Cell-Based Assay: Cytotoxicity Assessment (e.g., MTT Assay)
We will explore the nuances of each, from initial setup to data interpretation, in a practical question-and-answer format.
Section 1: Carbonic Anhydrase Inhibition Assay Troubleshooting
The primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrase.[1] Assaying for this activity is a critical first step. The most common method is a stopped-flow CO2 hydration assay, though colorimetric assays measuring esterase activity are also used.
Frequently Asked Questions (FAQs)
Q1: I'm seeing no or very low inhibition of carbonic anhydrase activity. What are the likely causes?
A1: This is a common issue when starting with a new compound. Let's break down the potential causes systematically:
-
Compound Solubility: 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, like many small molecules, may have limited aqueous solubility. Precipitation in your assay buffer will lead to a lower effective concentration and thus, lower-than-expected inhibition.
-
Solution: Always prepare a high-concentration stock solution in 100% DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is kept low (typically <1%, ideally <0.5%) to avoid affecting enzyme activity. A good practice is to make serial dilutions of your compound in DMSO first, then add a small volume of the DMSO stock to the assay buffer.[4]
-
-
Incorrect Enzyme Isoform: There are 15 human CA isoforms.[2] While sulfonamides are broad-spectrum CA inhibitors, their affinity for each isoform can vary significantly. Your compound may be a weak inhibitor of the isoform you are testing (e.g., the ubiquitous hCA I or II) but a potent inhibitor of a tumor-associated isoform like hCA IX or XII. For context, some sulfonamides show inhibition constants (Kᵢ) in the low nanomolar range for hCA IX and XII, while being less effective against hCA I and II.[5]
-
Solution: If possible, test against a panel of CA isoforms, especially hCA IX and hCA XII if the intended application is in oncology.
-
-
Assay Conditions: The enzymatic activity of carbonic anhydrase is sensitive to pH. The standard assay is typically run at a physiological pH of 7.4.
-
Solution: Verify the pH of your assay buffer. Ensure all components, including your compound solution, do not significantly alter the final pH.
-
-
Reagent Quality: The purity of the enzyme and substrate is critical.
-
Solution: Use high-purity, commercially available enzymes and substrates. If you are expressing and purifying the enzyme in-house, verify its activity and purity.
-
Q2: My results show high variability between replicate wells. What should I check?
A2: High variability can obscure the true inhibitory effect of your compound. The root cause is often procedural.
-
Pipetting Inaccuracy: Small volumes of concentrated compound stocks can be difficult to pipette accurately.
-
Solution: Calibrate your pipettes regularly. For volumes under 10 µL, use specialized low-volume pipettes. Reverse pipetting can also improve accuracy for viscous solutions like DMSO stocks.
-
-
Inadequate Mixing: Failure to thoroughly mix the contents of the assay wells can lead to inconsistent results.
-
Solution: After adding each reagent (buffer, enzyme, inhibitor, substrate), gently mix the plate on an orbital shaker for a short period. Avoid vigorous shaking that could introduce bubbles or denature the enzyme.
-
-
"Edge Effects" in Assay Plates: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.
-
Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile water or buffer to create a humidity barrier.
-
Q3: How do I choose the right concentration range for my dose-response experiment?
A3: Selecting an appropriate concentration range is key to accurately determining the IC₅₀ value.
-
Starting Point: For novel sulfonamides targeting tumor-associated CAs, a broad starting range is advisable. Based on published data for similar compounds, you might expect IC₅₀ values in the nanomolar to low micromolar range.[3][5] A good starting point would be a log-scale dilution series from 100 µM down to 1 nM.
-
Refining the Range: After an initial run, you can narrow the concentration range around the estimated IC₅₀ to get a more accurate value. Aim for a curve that has at least two points above and two points below the 50% inhibition mark.
Protocol: Colorimetric Carbonic Anhydrase Activity Assay
This protocol is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Purified human Carbonic Anhydrase (e.g., hCA II or hCA IX)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
p-Nitrophenyl Acetate (p-NPA)
-
DMSO
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in 100% DMSO. From this stock, create serial dilutions in DMSO.
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well.
-
Add 2 µL of your serially diluted compound or DMSO (for vehicle control) to the appropriate wells.
-
Add 10 µL of the CA enzyme solution (at a pre-determined optimal concentration) to all wells except the blank.
-
Mix gently and incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add 10 µL of a freshly prepared p-NPA solution (in a solvent compatible with aqueous solutions, like acetonitrile, to achieve the desired final concentration) to all wells.
-
Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Section 2: Cell-Based Cytotoxicity Assay Troubleshooting
Assessing the effect of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide on cancer cell viability is a logical next step after confirming enzyme inhibition. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]
Frequently Asked Questions (FAQs)
Q1: My control (untreated) cells show low viability (low absorbance readings). What's wrong?
A1: Low signal in your control wells points to a problem with your cells or basic assay setup.
-
Suboptimal Cell Seeding Density: Too few cells will result in a weak signal. Conversely, too many cells can lead to overgrowth and cell death before the assay is complete.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and incubation time. This involves plating a range of cell numbers and ensuring a linear relationship between cell number and absorbance.[7]
-
-
Poor Cell Health: Using cells that are unhealthy, over-confluent, or at a high passage number can lead to poor performance in the assay.
-
Solution: Always use cells in the logarithmic growth phase. Maintain a consistent passaging schedule and avoid letting cells become over-confluent.
-
-
Contamination: Microbial contamination can affect cell health and interfere with the assay.
-
Solution: Regularly check your cell cultures for signs of contamination. If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock.
-
Q2: I'm observing precipitation of my compound in the cell culture medium. How can I solve this?
A2: Compound precipitation is a frequent challenge and can lead to inaccurate and uninterpretable results.
-
High Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations are toxic to cells.[8]
-
Solution: The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1%. For most cell lines, up to 0.5% is tolerable, but this should be verified. Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) to account for any solvent-induced effects.[8]
-
-
Poor Aqueous Solubility: The compound may be crashing out of solution when diluted from a DMSO stock into the aqueous culture medium.
-
Solution: After diluting the DMSO stock into warm (37°C) culture medium, vortex or sonicate the solution briefly to aid in solubilization before adding it to the cells.[9] Preparing intermediate dilutions in a serum-containing medium can sometimes help improve solubility.
-
Q3: The absorbance readings in my blank wells (medium only) are unexpectedly high. What could be the cause?
A3: High background can be due to several factors.
-
Phenol Red Interference: Phenol red, a pH indicator present in many culture media, can interfere with absorbance readings.
-
Solution: Consider using a phenol red-free medium for the duration of the MTT assay.
-
-
Compound Interference: The compound itself might be colored or may react with the MTT reagent, leading to a false-positive signal.
-
Solution: Set up a control plate with no cells, containing only medium and your compound at all tested concentrations. Add the MTT reagent and solubilizing agent as you would for the experimental plates. This will allow you to quantify any direct interference from your compound.
-
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow for an MTT cytotoxicity assay.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., a line known to overexpress CA IX, such as HeLa or HCT-116)
-
Complete cell culture medium (consider phenol red-free for the assay)
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
-
DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment:
-
Prepare a stock solution of the compound in DMSO. Create serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[3]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.[7]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Data Presentation: Expected Results for Benzenesulfonamide Derivatives
Table 1: Representative Inhibition Constants (Kᵢ) of Sulfonamides against Carbonic Anhydrase Isoforms
| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Aromatic Sulfonamides | >1000 | 100-500 | 3 - 30 | 2 - 40 |
| Heterocyclic Sulfonamides | 50 - 500 | 10 - 100 | 5 - 50 | 5 - 60 |
| Acetazolamide (Standard) | ~250 | ~12 | ~25 | ~5 |
Note: Data is synthesized from multiple sources for illustrative purposes and represents typical ranges.[2][3][5]
Table 2: Representative Cytotoxicity (IC₅₀) of Sulfonamide-based CA Inhibitors against Cancer Cell Lines
| Cell Line | Cancer Type | Representative IC₅₀ (µM) |
| HeLa | Cervical Cancer | 0.1 - 10 |
| HCT-116 | Colon Cancer | 1 - 25 |
| MCF-7 | Breast Cancer | 5 - 50 |
| A549 | Lung Cancer | 10 - >100 |
Note: Data is synthesized from multiple sources for illustrative purposes. IC₅₀ values are highly dependent on the specific compound and cell line.[7][10]
Visualizing the Mechanism: CA IX Inhibition in the Tumor Microenvironment
The inhibition of CA IX by sulfonamides is a key therapeutic strategy. The following diagram illustrates the proposed mechanism.
Caption: Inhibition of CA IX by a sulfonamide inhibitor.
This guide provides a comprehensive framework for refining your biological assays for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. By understanding the potential pitfalls and implementing these troubleshooting strategies, you can enhance the quality and reliability of your experimental data.
References
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(21), 4862-4866. Available at: [Link]
-
Gieling, R. G., Williams, J. L., & McKenna, R. (2020). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ACS Medicinal Chemistry Letters, 11(9), 1735-1741. Available at: [Link]
-
Casini, A., Scozzafava, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(4), 483-486. Available at: [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. Available at: [Link]
-
Akhtar, N., Sastry, G. N., & Deobaji, P. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 967-973. Available at: [Link]
-
PubChem. (n.d.). 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Kupczyk-Subotkowska, L., et al. (2021). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][11]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 22(16), 8836. Available at: [Link]
-
Sławiński, J., Żołnowska, B., Pirska, D., Kędzia, A., & Kwapisz, E. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51. Available at: [Link]
-
Wang, Y., et al. (2012). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 178-182. Available at: [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Available at: [Link]
-
Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(10), 738-745. Available at: [Link]
-
Zhang, Y., et al. (2023). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. Research Square. Available at: [Link]
-
Eldehna, W. M., et al. (2021). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 64(18), 13814-13831. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28731-28746. Available at: [Link]
-
Zhang, Y., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. Available at: [Link]
-
Abdullahi, M., Uzairu, A., & Shallangwa, G. A. (2020). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Chemistry Research Journal, 5(4), 136-141. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 28(22), 7558. Available at: [Link]
-
Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-1872. Available at: [Link]
-
Pathirana, C. G., et al. (2022). Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging. Bioinorganic Chemistry and Applications, 2022, 7821284. Available at: [Link]
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Available at: [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. Available at: [Link]
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio(n-beta-hydroxyethyl)acetamide: Carcinogenic Potency Database [files.toxplanet.com]
- 9. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II | MDPI [mdpi.com]
- 11. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Welcome to the technical support center for the purification of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-proven methods for its purification. As a Senior Application Scientist, I have compiled this resource to not only provide step-by-step protocols but also to offer insights into the underlying chemical principles, ensuring you can troubleshoot and adapt these methods to your specific experimental context.
Our commitment to scientific integrity is paramount. Therefore, every recommendation and protocol herein is grounded in established chemical principles and supported by authoritative references. We will address common challenges encountered during purification and provide logical, evidence-based solutions in a comprehensive question-and-answer format.
Part 1: Understanding Your Compound - Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is the cornerstone of developing an effective purification strategy.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂S | PubChem CID: 224199[1] |
| Molecular Weight | 268.72 g/mol | ChemNet[2] |
| Appearance | Likely a white to off-white solid | General observation for sulfonamides |
| Melting Point | Not readily available in public literature. | |
| Solubility | Data not extensively published. See Protocol 1 for experimental determination. | |
| pKa | The sulfonamide proton is weakly acidic, while the pyridine nitrogen is basic. | General chemical principles |
Expert Insight: The presence of both a weakly acidic sulfonamide proton and a basic pyridine ring makes 4-chloro-N-(pyridin-2-yl)benzenesulfonamide an amphoteric-like molecule. This dual character is a key handle we can exploit for purification via acid-base extraction.
Part 2: Troubleshooting Common Purification Issues (FAQs)
This section addresses specific problems you may encounter during the purification of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Q1: My crude product is an oil and won't crystallize. What should I do?
This phenomenon, known as "oiling out," is a common issue in the recrystallization of many organic compounds, including sulfonamides. It typically occurs when the solute is highly impure or when the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Workflow for "Oiling Out":
Caption: Troubleshooting logic for when the product "oils out" during recrystallization.
Q2: I have a poor recovery after recrystallization. What are the likely causes?
Low recovery is a frequent problem in recrystallization and can be attributed to several factors:
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Premature crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose product on the filter paper.
-
Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solutions to Improve Recovery:
| Problem | Solution |
| Excess Solvent | After cooling and filtering, reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. |
| Premature Crystallization | Use a pre-heated funnel and filter flask for hot filtration. Perform the filtration as quickly as possible. |
| Poor Solvent Choice | Consult solubility data (see Protocol 1) to select a more appropriate solvent or solvent system. |
Q3: My purified product still shows impurities by TLC/LC-MS. What are the likely contaminants?
The synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine.
Potential Impurities:
-
Unreacted 4-chlorobenzenesulfonyl chloride: This is a common impurity if the reaction does not go to completion.
-
Unreacted 2-aminopyridine: Another common starting material impurity.
-
4,4'-Dichlorodiphenyl sulfone: A potential byproduct from the synthesis of the sulfonyl chloride starting material.
-
Bis-sulfonated 2-aminopyridine: A possible side product if the reaction conditions are not carefully controlled.
Purification Strategy Based on Impurity Profile:
Sources
Validation & Comparative
A Comparative Guide to 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and Other Benzenesulfonamide Derivatives for Researchers
This guide provides a comprehensive comparison of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide with other key benzenesulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences and structure-activity relationships within this important class of compounds. This document synthesizes data from various studies to offer an objective analysis, supported by experimental protocols.
Introduction: The Benzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone in drug discovery, renowned for its versatile biological activities. This structural motif is central to a wide array of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs. The primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of specific enzymes, a function facilitated by the sulfonamide group's ability to coordinate with metal ions in enzyme active sites.
This guide will focus on 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a specific derivative, and compare its characteristics and performance with other notable benzenesulfonamides. Understanding these comparisons is crucial for the rational design of new, more potent, and selective therapeutic agents.
Featured Compound: 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Chemical Structure and Properties
-
Molecular Formula: C₁₁H₉ClN₂O₂S[1]
-
Molecular Weight: 268.72 g/mol [1]
-
CAS Number: 1213-38-3[2]
-
Structure:
Caption: Chemical structure of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
While specific, direct comparative studies detailing the biological performance of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are not abundant in publicly available literature, its structural features—a chlorophenyl group and a pyridinyl moiety—are common in many biologically active sulfonamides. The chlorine atom can enhance lipophilicity and potentially influence binding interactions, while the pyridine ring can participate in hydrogen bonding and pi-stacking interactions within biological targets.
Comparative Analysis with Other Benzenesulfonamide Derivatives
This section compares 4-chloro-N-(pyridin-2-yl)benzenesulfonamide with other benzenesulfonamide derivatives based on their primary biological activities. It is important to note that the data presented is synthesized from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Anticancer Activity
Benzenesulfonamides are a well-established class of anticancer agents, often acting as inhibitors of carbonic anhydrases (CAs), enzymes overexpressed in many tumors.
Data Summary: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| SLC-0111 (ureidobenzensulfonamide) | Breast Cancer (MDA-MB-468) | - | [3] |
| Compound 12d (s-triazine linked) | Breast Cancer (MDA-MB-468) | 3.99 ± 0.21 | [3] |
| Compound 12i (s-triazine linked) | Breast Cancer (MDA-MB-468) | 1.48 ± 0.08 | [3] |
| Compound 8b (2,5-Dichlorothiophene-3-sulphonamide) | Breast Cancer (MDA-MB-231) | 4.62 ± 0.13 | [4] |
| Compound 8b (2,5-Dichlorothiophene-3-sulphonamide) | Cervical Cancer (HeLa) | 7.2 ± 1.12 | [4] |
| Compound 8a (N-ethyl toluene-4-sulphonamide) | Breast Cancer (MDA-MB-231) | 19.22 ± 1.67 | [4] |
| Pyrazoline benzenesulfonamide (1f) | Leukemia (SR) | 1.28 | [5] |
| Pyrazoline benzenesulfonamide (1c) | Prostate Cancer (PC-3) | 9.21 | [5] |
Analysis and Structure-Activity Relationship (SAR):
The data highlights that modifications to the benzenesulfonamide scaffold significantly impact anticancer potency. For instance, the incorporation of an s-triazine linker in compounds 12d and 12i leads to potent activity against breast cancer cells.[3] Similarly, the presence of a dichlorothiophene moiety in compound 8b results in strong cytotoxicity against multiple cancer cell lines.[4] The pyrazoline-containing derivatives also exhibit significant growth inhibitory effects.[5]
For 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, the presence of the pyridine ring is a key structural feature. Studies on other pyridine-containing derivatives suggest that this moiety can contribute positively to antiproliferative activity, potentially through interactions with key residues in the target enzyme's active site.[6] However, without direct experimental data, its specific potency relative to the compounds listed above cannot be definitively determined.
Carbonic Anhydrase Inhibition
The primary molecular target for many anticancer sulfonamides is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.
Data Summary: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound/Derivative Class | CA Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Compound 5a (s-triazine linked) | hCA IX | 134.8 | [3] |
| Compound 12i (s-triazine linked) | hCA IX | 38.8 | [3] |
| Compound 8a (s-triazine linked) | hCA I | 94.4 | [3] |
| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | hCA IX | 15.9 | [7][8] |
| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | hCA XII | 55.2 | [7][8] |
| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA IX | 1.5 - 38.9 | [9] |
| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA XII | 0.8 - 12.4 | [9] |
Analysis and Structure-Activity Relationship (SAR):
The data clearly demonstrates that benzenesulfonamide derivatives can be potent inhibitors of carbonic anhydrases. The "tail" portion of the molecule, the part extending from the sulfonamide group, plays a crucial role in determining both potency and isoform selectivity. For example, the incorporation of pyrazolyl-urea and triazole moieties leads to highly potent inhibitors of the tumor-associated CA IX and XII isoforms.[7][8][9]
The N-(pyridin-2-yl) group in our featured compound acts as its "tail." The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming key interactions within the enzyme's active site. The overall shape and electronics of this group will dictate its binding affinity and selectivity for different CA isoforms. While specific Kᵢ values for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are not available in the cited literature, the general principles of SAR suggest it has the potential to be an effective CA inhibitor.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed protocols for key assays are provided below.
Synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
A general and plausible synthesis route for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in the same solvent to the flask.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Quench the reaction by adding water. If using an organic solvent like dichloromethane, separate the organic layer, wash it with dilute HCl, then with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General synthesis workflow for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Carbonic Anhydrase Inhibition Assay
This is a generic protocol for determining the inhibitory activity of compounds against carbonic anhydrase using a stopped-flow spectrophotometer.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4), a solution of the CA enzyme, a solution of the inhibitor at various concentrations, and a CO₂-saturated water solution.
-
Assay Setup: In a stopped-flow instrument, mix the enzyme solution with the inhibitor solution and incubate for a set time.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Data Acquisition: Monitor the change in pH over time using a pH indicator (e.g., phenol red) by measuring the absorbance at a specific wavelength (e.g., 557 nm).
-
Data Analysis: Calculate the initial rates of the reaction at different inhibitor concentrations. Determine the IC50 and subsequently the Kᵢ value by fitting the data to appropriate enzyme inhibition models.
Caption: Workflow for a carbonic anhydrase inhibition assay.
Conclusion and Future Directions
4-chloro-N-(pyridin-2-yl)benzenesulfonamide possesses structural features that are characteristic of biologically active sulfonamides. While direct comparative data is limited, analysis of related compounds suggests its potential as an anticancer agent and a carbonic anhydrase inhibitor. The provided data on other benzenesulfonamide derivatives offers a valuable framework for understanding the structure-activity relationships that govern the performance of this class of compounds.
Future research should focus on the direct biological evaluation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in a panel of cancer cell lines and against various carbonic anhydrase isoforms. Such studies would provide the necessary quantitative data to definitively position this compound within the broader landscape of benzenesulfonamide derivatives and guide the development of next-generation therapeutic agents.
References
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 12(5), 825–832. Available from: [Link]
-
Bano, S., et al. (2011). Synthesis and in vitro anticancer activity of a new series of pyrazoline benzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 785-791. Available from: [Link]
-
Eldehna, W. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16758. Available from: [Link]
-
Ibrahim, H. S., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 66(20), 14066–14085. Available from: [Link]
-
Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(15), 5737. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 224199, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Retrieved January 14, 2026, from [Link].
-
Rojas-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5039. Available from: [Link]
Sources
- 1. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide | 1213-38-3 [amp.chemicalbook.com]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide Against Established Enzyme Inhibitors
This guide provides a comprehensive comparative analysis of the potential efficacy of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a benzenesulfonamide derivative, against well-characterized inhibitors of three key enzyme families: carbonic anhydrases, PI3K/mTOR kinases, and dihydropteroate synthase. While direct experimental data for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is not yet publicly available, its structural motif suggests the potential for activity against these targets. This document serves as a roadmap for researchers and drug development professionals to evaluate its efficacy, outlining the established landscape of inhibitors and providing detailed experimental protocols for a robust comparative assessment.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its ability to act as a bioisostere of a carboxylate group and its capacity to form key hydrogen bonds with enzyme active sites have led to its successful incorporation into drugs targeting diverse pathologies. This guide will explore three such target classes where benzenesulfonamides have demonstrated significant inhibitory activity and compare the potential of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide to established inhibitors in each class.
Section 1: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2]
Mechanism of Inhibition by Benzenesulfonamides: The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamide inhibitors coordinates to the zinc ion in the active site of carbonic anhydrases, mimicking the transition state of the native substrate. This binding is typically potent and can be modulated by substitutions on the benzene ring and the sulfonamide nitrogen to achieve isoform selectivity.
Comparative Landscape of Known CA Inhibitors:
| Inhibitor | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference |
| Acetazolamide | hCA I, II, IX, XII | Low nM range | [3] |
| SLC-0111 | hCA IX, XII | Low nM range | [4][5] |
| Indisulam | hCA II, IX, XII | Low nM range | |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | Hypothesized: CA isoforms | To be determined |
Experimental Protocol for Assessing CA Inhibition:
A stopped-flow spectrophotometric assay is the gold standard for measuring CA activity.
Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: Workflow for determining carbonic anhydrase inhibition.
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4.
-
Substrate: CO₂-saturated water, freshly prepared.
-
Enzyme: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) at a final concentration of 1-2 µM.
-
Inhibitors: Prepare stock solutions of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and known inhibitors (e.g., Acetazolamide) in DMSO. Perform serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
In one syringe, load the enzyme solution with or without the inhibitor.
-
In the second syringe, load the CO₂-saturated water containing a pH indicator (e.g., p-nitrophenol).
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH drop, leading to a change in the absorbance of the indicator.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 400 nm for p-nitrophenol) over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear phase of the absorbance change.
-
Plot the initial rate as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Section 2: PI3K/mTOR Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Several benzenesulfonamide derivatives have been developed as potent PI3K/mTOR dual inhibitors.[6][8][9][10]
Mechanism of Inhibition by Benzenesulfonamides: Benzenesulfonamide-based PI3K/mTOR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of these enzymes. The sulfonamide group often forms crucial hydrogen bonds within the hinge region of the ATP-binding pocket.
Comparative Landscape of Known PI3K/mTOR Inhibitors:
| Inhibitor | Target(s) | IC₅₀ (PI3Kα / mTOR) | Reference |
| Dactolisib (BEZ235) | PI3K/mTOR | 4 nM / 7 nM | [7] |
| Omipalisib (GSK2126458) | PI3K/mTOR | 0.019 nM / 0.18 nM | [6] |
| Apitolisib (GDC-0980) | PI3K/mTOR | 5 nM / 17 nM | [7] |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | Hypothesized: PI3K/mTOR | To be determined |
Experimental Protocol for Assessing PI3K/mTOR Inhibition:
A. Biochemical Kinase Assay:
Workflow for PI3K/mTOR Kinase Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and a known sulfonamide antibiotic (e.g., sulfamethoxazole) in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare a bacterial inoculum of a test strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually assess the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The structural characteristics of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide suggest it is a promising candidate for investigation as an inhibitor of carbonic anhydrases, the PI3K/mTOR pathway, and/or bacterial dihydropteroate synthase. This guide provides a robust framework for its evaluation, placing it in the context of established inhibitors and detailing the necessary experimental protocols. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts. By systematically applying these methodologies, researchers can elucidate the mechanism of action and comparative efficacy of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, contributing valuable knowledge to the field of medicinal chemistry.
References
-
Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. PubMed. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]
-
Dihydropteroate synthase inhibitor. Wikipedia. [Link]
-
What are DHPS inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. National Institutes of Health. [Link]
-
Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds. PubMed. [Link]
-
Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. National Center for Biotechnology Information. [Link]
-
Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health. [Link]
-
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]
-
Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health. [Link]
-
Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. PubMed. [Link]
-
Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020). IBBR Publications. [Link]
-
Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. PubMed. [Link]
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide. PubChem. [Link]
-
Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. PubMed. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Institutes of Health. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. [Link]
-
Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. MDPI. [Link]
-
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central. [Link]
-
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. National Institutes of Health. [Link]
Sources
- 1. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Validation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide's Target Engagement
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of the novel small molecule, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Given the absence of established target data for this specific compound[1], this document outlines a logical, multi-pronged strategy. We will first deduce potential target classes based on the compound's sulfonamide scaffold and then detail a suite of orthogonal experimental approaches to rigorously confirm direct binding and functional modulation in both biochemical and cellular contexts.
The core principle of our approach is triangulation: generating corroborating evidence from multiple, independent methods to build a high-confidence case for target engagement. We will explore a progression from initial, high-throughput-amenable biochemical assays to more physiologically relevant cellular and biophysical methods.
Part 1: Hypothesizing a Target Class
The 4-chloro-N-(pyridin-2-yl)benzenesulfonamide structure belongs to the sulfonamide class of compounds. This chemical moiety is prevalent in a wide range of therapeutics and is known to interact with several key enzyme families. Notably, benzenesulfonamide derivatives have been identified as potent inhibitors of:
-
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, with roles in oncology and other therapeutic areas.[2][3] CA IX, in particular, is a transmembrane enzyme overexpressed in hypoxic tumors, making it a valuable oncology target.[3]
-
Protein Kinases: A growing body of evidence shows that sulfonamide-containing molecules can be potent kinase inhibitors. For instance, derivatives of fluorobenzenesulfonamide have demonstrated high potency as dual PI3K/mTOR inhibitors in acute myeloid leukemia.[4][5]
Therefore, a logical starting point for validating the target of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is to investigate its potential interaction with kinases (e.g., PI3K/mTOR) and carbonic anhydrases (e.g., CA IX).
Part 2: A Multi-Assay Strategy for Target Validation
We will compare three distinct yet complementary approaches to validate target engagement:
-
Biochemical Assays: To measure direct functional inhibition of purified enzymes.
-
Cellular Target Engagement Assays: To confirm the compound binds to its target in a native cellular environment.
-
Biophysical Assays: To directly measure the binding affinity and thermodynamics of the interaction.
This orthogonal approach ensures that observations are not an artifact of a single experimental system.[6][7]
Comparison of Target Validation Methodologies
| Methodology | Principle | Key Output | Throughput | Context | Strengths | Limitations |
| Kinase Activity Assay | Measures the enzymatic activity of a purified kinase in the presence of the inhibitor.[8][9] | IC₅₀ (Half-maximal inhibitory concentration) | High | In Vitro (Biochemical) | Quantitative potency data, well-established protocols. | Lacks cellular context (e.g., membrane permeability, off-target effects). |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation in intact cells or lysates.[10] | Thermal Shift (ΔTagg) & Dose-Response Curve | Medium to High | In Cellulo | Confirms target binding in a physiological context, label-free.[6][11] | Indirect measure of binding; requires specific antibodies or mass spectrometry. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the direct binding of the compound to the purified target protein.[12][13] | KD (Dissociation Constant), Stoichiometry (n), ΔH, ΔS | Low | In Vitro (Biophysical) | Gold standard for thermodynamic characterization, label-free.[12][14][15] | Requires large amounts of pure protein, lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index when the compound (analyte) flows over the immobilized target protein.[16][17][18] | KD, kon, koff (Kinetic rates) | Medium to High | In Vitro (Biophysical) | Real-time kinetic data, high sensitivity for small molecules.[17][19][20] | Requires protein immobilization, which can affect activity.[19] |
Part 3: Experimental Protocols & Workflows
Workflow 1: Biochemical Potency Assessment - Kinase Inhibition Assay
This workflow is designed to determine if 4-chloro-N-(pyridin-2-yl)benzenesulfonamide can inhibit the enzymatic activity of a candidate kinase, such as PI3Kα. A luminescence-based assay measuring ATP consumption is a common and robust method.[8]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in DMSO, starting from a 1 mM stock.[8]
-
Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the purified kinase (e.g., PI3Kα) in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.
-
Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
Workflow 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)
This workflow validates that the compound engages its target within the complex environment of an intact cell, a crucial step for confirming biological relevance.
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture a relevant cell line (e.g., one known to express the target kinase) and treat with a saturating concentration of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide (e.g., 10-20x the cellular EC₅₀) or DMSO as a vehicle control for 1 hour at 37°C.[21]
-
Heating: After treatment, divide the cell suspensions into aliquots in PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2°C increments) using a PCR machine, followed by a controlled cooling step.[10][21]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[11][22]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.
-
Western Blotting:
-
Separate equal amounts of protein from each sample via SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein (e.g., anti-PI3Kα).
-
Incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
-
Data Analysis:
-
Detect the signal and quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining versus temperature for both the compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[10]
-
Workflow 3: Biophysical Characterization - Isothermal Titration Calorimetry (ITC)
ITC provides the most detailed thermodynamic profile of the binding interaction, directly measuring the heat change upon binding to determine affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][14] This method is considered a gold standard for confirming direct physical interaction.[7][12]
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Detailed Protocol: ITC
-
Sample Preparation:
-
Extensively dialyze the purified target protein into a suitable, well-defined buffer (e.g., PBS or HEPES).
-
Dissolve the 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in the exact same buffer from the final dialysis step to minimize buffer mismatch effects. The ligand concentration in the syringe should typically be 10-15 times the protein concentration in the cell.[12]
-
-
Instrument Setup:
-
Thoroughly clean the instrument's sample cell and injection syringe.
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
-
Titration:
-
Set the instrument to the desired experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to return to thermal equilibrium between injections.
-
-
Data Acquisition: The instrument records the heat released or absorbed during the binding event after each injection.
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection.
-
This integrated data is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: KD, n, ΔH, and ΔS.[13]
-
Conclusion
Validating the target engagement of a novel compound like 4-chloro-N-(pyridin-2-yl)benzenesulfonamide requires a systematic and multi-faceted approach. By hypothesizing targets based on its chemical scaffold and employing a combination of biochemical, cellular, and biophysical methods, researchers can build a robust and compelling case for its mechanism of action. The comparison of a functional kinase assay, a cellular CETSA experiment, and a direct biophysical method like ITC provides the necessary orthogonal data to confidently identify and characterize the compound's primary biological target, paving the way for further preclinical development.
References
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
- Turnbull, A. P. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
- Du, X., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Auld, D., et al. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
- Zhou, X., et al. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Creative Biolabs. (n.d.).
- Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
- Selvita. (n.d.). Target Engagement.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Frasca, V. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
- Auld, D. S., et al. (n.d.). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Semantic Scholar.
- Almqvist, H. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
- Gabr, M. T., et al. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
- Hart, K. P., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Navaratnam, N., et al. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
- Martinez Molina, D., & Nordlund, P. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Wikipedia. (n.d.). Thermal shift assay.
- Liu, Y., et al. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Gabr, M. T., et al. (2025, June 17). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Shapiro, A. (2015, March 25). Can anyone suggest a protocol for a kinase assay?.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Akter, M., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Wang, Y., et al. (2023, October 5). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed.
- Maleki, B., et al. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC - NIH.
- PubChem. (n.d.). 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
- Wang, Y., et al. (n.d.). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia.
- Abd El-Karim, S. S., et al. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
-
Liu, Z. (2010, August 25). 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate.
Sources
- 1. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. [99mTc](CO)3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 7. selvita.com [selvita.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. scispace.com [scispace.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Thermal shift assay - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Analysis Featuring 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from discovery to a validated chemical probe or therapeutic candidate is paved with rigorous characterization. A pivotal aspect of this journey is understanding the inhibitor's selectivity—its cross-reactivity profile across the human kinome. The conserved nature of the ATP-binding pocket across hundreds of kinases makes off-target interactions a significant challenge, potentially leading to misleading experimental results or unforeseen toxicity.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical compound 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as a case study. While this specific molecule is not an established inhibitor, its benzenesulfonamide scaffold is present in compounds known to target various kinases, including receptor tyrosine kinases (RTKs) like TrkA, AXL, and lipid kinases like PI3K.[1][2][3] We will therefore hypothesize a primary target family and outline a multi-tiered strategy to define its selectivity, compare its profile to established benchmarks, and interpret the data for actionable insights.
The Imperative of Selectivity Profiling
A compound's utility, whether as a tool for basic research or as a drug, is defined by its interaction landscape. A highly selective inhibitor is crucial for accurately dissecting a specific signaling pathway. Conversely, a multi-targeted inhibitor might offer therapeutic advantages in complex diseases like cancer but requires careful characterization to distinguish desired polypharmacology from detrimental off-target effects.[4] Kinase inhibitor profiling is therefore not merely a quality control step but a fundamental component of lead discovery and optimization.[5]
Part 1: Initial Characterization - Broad Kinome Screening
The first step in understanding a new inhibitor's selectivity is to cast a wide net. High-throughput screening against a large, representative panel of kinases provides a bird's-eye view of its interaction space.
Experimental Approach: Competition Binding Assays
A robust and widely adopted method for initial profiling is the competition binding assay, such as Eurofins' KINOMEscan™ platform.[6][7] This technology measures the ability of a test compound to displace a ligand from the active site of a kinase. The results are typically reported as the dissociation constant (Kd) or percent of control, providing a quantitative measure of binding affinity.[7] This ATP-independent method avoids complications from varying ATP concentrations, allowing for a true thermodynamic assessment of the interaction.[7]
Workflow for Broad Kinome Screening
Caption: High-level workflow for initial kinome-wide selectivity profiling.
Hypothetical Data & Comparative Analysis
To contextualize the profile of our novel compound, we must compare it against inhibitors with known selectivity profiles. Staurosporine, a microbial alkaloid, is a classic example of a non-selective inhibitor, binding to a vast number of kinases with high affinity.[8] In contrast, a highly selective inhibitor like Lapatinib primarily targets EGFR and ERBB2.
Table 1: Illustrative Kinome Scan Data Summary
| Compound | Class | Primary Target(s) | S-Score (10 µM)¹ | Hits (>90% Inhibition @ 10 µM) | Selectivity Profile |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | Benzenesulfonamide | AXL, MER, TYRO3 (TAM family) | 0.035 | 16 | Moderately Selective |
| Staurosporine | Microbial Alkaloid | Broad Spectrum (PKC, PKA, etc.)[8] | 0.350 | >200 | Very Broad / Non-selective[8] |
| Lapatinib | Quinazoline | EGFR, ERBB2 | 0.008 | 3 | Highly Selective |
¹S-Score is a quantitative measure of selectivity, calculated by dividing the number of kinases that bind the compound by the total number of kinases tested.
This hypothetical data suggests our compound has a preference for the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, but with notable off-target interactions. This initial screen is invaluable for generating hypotheses about its primary mechanism of action and potential liabilities.
Part 2: In-Cell Target Engagement Confirmation
Biochemical assays are essential, but they don't capture the complexities of the cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[9] Therefore, validating target engagement within intact cells is a critical next step.
Experimental Approach: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in its native cellular environment.[10][11] When a compound binds to its target protein, it typically increases the protein's resistance to heat-induced unfolding and aggregation. This change in thermal stability can be quantified, confirming direct physical interaction between the drug and its target in a physiological context.[12][13]
Detailed Protocol: CETSA for AXL Kinase
-
Cell Culture: Culture A549 cells (known to express AXL) to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Heating Step: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Fractions: Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[12]
-
Protein Quantification: Analyze the amount of soluble AXL in the supernatant using a standard protein detection method like Western Blot or an ELISA-based approach.
-
Data Analysis: Plot the amount of soluble AXL as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[14]
Visualizing the CETSA Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Functional Characterization of On- and Off-Target Activity
Confirming target binding is essential, but understanding the functional consequences of that binding is the ultimate goal. Functional cell-based assays measure the compound's effect on the downstream signaling pathways regulated by its target kinases.[15]
Experimental Approach: Phosphorylation Assays
For our hypothetical AXL inhibitor, a key functional readout is the inhibition of AXL autophosphorylation and the subsequent phosphorylation of its downstream substrates.
-
Assay Setup: Seed A549 cells and serum-starve them to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate cells with a dose-response of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide for 1-2 hours.
-
Ligand Stimulation: Stimulate the AXL receptor with its ligand, Gas6, for a short period (e.g., 15 minutes) to induce pathway activation.
-
Lysis and Analysis: Lyse the cells and measure the phosphorylation status of AXL (p-AXL) and a downstream effector like AKT (p-AKT) via Western Blot or high-content imaging.
-
Off-Target Assessment: To investigate the functional relevance of the off-targets identified in the KINOMEscan (e.g., a hypothetical hit on SRC kinase), perform a similar assay in a relevant cell line (e.g., U2OS cells) and measure phosphorylation of a specific SRC substrate.
Interpreting Functional Data
Table 2: Illustrative Functional Assay Data (IC₅₀ values in µM)
| Assay | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | Staurosporine (Control) |
| On-Target: p-AXL Inhibition (A549 cells) | 0.25 | 0.015 |
| Downstream: p-AKT Inhibition (A549 cells) | 0.30 | 0.020 |
| Off-Target: p-SRC Inhibition (U2OS cells) | 8.5 | 0.009 |
This data would confirm that our compound potently inhibits its intended target, AXL, and its immediate downstream signaling in a cellular context. The significantly higher IC₅₀ for SRC inhibition suggests that while there is a biochemical interaction, it is much less potent in a functional cellular assay, providing crucial context to the initial kinome scan.
Signaling Pathway Visualization
Caption: Simplified AXL signaling pathway showing the point of inhibition.
Conclusion and Future Directions
This guide outlines a logical, multi-tiered approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, exemplified by the hypothetical 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. The strategy progresses from a broad, biochemical screen to a focused, cellular validation of target engagement and functional activity.
The hypothetical data suggests our compound is a moderately selective inhibitor of the TAM kinase family. While it potently inhibits AXL signaling in cells, its off-target profile warrants further investigation, especially if it is to be developed as a selective chemical probe. The discrepancy between biochemical affinity and cellular functional potency for off-targets underscores the necessity of a comprehensive, multi-assay approach.[9] By integrating these methodologies, researchers can build a robust and reliable selectivity profile, enabling confident decision-making in the advancement of novel kinase inhibitors.
References
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. PubMed. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC - NIH. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. NIH. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH. [Link]
-
Cell-based Kinase Profiling Service. Kinase Logistics. [Link]
-
CETSA. CETSA®. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
Sources
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. annualreviews.org [annualreviews.org]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and Sulfapyridine: From Historic Antibiotic to Modern Synthetic Scaffold
In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic development. This guide provides a detailed comparative analysis of two structurally related sulfonamides: the historic antibiotic, Sulfapyridine, and the lesser-known synthetic intermediate, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. While both share a common N-(pyridin-2-yl)benzenesulfonamide core, the substitution at the 4-position of the benzene ring—an amino group in Sulfapyridine versus a chloro group—dramatically alters their chemical identity, biological activity, and application.
This analysis moves beyond a simple side-by-side comparison of two drugs. Instead, it contrasts a well-characterized, albeit largely obsolete, therapeutic agent with a versatile chemical building block, offering insights into structure-activity relationships, synthetic strategy, and the evolution of drug discovery. For researchers, scientists, and drug development professionals, this guide illuminates the nuanced impact of subtle structural modifications and highlights the journey of a chemical scaffold from a frontline therapeutic to a starting point for new medicinal chemistry endeavors.
Physicochemical Properties: A Tale of Two Substituents
The fundamental difference between Sulfapyridine and 4-chloro-N-(pyridin-2-yl)benzenesulfonamide lies in the electronic and steric properties of the 4-substituent on the phenyl ring. The 4-amino group in Sulfapyridine is a strong electron-donating group, capable of forming hydrogen bonds and imparting a degree of basicity. In contrast, the 4-chloro group is an electron-withdrawing and hydrophobic substituent. These differences are reflected in their physicochemical properties.
| Property | Sulfapyridine | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide |
| Molecular Formula | C₁₁H₁₁N₃O₂S | C₁₁H₉ClN₂O₂S |
| Molecular Weight | 249.29 g/mol | 284.74 g/mol |
| Appearance | White or yellowish-white crystalline powder[1] | Not widely reported, likely a crystalline solid |
| Melting Point | 191-193 °C[2][3] | Not consistently reported |
| Water Solubility | Very slightly soluble (<0.1 g/100 mL at 22 °C)[3][4] | Expected to be lower than Sulfapyridine due to increased hydrophobicity |
| pKa | 8.4[2][3] | Expected to be lower (more acidic) due to the electron-withdrawing nature of the chlorine atom |
| LogP | 0.35[1] | Higher than Sulfapyridine, indicating greater lipophilicity |
Table 1: Comparative Physicochemical Properties.
The lower pKa anticipated for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide suggests that the sulfonamide proton is more acidic. This is a direct consequence of the inductive electron withdrawal by the chlorine atom, which stabilizes the resulting anion upon deprotonation. The higher LogP value also logically follows from the replacement of a polar amino group with a nonpolar chloro group. These differences have significant implications for their pharmacokinetic profiles and potential biological interactions.
Synthesis: Established Pathways and Modern Adaptations
The synthesis of both compounds generally follows the established principles of sulfonamide chemistry: the reaction of a substituted benzenesulfonyl chloride with an amine.
Synthesis of Sulfapyridine
The classical synthesis of Sulfapyridine involves a two-step process starting from p-acetamidobenzenesulfonyl chloride. The initial acetylation of aniline is a crucial step to protect the amino group during the subsequent sulfonyl chloride formation.
Experimental Protocol:
-
Step 1: Sulfonamidation of 2-aminopyridine. p-Acetamidobenzenesulfonyl chloride is reacted with 2-aminopyridine in a suitable solvent, often pyridine, which also acts as a base to neutralize the hydrochloric acid byproduct. The reaction mixture is typically heated to drive the reaction to completion.
-
Step 2: Hydrolysis of the acetamido group. The resulting N-acetylsulfapyridine is then hydrolyzed, usually under basic conditions (e.g., using sodium hydroxide), to remove the acetyl protecting group and yield Sulfapyridine. Acidification of the reaction mixture then precipitates the final product.
A variation of this synthesis is also reported, starting from 4-nitrobenzenesulfonamide, where the nitro group is reduced to an amino group in a later step.[5]
DOT Diagram: Synthesis of Sulfapyridine
A representative synthetic workflow for Sulfapyridine.
Synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
The synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is more direct as it does not require a protection-deprotection sequence for the 4-substituent.
Experimental Protocol:
-
Step 1: Preparation of 4-chlorobenzenesulfonyl chloride. Chlorobenzene is reacted with chlorosulfonic acid, often in the presence of thionyl chloride, to produce 4-chlorobenzenesulfonyl chloride.[6]
-
Step 2: Sulfonamidation of 2-aminopyridine. The prepared 4-chlorobenzenesulfonyl chloride is then reacted with 2-aminopyridine in the presence of a base (like pyridine or triethylamine) in an appropriate solvent (such as dichloromethane) to yield 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
DOT Diagram: Synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
A plausible synthetic workflow for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Mechanism of Action and Biological Activity: From Antibiotic to Intermediate
The biological roles of these two molecules are distinctly different, a direct consequence of their structural divergence.
Sulfapyridine: A Competitive Inhibitor of Bacterial Folic Acid Synthesis
Sulfapyridine is a member of the sulfonamide class of antibiotics.[1] Its mechanism of action is well-established: it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.
Bacteria synthesize their own folic acid from para-aminobenzoic acid (PABA). Due to the structural similarity between Sulfapyridine's 4-aminobenzenesulfonamide core and PABA, the bacterial DHPS enzyme mistakenly binds to Sulfapyridine.[7][8] This competitive inhibition halts the folic acid synthesis pathway, leading to a bacteriostatic effect—inhibiting bacterial growth rather than directly killing the cells.[7] Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[8]
Beyond its antibacterial properties, Sulfapyridine also exhibits anti-inflammatory effects, which has led to its use in treating conditions like dermatitis herpetiformis.[2][3]
DOT Diagram: Sulfapyridine's Mechanism of Action
Inhibition of the bacterial folic acid synthesis pathway by Sulfapyridine.
4-chloro-N-(pyridin-2-yl)benzenesulfonamide: A Scaffold for New Therapeutics
There is a lack of published data on the specific biological activities of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide itself. Its primary role in the scientific literature is that of a synthetic intermediate. The replacement of the 4-amino group, which is critical for the antibacterial activity of sulfonamides by mimicking PABA, with a 4-chloro group means this compound is not expected to be an effective antibacterial agent via the same mechanism.
However, the 4-chlorobenzenesulfonamide moiety is a common feature in a variety of biologically active compounds. Research into derivatives of this scaffold has revealed potential applications in several therapeutic areas, most notably in oncology. For instance, various complex molecules incorporating the 4-chlorobenzenesulfonamide structure have been synthesized and evaluated as anticancer agents.[9] The chlorine atom provides a lipophilic anchor and can participate in specific interactions within enzyme active sites, while the sulfonamide and pyridine groups can be modified to target various proteins.
Comparative Summary and Future Perspectives
The comparison between Sulfapyridine and 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a study in contrasts, dictated by a single atomic substitution.
| Feature | Sulfapyridine | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide |
| Primary Role | Historic antibacterial and anti-inflammatory drug | Synthetic intermediate/scaffold |
| Key Structural Feature | 4-amino group (PABA mimic) | 4-chloro group (lipophilic, electron-withdrawing) |
| Mechanism of Action | Competitive inhibitor of dihydropteroate synthase | Not established; lacks the PABA-mimicking feature |
| Primary Application | Historically used for bacterial infections; limited use for dermatitis herpetiformis | Used in the synthesis of novel compounds, particularly for anticancer research |
| Synthetic Complexity | Requires protection/deprotection of the 4-amino group | More direct synthesis from 4-chlorobenzenesulfonyl chloride |
Conversely, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide represents the ongoing evolution of medicinal chemistry. Devoid of the specific structural feature that gave Sulfapyridine its antibacterial power, it serves not as a drug itself, but as a versatile platform. Its physicochemical properties, conferred by the 4-chloro substituent, make it a valuable starting material for creating new generations of therapeutic agents targeting different biological pathways, particularly in the realm of oncology. This comparison underscores a fundamental principle in drug development: even minor structural modifications can profoundly shift a molecule's purpose from a specific therapeutic agent to a foundational scaffold for future discovery.
References
-
PubChem. Sulfapyridine. National Center for Biotechnology Information. [Link][1]
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link][10]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link][11]
-
Kim, J. H., et al. (1979). The Crystal and Molecular Structure of Sulfapyridine. Journal of the Korean Chemical Society. [Link][12]
-
The Medico-pharma corner by Dr. Omar. (2022). Sulfonamides : Structure, SAR, Mechanism of action and Resistance / Infectious Disease. YouTube. [Link][7]
-
Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link][8]
-
ResearchGate. Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). [Link][13]
-
Google Patents. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material. [16]
-
National Institute of Standards and Technology. Sulfapyridine. NIST WebBook. [Link][17]
-
Google Patents. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. [18]
-
Google Patents. CN105348184A - Preparation method for sulfasalazine. [19]
-
PubChem. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. National Center for Biotechnology Information. [Link][20]
-
Al-Ghorbani, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. [Link][21]
-
PubChem. 4-Chloro-n-propylbenzenesulfonamide. National Center for Biotechnology Information. [Link][22]
-
Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][23]
-
PubChem. 4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link][24]
-
Ghorab, M. M., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry. [Link][9]
-
PubChem. 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. [Link][25]
-
Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. [6]
-
ResearchGate. 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. [Link][26]
-
Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry. [Link][27]
-
El-Gazzar, A. B. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link][28]
-
Kim, J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. [Link][29]
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link][30]
Sources
- 1. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 3. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]
- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccesspub.org [openaccesspub.org]
- 12. The Crystal and Molecular Structure of Sulfapyridine -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. sulfapyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 16. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
- 17. Sulfapyridine [webbook.nist.gov]
- 18. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]
- 19. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]
- 20. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Chloro-n-propylbenzenesulfonamide | C9H12ClNO2S | CID 101302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. eurekaselect.com [eurekaselect.com]
- 28. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 29. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide [mdpi.com]
- 30. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a potential clinical candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for the in vivo validation of the anticancer activity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. This guide will also compare the hypothetical performance of our lead compound against a known inhibitor, providing context for its potential efficacy.
Introduction: The Rationale for In Vivo Testing
In vitro assays are indispensable for initial high-throughput screening and mechanistic elucidation. However, they lack the complexity of a whole-organism system, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and the intricate interplay with the tumor microenvironment.[1][2] Therefore, in vivo studies are a critical step to bridge the gap between promising lab results and clinical reality.[1][3]
Our focus, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, belongs to the sulfonamide class of compounds. Several sulfonamide derivatives have demonstrated anticancer properties, often by inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors and involved in pH regulation and tumor progression.[4][5] We will proceed with the hypothesis that 4-chloro-N-(pyridin-2-yl)benzenesulfonamide may act as a CAIX inhibitor, a premise that will guide our choice of cancer models.
Experimental Design: A Multi-faceted Approach to Validation
A robust in vivo validation plan should be designed to answer several key questions:
-
Does the compound inhibit tumor growth in a living organism?
-
What is the dose-response relationship?
-
Is the compound well-tolerated at efficacious doses?
-
How does its efficacy and toxicity compare to a relevant standard-of-care or competitor compound?
To address these, we will employ a syngeneic mouse model, which utilizes immunocompetent mice, allowing for the study of the compound's interaction with the immune system.[3][6]
Workflow for In Vivo Validation
The following diagram outlines the key phases of our proposed in vivo study.
Caption: Workflow for the in vivo validation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Detailed Methodologies
Animal Model and Cell Line
-
Animal Model: We will utilize female C57BL/6 mice, 6-8 weeks of age. This immunocompetent strain is appropriate for syngeneic models.[6][7]
-
Cell Line: The MC38 murine colon adenocarcinoma cell line is a suitable choice. It is known to form solid tumors in C57BL/6 mice and can be used to study the effects of novel therapeutics.[6][7]
Experimental Groups
To ensure statistically significant results, we will use 10 mice per group. The following groups will be established:
-
Vehicle Control: Mice will receive the same formulation vehicle as the treatment groups.
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide (Low Dose): 25 mg/kg, administered daily.
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide (High Dose): 50 mg/kg, administered daily.
-
Comparator Compound (SLC-0111): 50 mg/kg, administered daily. SLC-0111 is a known CAIX inhibitor that has entered clinical trials, making it a relevant comparator.[4][5]
Step-by-Step Experimental Protocol
-
Tumor Cell Implantation:
-
MC38 cells will be cultured to 80% confluency.
-
Cells will be harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Each mouse will be subcutaneously injected with 100 µL of the cell suspension (1 x 10^6 cells) into the right flank.[8]
-
-
Tumor Growth Monitoring:
-
Tumor growth will be monitored every other day using a digital caliper.
-
Tumor volume will be calculated using the formula: (Length x Width^2) / 2.[9]
-
Treatment will commence when tumors reach an average volume of 100-150 mm³.
-
-
Treatment Administration:
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide and SLC-0111 will be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Treatments will be administered daily via oral gavage for 21 days.
-
-
Toxicity Assessment:
-
Body weight will be recorded every other day as an indicator of general health.[10]
-
Mice will be observed daily for clinical signs of toxicity, such as changes in posture, activity, and fur texture.
-
-
Endpoint and Tissue Collection:
-
The study will be terminated after 21 days of treatment or if tumors reach a predetermined endpoint size (e.g., 2000 mm³).
-
At the endpoint, mice will be euthanized, and tumors will be excised and weighed.
-
Major organs (liver, kidneys, spleen) may be collected for histopathological analysis to assess any organ-specific toxicity.
-
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical but realistic data that could be generated from this study, allowing for a clear comparison of our lead compound with the comparator.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 250 | - |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | 25 | 1100 ± 180 | 40.5 |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | 50 | 750 ± 150 | 59.5 |
| SLC-0111 | 50 | 820 ± 160 | 55.7 |
Table 2: Toxicity Evaluation
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Observable Signs of Toxicity |
| Vehicle Control | - | + 5.2 | None |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | 25 | + 3.8 | None |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | 50 | - 2.1 | None |
| SLC-0111 | 50 | - 4.5 | Mild lethargy in 2/10 mice |
Mechanistic Insights and Potential Signaling Pathways
Based on our working hypothesis, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide may inhibit CAIX, leading to a disruption of pH homeostasis in the tumor microenvironment. This can, in turn, induce apoptosis and inhibit cell proliferation.
Caption: Proposed mechanism of action for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. The hypothetical data suggests that our lead compound demonstrates a dose-dependent antitumor effect, comparable to the known CAIX inhibitor SLC-0111, with a potentially favorable toxicity profile.
Future studies should aim to:
-
Confirm the on-target activity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide by measuring CAIX activity in excised tumors.
-
Investigate the pharmacokinetic profile of the compound to optimize dosing schedules.
-
Evaluate the efficacy of the compound in combination with other anticancer agents.
-
Explore its activity in other cancer models, including patient-derived xenografts (PDX), to enhance clinical relevance.[11]
By following a well-structured, comparative, and mechanistically informed approach, researchers can confidently assess the therapeutic potential of novel anticancer compounds and make informed decisions about their progression toward clinical development.
References
-
Miyauchi, S., et al. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. STAR Protocols, 5(3), 103139. Available from: [Link]
-
Crown Bioscience. (2023). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Available from: [Link]
-
Miyauchi, S., et al. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. PubMed, STAR Protoc. 2024 Sep 20;5(3):103139. Available from: [Link]
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]
-
Altogen Labs. Syngeneic Models. Available from: [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. Available from: [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]
-
The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. Available from: [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed, STAR Protoc. 2022 Oct 26;3(4):101712. Available from: [Link]
-
Future Science OA. (2017). Use of patient-derived xenograft mouse models in cancer research and treatment. Available from: [Link]
-
Molecules. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PubMed Central, 28(19), 6891. Available from: [Link]
-
MDPI. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. International Journal of Molecular Sciences, 23(23), 14757. Available from: [Link]
-
Molecules. (2021). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. PubMed Central, 26(11), 3373. Available from: [Link]
-
Biocytogen. Efficacy & Toxicity Studies. Available from: [Link]
-
Molecules. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. PubMed, 26(19), 5756. Available from: [Link]
-
BioMed Research International. (2015). A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals. PubMed Central, 2015, 721730. Available from: [Link]
-
Cancers. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. PubMed Central, 14(15), 3569. Available from: [Link]
-
European Journal of Medicinal Chemistry. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. PubMed, 40(5), 421-31. Available from: [Link]
-
ResearchGate. (2020). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Available from: [Link]
-
MDPI. (2020). Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration. Molecules, 25(9), 2056. Available from: [Link]
-
ResearchGate. Summary of imaging methods used for detection of tumors in living mice. Available from: [Link]
-
ResearchGate. (2015). A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals. Available from: [Link]
-
UBC Animal Care Services. Draft guideline on Tumour size and Tumour Progression. Available from: [Link]
-
Molecules. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central, 27(19), 6608. Available from: [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International Journal of Environmental Science and Technology, 18, 3013–3026. Available from: [Link]
-
MDPI. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. International Journal of Molecular Sciences, 22(16), 8820. Available from: [Link]
-
Spandidos Publications. (2016). Preliminary results of a non-invasive method to measure tumor size and distribution in vivo. Oncology Letters, 12(4), 2843–2848. Available from: [Link]
-
Scientific Reports. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central, 12, 16677. Available from: [Link]
-
Molecules. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. PubMed Central, 28(5), 2110. Available from: [Link]
-
Photodiagnosis and Photodynamic Therapy. (2016). In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. PubMed, 16, 47-54. Available from: [Link]
-
Scientific Reports. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PubMed Central, 11, 2038. Available from: [Link]
-
Molecules. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed Central, 29(14), 3020. Available from: [Link]
-
ResearchGate. (2023). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. Available from: [Link]
-
PubChem. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. Available from: [Link]
-
ResearchGate. 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. Available from: [Link]
-
RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27503-27521. Available from: [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oncology-central.com [oncology-central.com]
A Comparative Guide to the Selectivity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. While the precise biological target of this compound is not extensively documented in publicly available literature, its structural features, particularly the benzenesulfonamide core, are common in a class of therapeutic agents known as kinase inhibitors.[1][2][3] This guide will, therefore, proceed under the working hypothesis that 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a kinase inhibitor. Our primary objective is to present a rigorous, experimentally-driven approach to defining its selectivity profile against a panel of representative kinases, a critical step in preclinical drug development.[4][5]
Introduction: The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[1][3] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, leading to unintended pharmacological effects and potential toxicity.[4] Thorough selectivity profiling is therefore essential to characterize a compound's activity spectrum, enabling researchers to make informed decisions about its therapeutic potential and to interpret biological outcomes with greater confidence.[5][6] This guide will compare the hypothetical inhibitory activity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against a primary target and a panel of off-target kinases, providing the methodologies to generate the necessary data for such a comparison.
Hypothetical Primary Target and Signaling Pathway
For the purpose of this guide, we will hypothesize that 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a well-established drug target.
Caption: A simplified diagram of the p38 MAPK signaling pathway.
Comparative Kinase Selectivity Profiling
To assess the selectivity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, we will compare its inhibitory activity against our hypothetical primary target, p38 MAPK, and a panel of selected off-target kinases. The choice of off-targets is crucial and should include kinases from different families to provide a broad overview of selectivity. For this guide, we will include:
-
ERK1/2: A member of the MAPK family, to assess intra-family selectivity.
-
JNK1: Another member of the MAPK family, also involved in stress responses.
-
PI3Kα: A lipid kinase from a distinct signaling pathway, to evaluate broader selectivity.[7][8]
-
CDK2: A cyclin-dependent kinase involved in cell cycle regulation.
-
VEGFR2: A receptor tyrosine kinase crucial for angiogenesis.
Experimental Workflow: Kinase Activity Assays
A variety of assay formats can be employed to measure kinase activity and inhibition.[1][9] For this guide, we will detail a widely used and robust method: a radiometric kinase assay.[3][10] This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a sensitive and direct readout of enzyme activity.[3][11]
Caption: Experimental workflow for a radiometric kinase assay.
Detailed Protocol: Radiometric Kinase Assay
Objective: To determine the IC50 values of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide for p38 MAPK and the selected off-target kinases.
Materials:
-
Recombinant human kinases (p38 MAPK, ERK1/2, JNK1, PI3Kα, CDK2, VEGFR2)
-
Kinase-specific substrates (e.g., Myelin Basic Protein for p38 MAPK)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
[γ-33P]ATP
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide (serially diluted in DMSO)
-
DMSO (vehicle control)
-
Phosphoric acid (to stop the reaction)
-
P81 phosphocellulose filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare the kinase reaction mixture: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound: Add serial dilutions of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide or DMSO (for the control) to the wells.
-
Initiate the kinase reaction: Add [γ-33P]ATP to each well to start the reaction. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.[5]
-
Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Stop the reaction by adding phosphoric acid.
-
Capture the phosphorylated substrate: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will not.
-
Wash: Wash the filter plate multiple times with phosphoric acid to remove any unbound [γ-33P]ATP.
-
Dry and add scintillant: Dry the filter plate and add a scintillation cocktail to each well.
-
Measure radioactivity: Quantify the amount of incorporated 33P using a microplate scintillation counter.
-
Data analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
The IC50 values obtained from the radiometric assays should be compiled into a clear and concise table for easy comparison.
| Kinase Target | IC50 (nM) of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide |
| p38 MAPK (Hypothetical Primary Target) | 50 |
| ERK1/2 | >10,000 |
| JNK1 | 850 |
| PI3Kα | >10,000 |
| CDK2 | 2,500 |
| VEGFR2 | 5,000 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide demonstrates significant potency and selectivity for p38 MAPK. The IC50 value for p38 MAPK is substantially lower than those for the other kinases tested, indicating a high degree of selectivity. The compound shows moderate activity against JNK1, another member of the MAPK family, suggesting some level of intra-family cross-reactivity. The much higher IC50 values for kinases from other families (PI3Kα, CDK2, VEGFR2) suggest that the compound is highly selective against these off-targets.
Alternative and Complementary Selectivity Profiling Methods
While radiometric assays are a gold standard, other methods can provide valuable and complementary information.[3]
-
Mobility Shift Assays: These non-radioactive assays use capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates.[4][11] They are well-suited for high-throughput screening.[4]
-
Competitive Binding Assays: These assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a large panel of kinases.[11] This method provides dissociation constants (Kd) and is independent of enzyme activity.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.[11]
Conclusion
This guide has outlined a comprehensive strategy for assessing the selectivity of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, based on the hypothesis that it functions as a kinase inhibitor. By employing rigorous biochemical assays and a well-chosen panel of off-target kinases, researchers can generate a detailed selectivity profile. This information is paramount for advancing a compound through the drug discovery pipeline, providing crucial insights into its mechanism of action and potential therapeutic window. The methodologies described herein are fundamental to the characterization of any novel kinase inhibitor and serve as a robust framework for preclinical evaluation.
References
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1913-1923. [Link]
-
Rudolph, J., & Drews, J. (2007). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 12(4), 471-481. [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 1(5), 849-861. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
K-ras, G. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
-
Eldehna, W. M., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 66(15), 10543-10561. [Link]
-
Wang, Y., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. [Link]
-
Wu, T., et al. (2024). N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274): a potential novel PI3K inhibitor with low cardiotoxicity in mice. Research Square. [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). (2010). 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An Investigator's Guide to the Biological Profile of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide: A Comparative Framework
This guide provides a comprehensive framework for the independent verification of the biological effects of the sulfonamide derivative, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. As a member of the sulfonamide class of compounds, this molecule holds the potential for a diverse range of biological activities. This document is structured to empower researchers, scientists, and drug development professionals with the necessary tools and methodologies to systematically evaluate its biological profile against well-established alternatives. While direct experimental data for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is not extensively available in current literature, this guide presents a robust strategy for its thorough investigation.
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] From pioneering antibacterial drugs to targeted anticancer therapies, the versatility of the sulfonamide scaffold is well-documented.[1][2] This guide will focus on three key areas of biological activity commonly associated with sulfonamides: anti-inflammatory effects through COX-2 inhibition, carbonic anhydrase inhibition, and antibacterial activity. For each area, we will present a detailed experimental protocol and a comparative analysis with a well-characterized drug, enabling a rigorous assessment of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide's potential.
Comparative Analysis of Anti-Inflammatory Activity: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. A key mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The discovery of two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors, which aimed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Given that some sulfonamide-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors, it is plausible that 4-chloro-N-(pyridin-2-yl)benzenesulfonamide may exhibit similar activity.
A direct comparison with Celecoxib , a well-established selective COX-2 inhibitor, will provide a clear benchmark for the anti-inflammatory potential of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. The following table provides a template for comparing the inhibitory activity of the two compounds.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | COX-2 | Experimental Data | Experimental Data |
| Celecoxib | COX-2 | 0.04 | >30 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). PGG2 is then reduced to PGH2, a reaction that can be coupled to the oxidation of a fluorogenic substrate, leading to a measurable increase in fluorescence. An inhibitor will reduce the rate of this reaction.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorogenic substrate)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide (test compound)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and Celecoxib in DMSO. Create a series of dilutions in assay buffer to determine the IC50 value.
-
Enzyme and Inhibitor Pre-incubation: To each well of a 96-well plate, add the assay buffer, the test compound or control at various concentrations, and the COX-2 enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the COX probe and arachidonic acid to each well.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals over a period of 10-20 minutes using a microplate reader (Excitation/Emission ~535/587 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Analysis of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding pharmacophore, and many sulfonamide derivatives are potent CA inhibitors.
To evaluate the potential of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as a carbonic anhydrase inhibitor, a direct comparison with Acetazolamide , a well-known non-selective CA inhibitor, is recommended. The following table can be used to compare their inhibitory potencies against different CA isoforms.
| Compound | CA Isoform | Ki (nM) |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | CA I | Experimental Data |
| CA II | Experimental Data | |
| CA IX | Experimental Data | |
| Acetazolamide | CA I | 250 |
| CA II | 12 | |
| CA IX | 25 |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme can hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. An inhibitor will decrease the rate of this hydrolysis.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control)
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide (test compound)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and Acetazolamide in DMSO. Create serial dilutions in buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the test compound or control at various concentrations, and the carbonic anhydrase enzyme. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate to each well.
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes.
-
Data Analysis: Calculate the reaction rate from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration. The IC50 value is obtained by plotting percent inhibition against the log of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Comparative Analysis of Antibacterial Activity
The sulfonamides were the first class of synthetic antimicrobial agents and remain clinically important. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The lack of this pathway in humans provides the basis for their selective toxicity.
A standard approach to assess the antibacterial potential of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and compare it to a widely used sulfonamide antibiotic, Sulfamethoxazole .
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | Staphylococcus aureus | Experimental Data |
| Escherichia coli | Experimental Data | |
| Sulfamethoxazole | Staphylococcus aureus | 2-128 |
| Escherichia coli | 8->1024 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sulfamethoxazole (positive control)
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide (test compound)
-
96-well sterile microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and sulfamethoxazole in CAMHB directly in the 96-well plates.
-
Inoculation: Inoculate each well containing the diluted compounds with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each protocol.
COX-2 Inhibition Assay Workflow
Caption: Workflow for the in vitro COX-2 inhibition assay.
Carbonic Anhydrase Inhibition Assay Workflow```dot
Caption: Workflow for the broth microdilution MIC assay.
References
-
PubChem Compound Summary for CID 224199, 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
- Yousif, M. N. M., El-Gazzar, A. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695–707.
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Ansary, G. H. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 118, 244–253.
- Sławiński, J., Żołnowska, B., Pirska, D., Kędzia, A., & Kwapisz, E. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41–51.
- Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., & El-Sayed, M. A. (2016). Synthesis and biological evaluation of new sulfonamide derivatives. Acta Poloniae Pharmaceutica, 73(3), 631-640.
-
U.S. Food and Drug Administration. (2013). BACTRIM™ (sulfamethoxazole and trimethoprim) DS (double strength) tablets and tablets USP. [Link]
- Wessels, M. R., & Gotschlich, E. C. (1980). Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 18(4), 543–551.
- Eldehna, W. M., Fares, M., Bonardi, A., Avgenikos, M., Baselious, F., Schmidt, M., Al-Warhi, T., Abdel-Aziz, H. A., Rennert, R., Peat, T. S., Supuran, C. T., & Ibrahim, H. S. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 66(15), 10549–10570.
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
This guide provides a comprehensive, in-depth technical comparison of the molecular docking performance of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against the tumor-associated enzyme Carbonic Anhydrase IX (CA IX). We will objectively compare its predicted binding affinity and interaction patterns with two key alternatives: Celecoxib , a well-known anti-inflammatory drug with off-target CA IX inhibitory activity, and SLC-0111 , a clinical-stage, potent, and selective CA IX inhibitor. This analysis is grounded in established scientific protocols and aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel sulfonamide-based enzyme inhibitors.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a multitude of solid tumors and is a key regulator of tumor pH.[1] Its expression is primarily induced by hypoxia and is strongly associated with tumor progression, metastasis, and resistance to conventional therapies, making it a prime target for the development of novel anticancer agents.[1] The sulfonamide functional group is a well-established pharmacophore known to interact with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[2]
In this guide, we will perform a comparative docking study to predict the binding efficacy of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and benchmark it against:
-
Celecoxib : A selective COX-2 inhibitor that also demonstrates nanomolar inhibition of carbonic anhydrases, including CA II and CA IX.[5][6][7] Its dual activity and distinct scaffold make it an interesting point of comparison.
-
SLC-0111 : A potent and selective ureido-substituted benzenesulfonamide inhibitor of CA IX and CA XII that has progressed to Phase I clinical trials.[3][8][9] It represents a benchmark for high-affinity and selective binding to our target.
This comparative approach allows for a contextual understanding of the potential of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide as a CA IX inhibitor.
Comparative Molecular Docking Workflow
The following diagram illustrates the comprehensive workflow for our comparative molecular docking study, from target and ligand preparation to the final analysis of results.
Caption: Figure 1: Comparative Molecular Docking Workflow.
Experimental Protocols
Part 1: Target and Ligand Preparation
A rigorous preparation of both the protein target and the small molecule ligands is paramount for a successful and meaningful docking study. This ensures that the molecules are in a chemically correct and energetically favorable state.
1.1. Target Protein Preparation (Human Carbonic Anhydrase IX)
-
Structure Retrieval : The crystal structure of human Carbonic Anhydrase IX was obtained from the Protein Data Bank (PDB ID: 5FL6). This structure is co-crystallized with a sulfonamide inhibitor, which helps in identifying the active site.
-
Initial Cleaning : The downloaded PDB file was opened in a molecular visualization tool (e.g., UCSF Chimera or PyMOL). All water molecules, co-solvents, and the co-crystallized ligand were removed from the structure to create a clean binding pocket.
-
Protonation and Charge Assignment : Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed and assigned. This step is crucial for accurately calculating electrostatic interactions.
-
PDBQT File Generation : The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges, atom types, and information about rotatable bonds (though for a rigid receptor, there are none).
1.2. Ligand Preparation
-
Structure Retrieval : The 3D structures of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide (PubChem CID: 224199), Celecoxib (PubChem CID: 2662), and SLC-0111 (PubChem CID: 310360) were downloaded from the PubChem database in SDF format.[6]
-
Energy Minimization : The energy of each ligand was minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Bond Definition : Gasteiger charges were computed for each ligand. Rotatable bonds were defined to allow for conformational flexibility during the docking process.
-
PDBQT File Generation : The prepared ligands were saved in the PDBQT format.
Part 2: Molecular Docking with AutoDock Vina
Given that CA IX is a metalloenzyme containing a zinc ion in its active site, a specialized force field is required for accurate docking. The standard AutoDock Vina force field does not adequately handle metal-ligand interactions. Therefore, the use of the AutoDock4Zn force field is essential.
2.1. Step-by-Step Docking Protocol
-
Prepare Receptor for Zinc Docking : A specific script is used to add tetrahedral zinc pseudo-atoms around the zinc ion in the receptor's PDBQT file. This step is critical for the AutoDock4Zn force field to correctly recognize and score the coordination geometry.[5]
-
Define the Grid Box : The search space for the docking simulation is defined by a grid box. This box should be centered on the active site of CA IX. A reliable method is to center the grid on the catalytic zinc ion and ensure its dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire binding pocket and allow the ligand to move freely.[7]
-
Generate Affinity Maps : Using the prepared receptor with the zinc pseudo-atoms, affinity maps are generated using AutoGrid4 with the AD4Zn.dat parameter file. This pre-calculates the interaction energies for various atom types within the defined grid box, speeding up the subsequent docking calculations.
-
Run AutoDock Vina : The docking simulation is performed using AutoDock Vina, specifying the prepared ligand PDBQT file and the generated affinity maps. Crucially, the scoring function is set to ad4 to utilize the AutoDock4Zn force field. An exhaustiveness value of 32 is recommended to ensure a thorough search of the conformational space.[5]
-
Analyze Results : The output file contains the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.
Predicted Binding Performance: A Comparative Analysis
The docking simulations will yield predicted binding affinities for each of the three compounds. These results, along with the key molecular interactions observed in the best-scoring poses, will be summarized for a clear comparison.
Table 1: Predicted Binding Affinities and Key Interactions with Carbonic Anhydrase IX
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | To be determined by simulation | - Coordination with the active site Zn²⁺ ion via the sulfonamide group.- Hydrogen bonding with key active site residues (e.g., Thr199, Thr200).- Potential hydrophobic interactions involving the chlorophenyl and pyridinyl rings. |
| Celecoxib | To be determined by simulation | - Coordination with the active site Zn²⁺ ion via the sulfonamide group.- Hydrogen bonding with active site residues.- Extensive hydrophobic interactions due to its larger scaffold. |
| SLC-0111 | To be determined by simulation | - Strong coordination with the active site Zn²⁺ ion via the sulfonamide group.- Multiple hydrogen bonds involving the ureido moiety and active site residues.- Hydrophobic interactions with the phenyl and fluorophenyl rings. |
Note: The binding affinities are predictive values generated by the docking software. Lower (more negative) values indicate a higher predicted binding affinity.
Interpreting the Results: A Deeper Dive
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion in the active site. Therefore, a successful docking pose for all three compounds should place the sulfonamide group in close proximity to the Zn²⁺ ion.
The binding affinity scores provide a quantitative estimate of how strongly each ligand is predicted to bind to the enzyme. A more negative value for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide compared to Celecoxib, and a value approaching that of SLC-0111, would suggest that it is a potentially potent and specific inhibitor of CA IX.
Beyond the binding score, a detailed analysis of the non-covalent interactions (hydrogen bonds, hydrophobic interactions, and van der Waals contacts) between the ligand and the amino acid residues of the active site provides crucial insights into the structural basis of binding. These interactions contribute to the overall binding affinity and selectivity. For instance, the ureido moiety in SLC-0111 is known to form additional hydrogen bonds within the active site, contributing to its high potency. Comparing the interaction patterns of our lead compound with those of the comparators will reveal whether it leverages similar or novel binding modes.
Visualizing the Binding Hypothesis
The following diagram illustrates the hypothesized key interactions within the active site of Carbonic Anhydrase IX, which are central to the inhibitory activity of sulfonamide-based compounds.
Caption: Figure 2: Key Interactions of Sulfonamide Inhibitors.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous workflow for the comparative molecular docking of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide against Carbonic Anhydrase IX. By benchmarking its predicted binding affinity and interaction patterns against a repurposed drug (Celecoxib) and a clinical-stage inhibitor (SLC-0111), we can generate a robust hypothesis regarding its potential as a novel anticancer agent.
The in-silico data generated through this protocol provides a strong foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide and in-vitro enzyme inhibition assays to determine its IC₅₀ or Kᵢ value against CA IX.[8] A positive correlation between the predicted binding affinity and the experimentally determined inhibitory activity would validate the docking protocol and provide strong evidence for advancing this compound into further preclinical studies.
References
-
How to perform docking of zinc metalloproteins using Autodock Vina? (2021). Bioinformatics Review. Available at: [Link]
-
Alam, O., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience, 9(4), 824-837. Available at: [Link]
-
Zhang, Z., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 23(11), 2953. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30225. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). (PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate. Available at: [Link]
-
Santos-Martins, D., et al. (2021). Docking with zinc metalloproteins. AutoDock Vina 1.2.0 documentation. Available at: [Link]
-
Weber, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285-290. Available at: [Link]
-
Abbate, F., et al. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of Medicinal Chemistry, 47(7), 1621-1625. Available at: [Link]
-
PubChem. (n.d.). 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. PubChem Compound Database. Retrieved from: [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]
-
Pacchiano, F., et al. (2010). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 843-847. Available at: [Link]
-
Gieling, R. G., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 989816. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SLC-0111. Retrieved from: [Link]
-
RCSB PDB. (2024). 8RBP: Crystal structure of chimeric human carbonic anhydrase IX with 4-chloro-2-(cyclohexylsulfanyl)-N-(2-hydroxyethyl)-5-sulfamoylbenzamide. Retrieved from: [Link]
-
Kumar, P., et al. (2012). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 8(25), 1239-1243. Available at: [Link]
-
Eldehna, W. M., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 66(14), 9572-9590. Available at: [Link]
-
Pinard, M. A., et al. (2018). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry, 26(15), 4447-4454. Available at: [Link]
-
Leitans, J., et al. (2018). Three dimensional structure of human carbonic anhydrase IX. RCSB PDB. Retrieved from: [Link]
-
Wikipedia. (2023). Carbonic anhydrase 9. Retrieved from: [Link]
-
Angeli, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters, 8(11), 1147-1151. Available at: [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6488-6504. Available at: [Link]
-
Esposito, E. X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling, 18(3), 283-290. Available at: [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]
-
Santos-Martins, D., et al. (2014). AutoDock4Zn: an improved AutoDock force field for small-molecule docking to zinc metalloproteins. Journal of Chemical Information and Modeling, 54(8), 2371-2379. Available at: [Link]
-
PubChem. (n.d.). SLC-0111. PubChem Compound Database. Retrieved from: [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
-
PubChem. (n.d.). Celecoxib. PubChem Compound Database. Retrieved from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide: A Comprehensive Guide for Laboratory Professionals
Introduction: Prioritizing Safety and Environmental Responsibility
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, a sulfonamide derivative, represents a class of compounds pivotal in medicinal chemistry. However, its chlorinated aromatic and pyridine moieties necessitate a robust and informed approach to its disposal to safeguard both laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide. The procedures outlined herein are grounded in established safety principles for handling halogenated organic compounds and are designed to ensure compliance with regulatory standards. By adhering to these guidelines, we uphold our collective responsibility to maintain a safe and sustainable research environment.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[1][2]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Environmental Hazards: As a chlorinated organic compound, it is presumed to be harmful to aquatic life, and its improper disposal can lead to long-term environmental contamination.
Due to these potential hazards, all forms of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide waste, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in any capacity, from experimental use to disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles with side shields are required to protect against splashes and airborne particles.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber should be used.[4]
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
Minor Spills (Solid or Liquid):
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to the spill site.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[4]
-
Collection: Carefully sweep up the solid material or the absorbent mixture and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Major Spills: In the case of a large spill, evacuate the immediate area and follow your institution's emergency response procedures. Do not attempt to clean up a major spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is that it must be managed as a segregated, halogenated hazardous waste stream. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [4]
Experimental Workflow for Disposal
Caption: Disposal workflow for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide waste.
Procedural Steps:
-
Waste Segregation: At the point of generation, meticulously separate all waste containing 4-chloro-N-(pyridin-2-yl)benzenesulfonamide from non-halogenated waste streams.[6][7] This is a critical step as mixing halogenated and non-halogenated waste can significantly increase disposal costs and complexity.
-
Containerization:
-
Use a designated, compatible, and leak-proof container for all 4-chloro-N-(pyridin-2-yl)benzenesulfonamide waste. The container should be clearly labeled as "Hazardous Waste - Halogenated Organics."
-
Collect solid waste (unused compound, contaminated weighing paper), liquid waste (reaction mixtures, solutions), and contaminated consumables (pipette tips, gloves, absorbent pads) in this container.[6]
-
-
Labeling:
-
Ensure the hazardous waste container is accurately and fully labeled according to your institution's and local regulatory requirements. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-chloro-N-(pyridin-2-yl)benzenesulfonamide."
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.
-
-
Final Disposal:
-
Once the container is full or has reached its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] These certified professionals are equipped to transport and dispose of the waste in accordance with all federal, state, and local regulations, typically via high-temperature incineration.
-
Quantitative Data Summary
While specific quantitative safety data for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is not available, the table below provides relevant information for structurally related compounds to inform handling and disposal decisions.
| Parameter | Value (for related compounds) | Relevance to Disposal | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Justifies classification as hazardous waste and dictates required PPE. | [1][2] |
| Waste Classification | Halogenated Organic Waste | Mandates segregation from non-halogenated waste streams for proper disposal. | [6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids | Requires segregated storage of waste to prevent hazardous reactions. | [8] |
Conclusion: A Commitment to Laboratory Safety
The proper disposal of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide is not merely a procedural task but a fundamental aspect of responsible scientific practice. By integrating the principles of hazard identification, appropriate PPE usage, diligent waste segregation, and compliant disposal methods into our daily laboratory operations, we ensure the safety of our colleagues and the preservation of our environment. This guide serves as a critical resource for all researchers, scientists, and drug development professionals in upholding these essential standards.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
CPAchem. (2024, July 16). Safety data sheet for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]
-
National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzenesulfonamide. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Safely Handling 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Our approach is built on analyzing the hazards associated with the three key moieties of the molecule: the chlorinated benzene ring, the sulfonamide functional group, and the pyridine ring. By understanding the risks inherent to each part, we can construct a comprehensive personal protective equipment (PPE) and handling strategy.
Hazard Assessment: The 'Why' Behind the Precautions
A proactive safety culture is built on understanding why a procedure is necessary. The required PPE for this compound is not arbitrary; it is a direct response to the potential hazards posed by its chemical structure.
-
The 4-Chlorobenzenesulfonamide Core: The chlorinated aromatic portion of the molecule suggests a potential for irritation. Similar compounds, like 4-chlorobenzenesulfonamide, are known to cause skin and serious eye irritation, and may lead to respiratory irritation if inhaled as a dust or aerosol.[2][3]
-
The Sulfonamide Bridge: This functional group is the basis for sulfa drugs, a class of antibiotics notorious for causing allergic reactions in sensitized individuals.[4][5] These reactions can range from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome.[6] While this specific compound is not a drug, the potential for it to act as a sensitizer cannot be dismissed.
-
The Pyridine Moiety: Pyridine and its derivatives are recognized as irritants and are toxic upon inhalation or skin contact.[7] Overexposure can lead to symptoms such as nausea, headaches, and effects on the central nervous system.[8] Furthermore, waste containing pyridine is typically classified as hazardous.[7][9]
Given this composite hazard profile, a cautious approach is mandated. All handling should be performed with the assumption that the compound is an irritant, a potential sensitizer, and toxic.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 4-chloro-N-(pyridin-2-yl)benzenesulfonamide in a laboratory setting.
| Protection Level | PPE Item | Specification | Rationale / Causality |
| Primary Containment | Chemical Fume Hood | Certified and functioning properly. | To prevent inhalation of airborne dust or vapors, addressing the hazards of the pyridine and chlorinated aromatic components.[7][8] |
| Eye & Face Protection | Chemical Splash Goggles | Indirectly vented, conforming to ANSI Z87.1 or EN166. | To protect against accidental splashes to the eyes, which could cause serious irritation from the chlorobenzenesulfonamide moiety.[3][10][11] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving recommended. Outer Glove: Butyl rubber or Viton®. Inner Glove: Nitrile. | Nitrile provides splash protection, while butyl rubber or Viton® offer superior resistance to chlorinated and aromatic compounds for extended handling.[7][10] This mitigates the risk of skin absorption and irritation. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved. | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH-approved Respirator | Required if handling outside a fume hood or when generating dust (e.g., large-scale transfers). Type: Particulate filter (for solids) or organic vapor cartridge. | Provides an essential layer of protection against inhaling fine particles or potential vapors, which can cause respiratory irritation or systemic toxicity.[11][12] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, logical workflow is paramount for safety.
Pre-Handling
-
Designate an Area: All work with this compound must be conducted within a certified chemical fume hood.[8]
-
Assemble PPE: Before handling the chemical, don all required PPE as specified in the table above.
-
Prepare Spill Kit: Ensure an appropriate chemical spill kit, containing an inert absorbent material like vermiculite or sand, is immediately accessible.[8]
-
Locate Emergency Equipment: Visually confirm the location and accessibility of the nearest emergency eyewash station and safety shower.[8]
Handling
-
Weighing: When weighing the solid compound, perform the task within the fume hood to contain any dust. Use a spatula and handle containers carefully to minimize aerosolization.
-
Transfers: When transferring the compound, either as a solid or in solution, do so slowly and carefully to avoid splashes.
-
Hygiene: Never eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[8]
Post-Handling
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and then clean with soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated hazardous waste container.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection based on the operational context.
Caption: Decision tree for selecting appropriate PPE.
Logistical Plan: Spill Management and Waste Disposal
Emergency Spill Procedures
-
Small Spill (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[7]
-
Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
-
Prevent entry into the affected area.
-
Waste Disposal Protocol
All materials contaminated with 4-chloro-N-(pyridin-2-yl)benzenesulfonamide must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[7] All contaminated items (gloves, pipette tips, absorbent pads, excess compound) must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-chloro-N-(pyridin-2-yl)benzenesulfonamide".
-
Disposal: The disposal of this waste must comply with all local, state, and federal regulations for halogenated organic and pyridine-containing compounds.[7][9] Typically, this involves incineration at a licensed facility.[9]
By integrating this expert-driven guidance into your laboratory practices, you can confidently and safely advance your research while upholding the highest standards of operational integrity.
References
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Sulfonamides. Encyclopedia.com. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health & Safety. [Link]
-
Sulfamethoxazole and trimethoprim (oral route). Mayo Clinic. [Link]
-
Pyridine for HPLC / UV Spectroscopy Safety Data Sheet. Loba Chemie. [Link]
-
4-Chlorobenzenesulfonamide. PubChem, National Institutes of Health. [Link]
-
4-chloro-N-(pyridin-2-yl)benzenesulfonamide. PubChem, National Institutes of Health. [Link]
-
Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Safety Data Sheet. CPAchem. [Link]
-
Managing medicines for people with sulfonamide allergy. NHS SPS. [Link]
-
Sulfadiazine (oral route). Mayo Clinic. [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. [Link]
Sources
- 1. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | C11H9ClN2O2S | CID 224199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. encyclopedia.com [encyclopedia.com]
- 5. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
